molecular formula C25H45NO4 B15558307 Linoleoyl Carnitine (N-methyl-D3)

Linoleoyl Carnitine (N-methyl-D3)

Cat. No.: B15558307
M. Wt: 426.6 g/mol
InChI Key: MJLXQSQYKZWZCB-HFPRWIQZSA-N
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Description

Linoleoyl Carnitine (N-methyl-D3) is a useful research compound. Its molecular formula is C25H45NO4 and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Linoleoyl Carnitine (N-methyl-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Linoleoyl Carnitine (N-methyl-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H45NO4

Molecular Weight

426.6 g/mol

IUPAC Name

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutanoate

InChI

InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1/i2D3

InChI Key

MJLXQSQYKZWZCB-HFPRWIQZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Linoleoyl Carnitine Biosynthesis and Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Linoleoyl carnitine is a critical intermediate in the metabolism of linoleic acid, a common polyunsaturated fatty acid. Its formation and subsequent transport into the mitochondrial matrix are rate-limiting steps for the beta-oxidation of linoleic acid, a key process for cellular energy production, particularly in tissues with high energy demands such as skeletal muscle, heart, and liver. The biosynthesis of linoleoyl carnitine is intricately regulated by the cell's energy status and hormonal signals, primarily through the modulation of the enzyme Carnitine Palmitoyltransferase I (CPT1). Dysregulation of the linoleoyl carnitine pathway is implicated in various metabolic disorders, making the enzymes involved attractive targets for therapeutic intervention. This guide provides a detailed overview of the biosynthesis and metabolic fate of linoleoyl carnitine, including quantitative data, experimental methodologies, and the key signaling pathways that govern this metabolic route.

Biosynthesis of Linoleoyl Carnitine

The biosynthesis of linoleoyl carnitine is a two-step process that begins in the cytoplasm.

Step 1: Activation of Linoleic Acid

Free linoleic acid is first activated to its coenzyme A (CoA) thioester, linoleoyl-CoA. This reaction is catalyzed by Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1), an enzyme located on the outer mitochondrial membrane and the endoplasmic reticulum. The reaction requires ATP and CoA.

  • Reaction: Linoleic Acid + CoA + ATP → Linoleoyl-CoA + AMP + PPi

Step 2: Formation of Linoleoyl Carnitine

Linoleoyl-CoA is then converted to linoleoyl carnitine by Carnitine Palmitoyltransferase I (CPT1), an enzyme embedded in the outer mitochondrial membrane. This reaction involves the transfer of the linoleoyl group from CoA to L-carnitine. CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation.

  • Reaction: Linoleoyl-CoA + L-Carnitine ⇌ Linoleoyl Carnitine + CoA-SH

Visualization of Linoleoyl Carnitine Biosynthesis

G cluster_cytoplasm Cytoplasm cluster_omm Outer Mitochondrial Membrane Linoleic_Acid Linoleic Acid ACSL1 ACSL1 Linoleic_Acid->ACSL1 ATP, CoA Linoleoyl_CoA Linoleoyl-CoA CPT1 CPT1 Linoleoyl_CoA->CPT1 L_Carnitine L-Carnitine L_Carnitine->CPT1 Linoleoyl_Carnitine_cyto Linoleoyl Carnitine ACSL1->Linoleoyl_CoA AMP, PPi CPT1->Linoleoyl_Carnitine_cyto CoA-SH

Caption: Biosynthesis of Linoleoyl Carnitine in the cytoplasm and at the outer mitochondrial membrane.

Metabolic Pathway of Linoleoyl Carnitine

Once synthesized, linoleoyl carnitine is transported into the mitochondrial matrix where it undergoes beta-oxidation.

Step 1: Transport into the Mitochondrial Matrix

Linoleoyl carnitine crosses the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT), which acts as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix.

Step 2: Conversion back to Linoleoyl-CoA

Inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2), an enzyme located on the inner mitochondrial membrane, converts linoleoyl carnitine back to linoleoyl-CoA and free L-carnitine.

  • Reaction: Linoleoyl Carnitine + CoA-SH ⇌ Linoleoyl-CoA + L-Carnitine

Step 3: Beta-Oxidation of Linoleoyl-CoA

Linoleoyl-CoA then enters the beta-oxidation pathway. Due to the presence of two cis double bonds in linoleic acid, the standard beta-oxidation cycle requires the action of two auxiliary enzymes: an isomerase and a reductase, to reconfigure the double bonds for the subsequent enzymatic steps. The complete beta-oxidation of the 18-carbon linoleoyl-CoA yields nine molecules of acetyl-CoA, which can then enter the citric acid cycle for further energy production.

Visualization of Linoleoyl Carnitine Metabolic Pathway

G cluster_intermembrane_space Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Linoleoyl_Carnitine_ims Linoleoyl Carnitine CACT CACT Linoleoyl_Carnitine_ims->CACT Linoleoyl_Carnitine_matrix Linoleoyl Carnitine CACT->Linoleoyl_Carnitine_matrix CPT2 CPT2 Linoleoyl_CoA_matrix Linoleoyl-CoA CPT2->Linoleoyl_CoA_matrix L-Carnitine Linoleoyl_Carnitine_matrix->CPT2 CoA-SH Beta_Oxidation β-Oxidation Linoleoyl_CoA_matrix->Beta_Oxidation Acetyl_CoA 9x Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Transport and metabolism of Linoleoyl Carnitine within the mitochondrion.

Regulation of Linoleoyl Carnitine Metabolism

The metabolism of linoleoyl carnitine is tightly regulated at multiple levels to match cellular energy demands and substrate availability.

Allosteric Regulation of CPT1

The primary point of regulation is the allosteric inhibition of CPT1 by malonyl-CoA. Malonyl-CoA is the first committed intermediate in fatty acid synthesis. Its presence signals that the cell is in a state of energy surplus and is actively synthesizing fatty acids. By inhibiting CPT1, malonyl-CoA prevents the newly synthesized fatty acids from being immediately transported into the mitochondria for oxidation, thus preventing a futile cycle.

Hormonal Regulation
  • Insulin (B600854): In the fed state, high levels of insulin promote the synthesis of malonyl-CoA by activating acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. This leads to the inhibition of CPT1 and a decrease in fatty acid oxidation.

  • Glucagon (B607659) and Epinephrine (B1671497): During fasting or exercise, glucagon and epinephrine levels rise. These hormones lead to the phosphorylation and inactivation of ACC, resulting in lower malonyl-CoA levels. The reduced inhibition of CPT1 allows for increased fatty acid transport into the mitochondria and subsequent beta-oxidation to meet the energy needs of the cell.

Transcriptional Regulation by PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid metabolism. When cellular levels of fatty acids are high, they bind to and activate PPARα. Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased transcription of genes encoding proteins involved in fatty acid uptake, activation (including ACSL1), and oxidation (including CPT1).

Regulation by AMP-Activated Protein Kinase (AMPK)

AMPK is a cellular energy sensor that is activated when the AMP:ATP ratio is high, indicating a low energy state. Activated AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels. This relieves the inhibition of CPT1 and promotes fatty acid oxidation to restore cellular ATP levels.

Visualization of Regulatory Pathways

G cluster_hormonal Hormonal & Energy Status cluster_enzymes Key Enzymes cluster_molecules Metabolites Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + Glucagon Glucagon Glucagon->ACC - AMPK AMPK (High AMP/ATP) AMPK->ACC - Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 CPT1 FAO Fatty Acid Oxidation CPT1->FAO Malonyl_CoA->CPT1 -

Caption: Regulation of CPT1 activity by hormonal and cellular energy signals.

Quantitative Data

ParameterValueOrganism/TissueConditionsReference
ACSL1 Activity
ACSL Activity Reduction with ACSL1 knockout50% decrease in total hepatic ACSL activityMouse Liver
CPT1 Regulation
Malonyl-CoA Concentration (fasting)0.13 ± 0.01 nmol/gHuman skeletal muscleOvernight fast
Malonyl-CoA Concentration (hyperglycemia)0.35 ± 0.07 nmol/gHuman skeletal muscleHyperglycemia with hyperinsulinemia
Linoleoyl Carnitine Concentration
Plasma ConcentrationNot explicitly quantified, but detectedHuman BloodNormal

Experimental Protocols

Measurement of Acyl-CoA Synthetase (ACSL) Activity

Principle: This radiometric assay measures the conversion of a radiolabeled fatty acid (e.g., [³H]linoleic acid) to its corresponding acyl-CoA. The product is separated from the unreacted fatty acid by phase partitioning, and the radioactivity in the acyl-CoA-containing phase is quantified by scintillation counting.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), ATP, MgCl₂, dithiothreitol (B142953) (DTT), Triton X-100, radiolabeled linoleic acid, and coenzyme A (CoA).

  • Sample Preparation: Prepare cell or tissue lysates.

  • Initiation: Initiate the reaction by adding the cell lysate to the pre-warmed reaction mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

  • Termination: Stop the reaction by adding a mixture of isopropanol, heptane, and sulfuric acid.

  • Phase Separation: Vortex the mixture and allow the phases to separate. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the acyl-CoA.

  • Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.

Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity

Principle: This forward radioisotope assay measures the formation of radiolabeled acyl-carnitine from a radiolabeled carnitine substrate (e.g., L-[³H]carnitine) and an acyl-CoA substrate. The radiolabeled product is extracted and quantified by scintillation counting.

Methodology:

  • Mitochondrial Isolation: Isolate intact mitochondria from tissue samples (e.g., skeletal muscle biopsies) by differential centrifugation.

  • Reaction Mixture: Prepare a standard incubation mixture containing buffer (e.g., Tris-HCl, pH 7.4), reduced glutathione, ATP, MgCl₂, KCl, KCN, rotenone, BSA, palmitoyl-CoA (or linoleoyl-CoA), and L-[³H]carnitine.

  • Initiation: Start the reaction by adding the isolated mitochondria to the reaction mixture.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Extraction: Extract the radiolabeled palmitoyl-L-carnitine using an organic solvent like butanol.

  • Washing: Wash the organic phase to remove any unreacted L-[³H]carnitine.

  • Quantification: Take an aliquot of the butanol layer, add scintillation cocktail, and measure the radioactivity.

  • Specificity Check: To ensure specificity for CPT1, perform a parallel reaction in the presence of a known CPT1 inhibitor, such as malonyl-CoA, and confirm the suppression of activity.

Quantification of Linoleoyl Carnitine by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acylcarnitines in biological samples. The method involves chromatographic separation of the analytes followed by their detection and quantification using a mass spectrometer.

Methodology:

  • Sample Preparation:

    • For plasma or serum, precipitate proteins using an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a deuterated internal standard (e.g., d₃-carnitine).

    • For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • Chromatographic Separation:

    • Inject the supernatant onto a liquid chromatography system.

    • Separate the acylcarnitines using a suitable column, often a hydrophilic interaction liquid chromatography (HILIC) column, with a gradient elution of mobile phases (e.g., acetonitrile and ammonium (B1175870) formate (B1220265) buffer).

  • Mass Spectrometric Detection:

    • Introduce the eluent from the LC system into the mass spectrometer.

    • Ionize the analytes using electrospray ionization (ESI) in the positive ion mode.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acylcarnitine and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the analyte.

    • Calculate the concentration of linoleoyl carnitine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualization of Experimental Workflow for Linoleoyl Carnitine Quantification

G cluster_workflow LC-MS/MS Quantification Workflow start Biological Sample (Plasma/Tissue) step1 Protein Precipitation (Acetonitrile + Internal Standard) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Collection step2->step3 step4 LC Separation (HILIC column) step3->step4 step5 MS/MS Detection (ESI+, MRM) step4->step5 end Quantification step5->end

Caption: Workflow for the quantification of Linoleoyl Carnitine using LC-MS/MS.

Conclusion

The biosynthesis and metabolic pathway of linoleoyl carnitine are central to the utilization of linoleic acid for energy production. The intricate regulation of this pathway, primarily at the level of CPT1, ensures that fatty acid oxidation is tightly coupled to the cell's metabolic state. A thorough understanding of this pathway, supported by robust experimental methodologies, is crucial for researchers and drug development professionals aiming to modulate fatty acid metabolism in the context of metabolic diseases. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for further investigation into this vital metabolic route.

The Double-Edged Sword: Long-Chain Acylcarnitines in Mitochondrial Function and Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Long-chain acylcarnitines (LCACs), traditionally viewed as simple intermediates in the transport of fatty acids into the mitochondria for β-oxidation, are emerging as critical signaling molecules and potent modulators of mitochondrial function. Under physiological conditions, their formation and transport are tightly regulated, ensuring a steady supply of fuel for cellular energy production. However, in pathological states such as metabolic disorders and ischemia, the accumulation of LCACs can trigger a cascade of detrimental events, transforming them from essential metabolites into toxic agents. This guide provides an in-depth exploration of the multifaceted roles of LCACs in mitochondria, detailing their impact on cellular energetics, signaling pathways, and the experimental methodologies used to investigate these functions.

The Canonical Role: Fueling the Mitochondrial Furnace

The primary and most well-understood function of long-chain acylcarnitines is their indispensable role in the mitochondrial fatty acid β-oxidation pathway. Long-chain fatty acids, a major energy source for tissues like the heart and skeletal muscle, cannot passively cross the inner mitochondrial membrane. The carnitine shuttle system, a multi-enzyme process, facilitates their entry.

First, long-chain fatty acyl-CoAs are converted to long-chain acylcarnitines by carnitine palmitoyltransferase I (CPT1) , located on the outer mitochondrial membrane. These LCACs are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) . Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the LCACs back to long-chain acyl-CoAs, which can then enter the β-oxidation spiral to generate acetyl-CoA, NADH, and FADH2 for ATP production.[1][2][3][4]

Fatty_Acid_Transport cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix LCFA-CoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA-CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 LCAC_ims Long-Chain Acylcarnitine CPT1->LCAC_ims CoA CACT CACT LCAC_ims->CACT CACT->Carnitine_cyto Carnitine CPT2 CPT2 CACT->CPT2 Long-Chain Acylcarnitine LCFA-CoA_matrix Long-Chain Fatty Acyl-CoA CPT2->LCFA-CoA_matrix Carnitine Beta_Oxidation β-Oxidation LCFA-CoA_matrix->Beta_Oxidation Carnitine_matrix Carnitine Carnitine_matrix->CPT2

Diagram 1: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.

The Dark Side: Pathophysiological Consequences of LCAC Accumulation

Under conditions of metabolic stress, such as ischemia or inborn errors of metabolism, the delicate balance of the carnitine shuttle is disrupted, leading to the accumulation of LCACs in the mitochondrial intermembrane space and matrix.[5][6] This buildup has profound and detrimental effects on mitochondrial and cellular function.

Impairment of Oxidative Phosphorylation and Energy Production

Elevated levels of LCACs have been shown to inhibit oxidative phosphorylation, leading to a decrease in ATP synthesis.[5][7] This is a critical factor in the pathophysiology of ischemic heart disease, where energy deprivation contributes to cell death.[5][6] The accumulation of LCACs can also lead to mitochondrial membrane hyperpolarization, a state that paradoxically increases the production of reactive oxygen species (ROS).[5]

Induction of Oxidative Stress and Apoptosis

The increased production of ROS by mitochondria exposed to high concentrations of LCACs can overwhelm the cell's antioxidant defenses, leading to oxidative stress.[5] This oxidative damage can affect mitochondrial components, including DNA, proteins, and lipids, further impairing mitochondrial function. Furthermore, LCACs have been shown to induce apoptosis, or programmed cell death, through the activation of stress-activated protein kinases and the pro-apoptotic protein caspase-3.[8]

Disruption of Ion Homeostasis

LCACs can interfere with cellular calcium homeostasis, a critical aspect of cell signaling and function, particularly in cardiomyocytes. Studies have shown that palmitoylcarnitine (B157527) can induce cytosolic Ca2+ accumulation, leading to Ca2+ overload, which can trigger arrhythmias and cell death.[9]

LCACs as Signaling Molecules: The Link to Insulin (B600854) Resistance

Beyond their direct toxic effects, accumulating evidence suggests that LCACs act as signaling molecules that can modulate key cellular pathways. A significant area of research is their role in the development of insulin resistance.

Elevated plasma levels of long-chain acylcarnitines are strongly associated with insulin resistance in humans.[10] Mechanistically, palmitoylcarnitine has been shown to induce the dephosphorylation of the insulin receptor, a key step in dampening the insulin signal.[1] This occurs through the increased activity of protein tyrosine phosphatase 1B (PTP1B).[1] Furthermore, palmitoylcarnitine can suppress the phosphorylation of Akt, a crucial downstream effector in the insulin signaling cascade, independent of its effect on the insulin receptor.[1]

Insulin_Signaling_Inhibition cluster_cell Cell Insulin Insulin InsR Insulin Receptor (InsR) Insulin->InsR binds pInsR Phosphorylated InsR (Tyr1151) InsR->pInsR autophosphorylation Akt Akt pInsR->Akt activates pAkt Phosphorylated Akt (Ser473) Akt->pAkt phosphorylation GLUT4 GLUT4 Translocation (Glucose Uptake) pAkt->GLUT4 promotes LCAC Long-Chain Acylcarnitine LCAC->pAkt inhibits PTP1B PTP1B LCAC->PTP1B activates PTP1B->pInsR dephosphorylates Experimental_Workflow cluster_sample Biological Sample (Cells/Tissue) cluster_mito_iso Mitochondrial Isolation cluster_analysis Analysis cluster_metabolomics Metabolomics cluster_functional Functional Assays cluster_signaling Signaling Analysis Sample Sample Collection Mito_Isolation Differential Centrifugation Sample->Mito_Isolation LCMS LC-MS/MS (Acylcarnitine Profiling) Sample->LCMS WesternBlot Western Blot (Protein Phosphorylation) Sample->WesternBlot Respiration Mitochondrial Respiration (High-Resolution Respirometry) Mito_Isolation->Respiration MMP Mitochondrial Membrane Potential (Fluorescent Dyes) Mito_Isolation->MMP ROS ROS Production (Fluorescent Probes) Mito_Isolation->ROS Enzyme Enzyme Activity Assays (CPT, CACT) Mito_Isolation->Enzyme

References

Linoleoyl Carnitine: A Key Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The rising prevalence of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease, necessitates the identification of early and reliable biomarkers for improved diagnosis, risk stratification, and the development of targeted therapeutic interventions. Among the emerging class of metabolic biomarkers, long-chain acylcarnitines, and specifically linoleoyl carnitine, have garnered significant attention. This technical guide provides a comprehensive overview of linoleoyl carnitine's role as a biomarker, detailing its biochemical significance, association with various metabolic pathologies, and the analytical methodologies for its quantification.

The Biochemical Role of Linoleoyl Carnitine in Cellular Metabolism

Linoleoyl carnitine is an ester formed from L-carnitine and linoleic acid, an 18-carbon omega-6 fatty acid. The primary function of the carnitine shuttle system is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for cellular energy production.[1][2] L-carnitine and its acylated derivatives, such as linoleoyl carnitine, are fundamental to this process.[3]

The formation of acylcarnitines is catalyzed by a family of enzymes known as carnitine acyltransferases.[3] Dysregulation in fatty acid metabolism, often observed in metabolic disorders, can lead to an accumulation of specific acylcarnitine species in tissues and circulation, reflecting an imbalance between fatty acid supply and mitochondrial oxidative capacity.[4]

Linoleoyl Carnitine as a Biomarker for Metabolic Disorders

Elevated levels of long-chain acylcarnitines, including linoleoyl carnitine, are increasingly recognized as a hallmark of metabolic inflexibility and mitochondrial dysfunction, which are central to the pathophysiology of several metabolic diseases.[4][5]

Metabolic Syndrome and Obesity

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Studies have shown that individuals with metabolic syndrome exhibit altered plasma acylcarnitine profiles.[6] In obese individuals, plasma acylcarnitine levels have been found to be elevated compared to their lean counterparts, suggesting a state of incomplete fatty acid oxidation.[7]

Type 2 Diabetes

In the context of type 2 diabetes, there is a notable increase in the plasma concentrations of long-chain acylcarnitines.[8] This accumulation is thought to contribute to insulin resistance by various mechanisms, including the activation of inflammatory pathways.[9] Studies have indicated that oral L-carnitine supplementation may improve glycemic control in individuals with type 2 diabetes.[8]

Cardiovascular Disease

The link between acylcarnitines and cardiovascular disease is an area of active investigation. While some studies suggest that L-carnitine supplementation may have beneficial effects on cardiovascular health, others indicate that genetically predicted higher L-carnitine levels could be associated with an increased risk of coronary artery disease.[10][11] The gut microbiota's metabolism of L-carnitine to trimethylamine (B31210) N-oxide (TMAO), a pro-atherogenic molecule, further complicates this relationship.[12]

Quantitative Data on Linoleoyl Carnitine Levels

The precise quantification of linoleoyl carnitine in biological matrices is crucial for its validation as a clinical biomarker. The following tables summarize available quantitative data.

Analyte Patient Group Matrix Concentration Range Citation
Linoleoyl carnitineHealthy AdultsBlood0.040 - 0.080 µM[13]
Total AcylcarnitineObese Adolescent Korean WomenPlasma11.7 µg/ml[7]
Total AcylcarnitineNormal Weight Adolescent Korean WomenPlasma8.0 µg/ml[7]
Free L-carnitineType 2 Diabetic Women with ComplicationsSerum39.63 +/- 8.99 µmol/l[14][15]
Free L-carnitineType 2 Diabetic Women without ComplicationsSerum53.42 +/- 0.93 µmol/l[14][15]

Experimental Protocols for Linoleoyl Carnitine Quantification

The gold standard for the analysis of acylcarnitines, including linoleoyl carnitine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate quantification of individual acylcarnitine species.[16][17]

Sample Preparation from Plasma

A common and effective method for extracting acylcarnitines from plasma involves protein precipitation.

  • Initial Preparation: To a 100 µL plasma sample in a microcentrifuge tube, add an internal standard solution (e.g., deuterated acylcarnitines).[18]

  • Protein Precipitation: Add 300 µL of cold methanol (B129727) to the plasma sample.[18]

  • Vortexing and Incubation: Vortex the mixture for 10 seconds and incubate at ambient temperature for 10 minutes.[18]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.[18]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new vial.[18]

  • Dilution: Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 900 µL of 0.1% formic acid in water) before injection into the LC-MS/MS system.[18]

LC-MS/MS Analysis

The following provides a general protocol for the chromatographic separation and mass spectrometric detection of linoleoyl carnitine. Specific parameters may need to be optimized based on the instrument and column used.

  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of acylcarnitines.[18]

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.[18]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[19]

  • Gradient Elution: A gradient elution is typically employed to effectively separate the diverse range of acylcarnitines.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for each acylcarnitine.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to linoleoyl carnitine analysis and its biological implications.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Linoleic_Acid Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA ACSL Linoleoyl_Carnitine_cyto Linoleoyl Carnitine Linoleoyl_CoA->Linoleoyl_Carnitine_cyto CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->Linoleoyl_Carnitine_cyto Linoleoyl_Carnitine_mito Linoleoyl Carnitine Linoleoyl_Carnitine_cyto->Linoleoyl_Carnitine_mito CACT CPT1 CPT1 Linoleoyl_CoA_mito Linoleoyl-CoA Linoleoyl_Carnitine_mito->Linoleoyl_CoA_mito CPT2 Beta_Oxidation β-Oxidation Linoleoyl_CoA_mito->Beta_Oxidation L_Carnitine_mito L-Carnitine CACT CACT L_Carnitine_mito->CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CPT2 CPT2 CACT->L_Carnitine_cyto

Figure 1: Mitochondrial Fatty Acid β-Oxidation Pathway for Linoleoyl Carnitine.

experimental_workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Methanol) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Extraction Supernatant Extraction Centrifugation->Supernatant_Extraction LC_MS_Analysis LC-MS/MS Analysis Supernatant_Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Biomarker_Evaluation Biomarker Evaluation Data_Processing->Biomarker_Evaluation

Figure 2: Experimental Workflow for Acylcarnitine Analysis.

ppar_signaling Linoleoyl_Carnitine Linoleoyl Carnitine (Long-Chain Acylcarnitine) PPAR_alpha PPARα Linoleoyl_Carnitine->PPAR_alpha Activates RXR RXR PPAR_alpha->RXR Forms heterodimer with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1) PPRE->Target_Genes Regulates Fatty_Acid_Oxidation_Up Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation_Up

Figure 3: Linoleoyl Carnitine and PPARα Signaling Pathway.

Conclusion

Linoleoyl carnitine is emerging as a significant biomarker for metabolic disorders, providing a window into the state of mitochondrial fatty acid oxidation. Its quantification, primarily through LC-MS/MS, offers a powerful tool for researchers and clinicians to assess metabolic health and disease risk. Further research is warranted to fully elucidate the specific signaling roles of linoleoyl carnitine and to establish definitive clinical reference ranges for various patient populations. This will ultimately aid in the development of novel diagnostic and therapeutic strategies to combat the growing epidemic of metabolic diseases.

References

endogenous synthesis of Linoleoyl Carnitine from lysine and methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl carnitine, an acylcarnitine ester, plays a significant role in the transport of linoleic acid into the mitochondria for subsequent β-oxidation. Its endogenous synthesis is a two-stage process. The first stage is the biosynthesis of L-carnitine from the essential amino acids lysine (B10760008) and methionine, primarily in the liver and kidneys. The second stage involves the esterification of L-carnitine with linoleoyl-CoA, a reaction catalyzed by carnitine palmitoyltransferases. This guide provides an in-depth technical overview of these pathways, including quantitative data, detailed experimental protocols, and visualizations of the core signaling and metabolic pathways.

Endogenous Synthesis of L-Carnitine from Lysine and Methionine

The biosynthesis of L-carnitine is a multi-step enzymatic process that utilizes lysine and methionine as primary substrates. Lysine provides the carbon backbone of carnitine, while S-adenosylmethionine, derived from methionine, donates the three methyl groups.

The synthesis of L-carnitine involves four key enzymatic reactions:

  • Trimethyllysine Hydroxylase (TMLH): This mitochondrial enzyme catalyzes the hydroxylation of Nε-trimethyllysine to 3-hydroxy-Nε-trimethyllysine. This reaction requires iron (Fe2+), α-ketoglutarate, and ascorbate (B8700270) (vitamin C) as cofactors.

  • Hydroxytrimethyllysine Aldolase (HTMLA): This cytosolic enzyme cleaves 3-hydroxy-Nε-trimethyllysine into 4-trimethylaminobutyraldehyde (TMABA) and glycine.

  • Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH): This cytoplasmic enzyme oxidizes TMABA to γ-butyrobetaine (GBB). This reaction requires NAD+ as a cofactor.

  • γ-Butyrobetaine Hydroxylase (BBOX): The final step in L-carnitine synthesis is the hydroxylation of γ-butyrobetaine to L-carnitine, which occurs in the mitochondria. This enzyme also requires iron, α-ketoglutarate, and vitamin C.

Quantitative Data for L-Carnitine Synthesis
ParameterValueTissue/OrganismReference
Normal Plasma L-Carnitine20-100 µMHuman Serum[1]
L-Carnitine Synthesis Rate0.16 to 0.48 mg/kg body weight/dayHumans
Intracellular L-CarnitineVaries, can be increased with supplementationBovine Peripheral Blood Mononuclear Cells[2]
Hepatocyte L-CarnitineMaintained in adult rat hepatocytes, requires supplementation in newborn rat hepatocytesRat Hepatocytes[3]

Synthesis of Linoleoyl Carnitine

Linoleoyl carnitine is formed through the esterification of L-carnitine with linoleoyl-CoA. This reaction is catalyzed by carnitine acyltransferases, with carnitine palmitoyltransferase (CPT) being the key enzyme for long-chain fatty acids like linoleic acid.[4][5] There are two main isoforms of CPT:

  • CPT1: Located on the outer mitochondrial membrane, it catalyzes the conversion of long-chain acyl-CoAs (including linoleoyl-CoA) and L-carnitine into acylcarnitines (linoleoyl carnitine). This is a rate-limiting step for the entry of long-chain fatty acids into the mitochondria.

  • CPT2: Located on the inner mitochondrial membrane, it reverses the reaction, converting acylcarnitines back to acyl-CoAs and L-carnitine within the mitochondrial matrix, making them available for β-oxidation.

Quantitative Data for Linoleoyl Carnitine Synthesis
EnzymeSubstrateKmVmaxTissue/OrganismReference
CPT1APalmitoyl-CoA~25 µMNot specifiedPermeabilized muscle fibers[6][7]
CPT1AL-Carnitine75.6 µM (at 0 µM malonyl-CoA)Not specifiedOverexpressed in mitochondrial extracts[8]
CPT23-hydroxypalmitoyl-CoA20 ± 6 μMNot specifiedPurified CPT II[9]

The rate of acylcarnitine formation from acyl-CoA is higher with oleoyl-CoA than with linoleoyl-CoA.[10][11]

Signaling Pathways and Regulation

The synthesis of linoleoyl carnitine is tightly regulated at the level of CPT1 activity.

Allosteric Regulation by Malonyl-CoA

Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent allosteric inhibitor of CPT1.[11][12] This inhibition prevents newly synthesized fatty acids from being immediately transported into the mitochondria for oxidation. The IC50 for malonyl-CoA inhibition of CPT1 is in the low micromolar range and is dependent on the concentration of the acyl-CoA substrate.[6][7]

Transcriptional Regulation
  • Peroxisome Proliferator-Activated Receptor-α (PPARα): PPARα is a nuclear receptor that, when activated by fatty acids or fibrate drugs, upregulates the expression of genes involved in fatty acid oxidation, including CPT1.[3][4]

  • AMP-Activated Protein Kinase (AMPK): AMPK is a key energy sensor in the cell. When activated during times of low energy (high AMP/ATP ratio), AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. This leads to a decrease in malonyl-CoA levels, thus relieving the inhibition of CPT1 and promoting fatty acid oxidation.[13] Adiponectin can promote CPT-1 activity and expression through the AMPK signaling cascade.[13]

Experimental Protocols

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol is adapted for measuring CPT1 activity in isolated mitochondria using a spectrophotometric assay.

Materials:

  • Isolated mitochondria

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM in assay buffer)

  • Linoleoyl-CoA solution (1 mM in water)

  • L-carnitine solution (100 mM in water)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing:

    • 800 µL Assay buffer

    • 100 µL DTNB solution

    • 50 µL of isolated mitochondria suspension (adjust protein concentration as needed)

  • Incubate the mixture for 2 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding 50 µL of linoleoyl-CoA solution.

  • After 1 minute, start the measurement by adding 50 µL of L-carnitine solution.

  • Monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of Coenzyme A (CoA-SH) release, which reacts with DTNB to produce a yellow-colored compound.

  • Calculate the specific activity as nmol of CoA-SH released per minute per mg of mitochondrial protein, using the molar extinction coefficient of the DTNB-CoA adduct (13.6 mM-1cm-1).

Quantification of Linoleoyl Carnitine by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of linoleoyl carnitine from biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, plasma)

  • Internal standard (e.g., [D3]-linoleoyl carnitine)

  • Acetonitrile (B52724) with 0.1% formic acid

  • LC-MS/MS system with a C18 or HILIC column

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of sample, add a known amount of the internal standard.

    • Add 400 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient elution program.

    • Detect and quantify linoleoyl carnitine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for linoleoyl carnitine should be optimized for the instrument being used.

    • Construct a calibration curve using known concentrations of linoleoyl carnitine and the internal standard to quantify the amount in the sample.[3][10]

Visualizations

Endogenous_L_Carnitine_Synthesis cluster_protein Protein cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Lysine Lysine Residues Proteolysis Proteolysis Lysine->Proteolysis HTMLA Hydroxytrimethyllysine Aldolase (HTMLA) TMABA 4-Trimethylaminobutyraldehyde HTMLA->TMABA Glycine Glycine HTMLA->Glycine TMABA_DH Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) GBB γ-Butyrobetaine TMABA_DH->GBB NADH NADH TMABA_DH->NADH HTML 3-Hydroxy-Nε-trimethyllysine HTML->HTMLA TMABA->TMABA_DH BBOX γ-Butyrobetaine Hydroxylase (BBOX) GBB->BBOX NAD NAD+ NAD->TMABA_DH TMLH Trimethyllysine Hydroxylase (TMLH) TMLH->HTML Fe2+, α-KG, Vit C L_Carnitine_mito L-Carnitine BBOX->L_Carnitine_mito Fe2+, α-KG, Vit C TML Nε-trimethyllysine TML->TMLH Methionine Methionine SAM S-adenosyl- methionine Methionine->SAM Provides methyl groups SAM->Lysine Methylation Proteolysis->TML Linoleoyl_Carnitine_Synthesis_and_Transport cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix Linoleic_acid Linoleic Acid ACSL Acyl-CoA Synthetase (ACSL) Linoleic_acid->ACSL Linoleoyl_CoA Linoleoyl-CoA CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Linoleoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Linoleoyl_Carnitine_cyto Linoleoyl Carnitine CACT Carnitine-Acylcarnitine Translocase (CACT) Linoleoyl_Carnitine_cyto->CACT ACSL->Linoleoyl_CoA CoA_cyto CoA-SH CPT1->Linoleoyl_Carnitine_cyto CPT1->CoA_cyto Linoleoyl_Carnitine_ims Linoleoyl Carnitine CPT2 Carnitine Palmitoyltransferase 2 (CPT2) Linoleoyl_Carnitine_ims->CPT2 CACT->Linoleoyl_Carnitine_ims Linoleoyl_CoA_matrix Linoleoyl-CoA CPT2->Linoleoyl_CoA_matrix L_Carnitine_matrix L-Carnitine CPT2->L_Carnitine_matrix Beta_Oxidation β-Oxidation Linoleoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT CoA_matrix CoA-SH CoA_matrix->CPT2 CPT1_Regulation cluster_signaling Signaling Pathways cluster_mitochondrion Mitochondrial Fatty Acid Oxidation AMP High AMP/ATP ratio AMPK AMPK AMP->AMPK Activates Fatty_Acids Fatty Acids PPARa PPARα Fatty_Acids->PPARa Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (Phosphorylation) CPT1 CPT1 PPARa->CPT1 Upregulates (Gene Expression) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables

References

An In-Depth Technical Guide to Linoleoyl Carnitine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of linoleoyl carnitine, focusing on its presence and quantification in two key biological matrices: plasma and urine. This document delves into the established methodologies for its analysis, presents available quantitative data, and explores its primary biological role.

Introduction

Linoleoyl carnitine (C18:2) is a long-chain acylcarnitine, an ester of carnitine and linoleic acid. It is an essential intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation. The quantification of linoleoyl carnitine and other acylcarnitines in biological fluids is a critical tool for the diagnosis and monitoring of inherited metabolic disorders, as well as for research into metabolic dysregulation in various diseases.

Quantitative Data of Linoleoyl Carnitine

The concentration of linoleoyl carnitine in biological matrices can provide insights into the state of fatty acid metabolism. Below is a summary of reported concentrations in healthy human plasma and urine. It is important to note that concentrations can vary based on factors such as age, sex, diet, and analytical methodology.

Biological MatrixAnalyteConcentration (µM)Method of AnalysisReference
Plasma Linoleoyl Carnitine0.05 ± 0.02LC-MS/MS--INVALID-LINK--
Urine Linoleoyl CarnitineNot explicitly quantified in healthy controls in readily available literature. One study detected increased levels in patients with uterine fibroids compared to a control group, but did not state the baseline concentration.[1]UPLC-MS/MS[1]

Experimental Protocols for Quantification

The analysis of linoleoyl carnitine is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the quantification of a wide range of acylcarnitines simultaneously.

Sample Preparation

Plasma:

A common and effective method for extracting acylcarnitines from plasma is protein precipitation.

  • Aliquot Plasma: Transfer 50 µL of human plasma to a microcentrifuge tube.

  • Add Internal Standard: Add an appropriate internal standard solution (e.g., a stable isotope-labeled carnitine mixture in methanol) to the plasma sample. This is crucial for accurate quantification.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol (B129727):water with 0.1% formic acid).

  • Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

Urine:

Sample preparation for urine can involve a simple dilution or a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • Aliquot Urine: Centrifuge the urine sample to remove any particulate matter. Transfer 100 µL of the supernatant to a clean tube.

  • Add Internal Standard: Add the internal standard solution.

  • Dilution (Optional): For a simple preparation, dilute the urine sample with the reconstitution solvent.

  • Solid-Phase Extraction (for higher sensitivity):

    • Condition a cation-exchange SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or low-concentration methanol) to remove unbound contaminants.

    • Elute the acylcarnitines with a stronger solvent (e.g., methanol containing a small percentage of formic acid or ammonia).

  • Evaporation and Reconstitution: Dry the eluate and reconstitute as described for plasma samples.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines like linoleoyl carnitine.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. This involves selecting the precursor ion of linoleoyl carnitine and a specific product ion generated through collision-induced dissociation.

      • Precursor Ion (m/z) for Linoleoyl Carnitine: 424.3

      • Common Product Ion (m/z): 85.0 (corresponding to the carnitine moiety)

Signaling and Metabolic Pathways

The primary and well-established role of linoleoyl carnitine is its function within the carnitine shuttle , a metabolic pathway crucial for the transport of long-chain fatty acids into the mitochondria for their subsequent breakdown via β-oxidation to produce energy.

The Carnitine Shuttle Pathway

The carnitine shuttle involves a series of enzymatic steps that facilitate the transport of linoleic acid (as linoleoyl-CoA) across the inner mitochondrial membrane.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Cytosol Cytosol Mito_Matrix Mito_Matrix Linoleic_Acid Linoleic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Linoleic_Acid->Acyl_CoA_Synthetase ATP, CoA Linoleoyl_CoA Linoleoyl-CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) Linoleoyl_CoA->CPT1 Acyl_CoA_Synthetase->Linoleoyl_CoA Linoleoyl_Carnitine_Cytosol Linoleoyl Carnitine CPT1->Linoleoyl_Carnitine_Cytosol CoA_Cytosol CoA CPT1->CoA_Cytosol CACT Carnitine-Acylcarnitine Translocase (CACT) Linoleoyl_Carnitine_Cytosol->CACT Linoleoyl_Carnitine_Matrix Linoleoyl Carnitine CACT->Linoleoyl_Carnitine_Matrix Carnitine_Cytosol Carnitine CACT->Carnitine_Cytosol CPT2 Carnitine Palmitoyltransferase II (CPT2) Linoleoyl_Carnitine_Matrix->CPT2 Linoleoyl_CoA_Matrix Linoleoyl-CoA CPT2->Linoleoyl_CoA_Matrix Carnitine_Matrix Carnitine CPT2->Carnitine_Matrix Beta_Oxidation β-Oxidation Linoleoyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Carnitine_Cytosol->CPT1 Carnitine_Matrix->CACT CoA_Matrix CoA CoA_Matrix->CPT2

Caption: The Carnitine Shuttle Pathway for Linoleic Acid Transport.

Emerging Roles in Cell Signaling

Recent research has suggested that acylcarnitines, as a class of molecules, may have roles beyond their established function in fatty acid transport. Elevated levels of certain long-chain acylcarnitines have been associated with conditions like insulin (B600854) resistance and have been shown to activate pro-inflammatory signaling pathways.[2][3][4] However, specific signaling cascades initiated directly by linoleoyl carnitine are not yet well-defined. The current understanding points towards a more general effect of acylcarnitine accumulation on cellular processes, potentially through mechanisms such as:

  • Modulation of membrane properties: Due to their amphipathic nature, high concentrations of acylcarnitines could alter the fluidity and function of cellular membranes.

  • Altering the cellular acyl-CoA/CoA ratio: An imbalance in this ratio can have widespread effects on various metabolic pathways.

  • Interaction with nuclear receptors: Some evidence suggests that acylcarnitines may interact with nuclear receptors like PPARs, which are key regulators of lipid metabolism and inflammation.[5]

It is important to emphasize that this is an active area of research, and the precise signaling roles of linoleoyl carnitine are yet to be fully elucidated.

Conclusion

Linoleoyl carnitine is a key metabolite in fatty acid metabolism, and its quantification in plasma and urine serves as a valuable tool for both clinical diagnostics and metabolic research. The use of LC-MS/MS provides a robust and sensitive method for its analysis. While the primary role of linoleoyl carnitine in the carnitine shuttle is well-understood, emerging research suggests potential, though not yet fully characterized, roles for acylcarnitines in cellular signaling. Further investigation is needed to delineate these pathways and their physiological significance. This guide provides a foundational understanding for professionals working in the fields of metabolic research and drug development.

References

An In-depth Technical Guide on the Cellular Localization and Transport of Linoleoyl Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl carnitine, an ester of carnitine and the omega-6 fatty acid linoleic acid, is a key intermediate in cellular lipid metabolism. Its primary role is in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a critical process for cellular energy production. Dysregulation of linoleoyl carnitine metabolism and transport has been implicated in various metabolic disorders, including cardiovascular diseases and insulin (B600854) resistance. This technical guide provides a comprehensive overview of the current understanding of the cellular localization and transport of linoleoyl carnitine, with a focus on the core molecular machinery and experimental methodologies used to study these processes.

Cellular Uptake and Formation of Linoleoyl Carnitine

The journey of linoleoyl carnitine begins with the cellular uptake of its precursor, linoleic acid. Long-chain fatty acids like linoleic acid cross the plasma membrane through both passive diffusion and protein-mediated transport. Key protein players in this process include:

  • Fatty Acid Translocase (FAT/CD36)

  • Plasma Membrane Fatty Acid-Binding Protein (FABPpm)

  • Fatty Acid Transport Proteins (FATPs)

Once inside the cell, linoleic acid is activated to linoleoyl-CoA by long-chain acyl-CoA synthetases (ACSLs), primarily located on the outer mitochondrial membrane and the endoplasmic reticulum. The formation of linoleoyl carnitine from linoleoyl-CoA and free carnitine is then catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme embedded in the outer mitochondrial membrane. This reaction is a critical regulatory step in fatty acid oxidation.

Subcellular Localization of Linoleoyl Carnitine

Linoleoyl carnitine is found in multiple subcellular compartments, reflecting its diverse roles in lipid metabolism. The primary locations include:

  • Cytosol: As the site of its synthesis by CPT1, a significant pool of linoleoyl carnitine exists in the cytosol before its transport into organelles.

  • Mitochondria: The inner mitochondrial membrane is the primary destination for linoleoyl carnitine, where it serves as a substrate for β-oxidation.

  • Peroxisomes: Peroxisomes are also involved in the β-oxidation of very long-chain and branched-chain fatty acids, and acylcarnitines, including likely linoleoyl carnitine, play a role in the transport of acyl groups into and out of this organelle.

  • Endoplasmic Reticulum (ER): The ER is a major site of lipid synthesis and modification. Evidence suggests that acylcarnitines can be transported into the ER lumen, providing acyl-CoAs for processes like triacylglycerol and cholesterol ester synthesis.

Quantitative Distribution of Long-Chain Acylcarnitines

While specific quantitative data for the subcellular distribution of linoleoyl carnitine is limited in the literature, studies on other long-chain acylcarnitines, such as palmitoyl (B13399708) carnitine, provide valuable insights. It is important to note that the following data should be considered as an approximation for linoleoyl carnitine, and further research is needed for precise quantification.

Subcellular CompartmentEstimated Concentration Range of Long-Chain Acylcarnitines (nmol/mg protein)Reference
Cytosol 0.1 - 1.0[1]
Mitochondria 0.5 - 5.0[1]
Microsomes (ER) 0.2 - 0.8[2]

Note: These values are estimations based on data for other long-chain acylcarnitines and may vary depending on cell type, metabolic state, and experimental conditions.

Transport of Linoleoyl Carnitine Across Cellular Membranes

The movement of linoleoyl carnitine between different cellular compartments is tightly regulated by specific transport proteins.

Mitochondrial Transport: The Carnitine Shuttle

The transport of linoleoyl carnitine into the mitochondrial matrix is the most well-characterized process and is a central component of the carnitine shuttle .

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA ACSL Linoleoyl Carnitine_cyto Linoleoyl Carnitine Linoleoyl-CoA->Linoleoyl Carnitine_cyto CPT1 Carnitine_cyto Carnitine Carnitine_cyto->Linoleoyl Carnitine_cyto Linoleoyl Carnitine_ims Linoleoyl Carnitine Linoleoyl Carnitine_cyto->Linoleoyl Carnitine_ims CPT1 CPT1 Linoleoyl-CoA_matrix Linoleoyl-CoA Linoleoyl Carnitine_ims->Linoleoyl-CoA_matrix CACT / CPT2 Carnitine_ims Carnitine Carnitine_ims->Carnitine_cyto CACT CACT CPT2 CPT2 Beta-Oxidation Beta-Oxidation Linoleoyl-CoA_matrix->Beta-Oxidation Carnitine_matrix Carnitine Carnitine_matrix->Carnitine_ims CACT start Homogenize Cells/Tissue in Isolation Buffer centrifuge1 Centrifuge at 600 x g for 10 min start->centrifuge1 pellet1 Pellet 1 (Nuclei, intact cells) centrifuge1->pellet1 supernatant1 Supernatant 1 (Post-nuclear supernatant) centrifuge1->supernatant1 centrifuge2 Centrifuge at 10,000 x g for 20 min supernatant1->centrifuge2 pellet2 Pellet 2 (Crude Mitochondrial Fraction) centrifuge2->pellet2 supernatant2 Supernatant 2 (Post-mitochondrial supernatant) centrifuge2->supernatant2 centrifuge3 Ultracentrifuge at 100,000 x g for 60 min supernatant2->centrifuge3 pellet3 Pellet 3 (Microsomal Fraction - ER) centrifuge3->pellet3 supernatant3 Supernatant 3 (Cytosolic Fraction) centrifuge3->supernatant3 sample Biological Sample (Plasma, Tissue Homogenate, Subcellular Fraction) extraction Protein Precipitation & Acylcarnitine Extraction (e.g., with methanol) sample->extraction derivatization Derivatization (optional) (e.g., Butylation) extraction->derivatization lc_separation Liquid Chromatography (LC) Separation (e.g., C18 column) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection (MRM mode) lc_separation->ms_detection quantification Quantification (using internal standards) ms_detection->quantification start Solubilize Mitochondrial Membranes or Purified CACT with Detergent mix Mix Solubilized Protein with Liposomes start->mix remove_detergent Remove Detergent (e.g., by dialysis or Bio-Beads) mix->remove_detergent proteoliposomes Formation of Proteoliposomes containing CACT remove_detergent->proteoliposomes transport_assay Transport Assay: Add Radiolabeled Substrate (e.g., [3H]Linoleoyl Carnitine) proteoliposomes->transport_assay stop_and_measure Stop Transport & Measure Incorporated Radioactivity transport_assay->stop_and_measure

References

The Role of Linoleoyl Carnitine in Carnitine Palmitoyltransferase (CPT) Deficiency: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Palmitoyltransferase (CPT) deficiency is a group of autosomal recessive genetic disorders that affect the mitochondrial beta-oxidation of long-chain fatty acids. The CPT system, comprising CPT1 and CPT2, is essential for the transport of these fatty acids into the mitochondrial matrix, where they are metabolized to produce energy. A deficiency in either of these enzymes disrupts this critical pathway, leading to a spectrum of clinical presentations, from lethal neonatal forms to milder, adult-onset myopathies. A key biochemical hallmark of CPT deficiency is the accumulation of long-chain acylcarnitines in plasma and tissues. Among these, linoleoyl carnitine (C18:2), a derivative of the essential fatty acid linoleic acid, serves as a significant biomarker. This technical guide provides a comprehensive overview of the association between linoleoyl carnitine and CPT deficiency, with a focus on its biochemical significance, diagnostic utility, and the analytical methodologies used for its detection.

Biochemical Context: The Carnitine Shuttle and Fatty Acid Oxidation

The mitochondrial beta-oxidation of long-chain fatty acids is a primary source of energy, particularly during periods of fasting or prolonged exercise. However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs. The carnitine shuttle system facilitates their transport from the cytosol into the mitochondrial matrix.

The key components of the carnitine shuttle are:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.

  • Carnitine Palmitoyltransferase 2 (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to fatty acyl-CoAs, which then enter the beta-oxidation spiral.[1][2]

A deficiency in CPT2 impedes the conversion of long-chain acylcarnitines back to their acyl-CoA form within the mitochondria. This leads to a build-up of long-chain acylcarnitines, including linoleoyl carnitine, in the mitochondrial matrix, which are subsequently transported back into the cytosol and released into the circulation.

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Long-Chain Fatty Acid Acyl-CoA Synthetase CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Long-Chain Acylcarnitine Long-Chain Acylcarnitine CPT1->Long-Chain Acylcarnitine CoA CACT CACT Long-Chain Acylcarnitine->CACT CPT2 CPT2 CACT->CPT2 Carnitine Fatty Acyl-CoA_matrix Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_matrix CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Diagram of the Carnitine Shuttle and its role in fatty acid oxidation.

Clinical Manifestations of CPT Deficiency

CPT deficiency presents with a wide range of clinical severity, generally categorized into three forms for CPT2 deficiency:

  • Lethal Neonatal Form: This is the most severe form, presenting shortly after birth with symptoms such as respiratory failure, liver failure, cardiomyopathy, and arrhythmias.[3][4]

  • Severe Infantile Hepatocardiomuscular Form: This form typically manifests within the first year of life with episodes of hypoketotic hypoglycemia, liver dysfunction, cardiomyopathy, and myopathy, often triggered by fasting or illness.[3][4]

  • Myopathic Form: This is the most common and least severe form, with onset from childhood to adulthood. It is characterized by recurrent episodes of myalgia, rhabdomyolysis, and myoglobinuria, often triggered by prolonged exercise, fasting, or illness.[4]

Linoleoyl Carnitine as a Biomarker

In CPT2 deficiency, the impaired mitochondrial beta-oxidation of long-chain fatty acids leads to the accumulation of various long-chain acylcarnitines in the plasma. While palmitoylcarnitine (B157527) (C16) and oleoylcarnitine (B228390) (C18:1) are the most commonly cited biomarkers, elevated levels of linoleoyl carnitine (C18:2) are also a key diagnostic feature, particularly in the infantile form of the disease.[5] The analysis of the complete acylcarnitine profile by tandem mass spectrometry (MS/MS) is a cornerstone of newborn screening and diagnostic testing for CPT deficiency.

CPT2_Deficiency_Pathway Long-Chain Acylcarnitines Long-Chain Acylcarnitines CPT2 CPT2 Long-Chain Acylcarnitines->CPT2 Impaired Beta-Oxidation Impaired Beta-Oxidation CPT2_Deficiency CPT2_Deficiency CPT2->CPT2_Deficiency CPT2 Deficiency CPT2 Deficiency Accumulation of Long-Chain Acylcarnitines Accumulation of Long-Chain Acylcarnitines Linoleoyl Carnitine (C18:2) Linoleoyl Carnitine (C18:2) Accumulation of Long-Chain Acylcarnitines->Linoleoyl Carnitine (C18:2) Palmitoylcarnitine (C16) Palmitoylcarnitine (C16) Accumulation of Long-Chain Acylcarnitines->Palmitoylcarnitine (C16) Oleoylcarnitine (C18:1) Oleoylcarnitine (C18:1) Accumulation of Long-Chain Acylcarnitines->Oleoylcarnitine (C18:1) Clinical Manifestations Clinical Manifestations Accumulation of Long-Chain Acylcarnitines->Clinical Manifestations Toxicity Energy Deficiency Energy Deficiency Impaired Beta-Oxidation->Energy Deficiency Energy Deficiency->Clinical Manifestations CPT2_Deficiency->Accumulation of Long-Chain Acylcarnitines Block CPT2_Deficiency->Impaired Beta-Oxidation

Metabolic consequences of CPT2 deficiency.

Quantitative Data Presentation

The following table summarizes the plasma concentrations of key long-chain acylcarnitines in individuals with CPT2 deficiency compared to reference ranges. It is important to note that these values can vary depending on the clinical state of the patient (e.g., fasting, post-exercise) and the specific analytical method used.

AcylcarnitineCPT2 Deficiency (Fasting, µmol/L)Reference Range (Plasma, µmol/L)
Linoleoyl Carnitine (C18:2) Elevated, peaks observed after L-carnitine supplementation in infantile form[5]Not typically reported in standard panels
Palmitoylcarnitine (C16) > 0.22[6]0.03 - 0.22[6]
Oleoylcarnitine (C18:1) 0.76 ± 0.35[6]0.02 - 0.38[6]
Stearoylcarnitine (C18) > 0.13[6]0.01 - 0.13[6]

Experimental Protocols

The quantitative analysis of acylcarnitines, including linoleoyl carnitine, is predominantly performed using tandem mass spectrometry (MS/MS). The following provides a detailed methodology for the analysis of acylcarnitines from dried blood spots (DBS), a common practice in newborn screening.

1. Sample Preparation from Dried Blood Spots (DBS)

  • Punching: A 3.2 mm disk is punched from the dried blood spot on a filter paper card and placed into a well of a 96-well microtiter plate.[7]

  • Extraction: 100 µL of an extraction solution containing stable isotope-labeled internal standards in methanol (B129727) is added to each well.[7] The plate is then sealed and agitated at room temperature for a specified time (e.g., 30 minutes) to ensure complete extraction of the acylcarnitines.

  • Derivatization (Optional but common): The extracted acylcarnitines are often derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties. This is typically achieved by adding a butanolic-HCl solution and incubating at an elevated temperature (e.g., 65°C for 15-20 minutes).[8]

  • Evaporation and Reconstitution: The solvent is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a solvent suitable for injection into the LC-MS/MS system (e.g., a mixture of acetonitrile (B52724) and water).[8]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer is used.

  • Chromatographic Separation: While flow injection analysis (FIA) can be used for high-throughput screening, chromatographic separation using a C8 or C18 reversed-phase column is often employed to separate isomeric acylcarnitines.[9] A typical mobile phase consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. For all acylcarnitines, the precursor ion is the [M+H]+ ion, and a common product ion at m/z 85, corresponding to the carnitine backbone, is monitored. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.

Example MRM Transitions for Linoleoyl Carnitine (C18:2):

  • Precursor Ion (m/z): 452.4

  • Product Ion (m/z): 85.1

Diagnostic Workflow

The diagnosis of CPT deficiency involves a multi-step process that begins with clinical suspicion or an abnormal newborn screening result and is confirmed through biochemical and genetic testing.

Diagnostic_Workflow cluster_screening Initial Screening cluster_diagnostic_testing Diagnostic Testing cluster_confirmation Confirmation and Management NBS Newborn Screening (DBS) Acylcarnitine Profile Plasma_AC Plasma Acylcarnitine Analysis (Quantitative) NBS->Plasma_AC Abnormal Profile Clinical_Suspicion Clinical Suspicion (Myopathy, Hypoglycemia) Clinical_Suspicion->Plasma_AC Enzyme_Assay CPT Enzyme Activity Assay (Fibroblasts, Muscle) Plasma_AC->Enzyme_Assay Elevated Long-Chain Acylcarnitines Genetic_Testing CPT2 Gene Sequencing Plasma_AC->Genetic_Testing Elevated Long-Chain Acylcarnitines Diagnosis Confirmed CPT Deficiency Diagnosis Enzyme_Assay->Diagnosis Reduced Activity Genetic_Testing->Diagnosis Pathogenic Variants Management Dietary Management & Genetic Counseling Diagnosis->Management

Diagnostic workflow for Carnitine Palmitoyltransferase (CPT) deficiency.

Conclusion and Future Directions

Linoleoyl carnitine, in conjunction with other long-chain acylcarnitines, is a crucial biomarker for the diagnosis and monitoring of CPT deficiency. The advent of tandem mass spectrometry has revolutionized the detection of this and other inborn errors of metabolism, enabling early diagnosis through newborn screening programs and facilitating timely intervention. For drug development professionals, understanding the biochemical consequences of CPT deficiency, particularly the accumulation of specific acylcarnitines, is vital for the development of novel therapeutic strategies. Future research may focus on the development of more sensitive and specific analytical methods for acylcarnitine profiling, the elucidation of the precise pathophysiological roles of individual accumulated acylcarnitines like linoleoyl carnitine, and the exploration of therapeutic approaches aimed at modulating the CPT system or mitigating the toxic effects of acylcarnitine accumulation.

References

Methodological & Application

Quantitative Analysis of Linoleoyl Carnitine using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of Linoleoyl Carnitine in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals who require a robust and sensitive method for the determination of this specific long-chain acylcarnitine.

Introduction

L-Carnitine and its acylated derivatives, known as acylcarnitines, are crucial for the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Linoleoyl Carnitine, a long-chain acylcarnitine, is an important biomarker in various metabolic studies and is implicated in the diagnosis and monitoring of inherited metabolic disorders.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[1][2][3] This application note outlines a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Linoleoyl Carnitine.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes a simple and effective protein precipitation method for the extraction of Linoleoyl Carnitine from plasma samples.[4]

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., d3-Palmitoyl Carnitine in a suitable solvent)

  • Methanol (B129727), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 5 µL of the internal standard working solution to the plasma sample.

  • Vortex the sample for 10 seconds.

  • Incubate the sample at room temperature for 10 minutes.

  • Add 300 µL of cold methanol to precipitate the proteins.

  • Vortex the mixture vigorously for 20 seconds.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer 100 µL of the supernatant to a clean vial.

  • Dilute the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[4]

  • Vortex the vial for 10 seconds before placing it in the autosampler for LC-MS/MS analysis.

Liquid Chromatography (LC)

This section details the conditions for the chromatographic separation of Linoleoyl Carnitine. A reversed-phase C18 column is commonly used for this purpose.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Raptor ARC-18, 2.7 µm, 100 x 2.1 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Program See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.0050
1.0050
5.0095
7.0095
7.0150
9.0050
Mass Spectrometry (MS/MS)

The following parameters are for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 650 L/h
Cone Gas Flow 50 L/h
Collision Gas Argon

Table 4: MRM Transitions for Linoleoyl Carnitine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Linoleoyl Carnitine424.185.110030
d3-Palmitoyl Carnitine (IS)403.485.110030

Note: The product ion at m/z 85.1 is a characteristic fragment for most acylcarnitines, resulting from the neutral loss of the fatty acid moiety.[4]

Data Presentation

The quantitative data for Linoleoyl Carnitine should be presented in a clear and structured manner. A summary of typical validation parameters is provided below.

Table 5: Summary of Quantitative Performance

ParameterResult
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL[5]
Limit of Quantification (LOQ) 1.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Linoleoyl Carnitine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (5 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 incubate Incubate (10 min) vortex1->incubate add_methanol Add Methanol (300 µL) incubate->add_methanol vortex2 Vortex (20s) add_methanol->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with Mobile Phase A (900 µL) supernatant->dilute final_sample Final Sample for Injection dilute->final_sample lc_separation LC Separation (Reversed-Phase C18) final_sample->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for Linoleoyl Carnitine analysis.

Linoleoyl Carnitine Fragmentation Pathway

The diagram below shows the fragmentation of the Linoleoyl Carnitine precursor ion to the characteristic product ion in the mass spectrometer.

fragmentation_pathway precursor Linoleoyl Carnitine [M+H]+ (m/z 424.1) product Product Ion (m/z 85.1) precursor->product Collision-Induced Dissociation (CID) neutral_loss Neutral Loss of Linoleic Acid precursor->neutral_loss neutral_loss->product

Caption: Fragmentation of Linoleoyl Carnitine in MS/MS.

References

Linoleoyl Carnitine (N-methyl-D3) as an Internal Standard for Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl carnitine is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. Specifically, it is involved in the transport of linoleic acid, an 18-carbon unsaturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation. The accurate quantification of linoleoyl carnitine and other acylcarnitines in biological matrices is of significant interest in various research fields, including the study of metabolic disorders, drug development, and nutritional science. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in quantitative mass spectrometry by correcting for matrix effects and variations in sample preparation and instrument response.[1] Linoleoyl Carnitine (N-methyl-D3) is a deuterated analog of linoleoyl carnitine, making it an ideal internal standard for the quantification of its unlabeled counterpart. This document provides detailed application notes and protocols for the use of Linoleoyl Carnitine (N-methyl-D3) as an internal standard in LC-MS/MS-based quantitative analysis.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, Linoleoyl Carnitine (N-methyl-D3), is added to the biological sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically similarly to the endogenous analyte, linoleoyl carnitine, throughout the extraction, derivatization (if any), and chromatographic separation steps.

During mass spectrometric detection, the analyte and the internal standard are detected simultaneously. Because they have different masses due to the deuterium (B1214612) labeling, they can be distinguished by the mass spectrometer. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This ratiometric measurement corrects for any analyte loss during sample processing and any fluctuations in instrument performance, thereby ensuring high accuracy and reproducibility of the results.

Data Presentation

The following tables summarize the quantitative data typically obtained in the validation of an LC-MS/MS method for the analysis of long-chain acylcarnitines using N-methyl-D3 labeled internal standards.

Table 1: Mass Spectrometric Parameters for Linoleoyl Carnitine and its N-methyl-D3 Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Linoleoyl Carnitine424.485.135
Linoleoyl Carnitine (N-methyl-D3)427.485.135

Table 2: Typical Method Validation Parameters for Long-Chain Acylcarnitine Analysis

ParameterLinoleoyl CarnitinePalmitoyl CarnitineOleoyl CarnitineStearoyl Carnitine
Linearity (r²) >0.995>0.995>0.995>0.995
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL0.5 - 5 ng/mL0.5 - 5 ng/mL0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL500 - 1000 ng/mL500 - 1000 ng/mL500 - 1000 ng/mL
Intra-day Precision (%CV) <15%<15%<15%<15%
Inter-day Precision (%CV) <15%<15%<15%<15%
Accuracy (% bias) ±15%±15%±15%±15%
Recovery (%) 85 - 115%85 - 115%85 - 115%85 - 115%

Experimental Protocols

Materials and Reagents
  • Linoleoyl Carnitine standard (Sigma-Aldrich or equivalent)

  • Linoleoyl Carnitine (N-methyl-D3) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (or other biological matrix of interest)

  • 96-well plates or microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of linoleoyl carnitine and Linoleoyl Carnitine (N-methyl-D3) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of linoleoyl carnitine by serially diluting the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (IS-WS): Prepare a working solution of Linoleoyl Carnitine (N-methyl-D3) at a concentration of 100 ng/mL in methanol:water (1:1, v/v).

Sample Preparation (Human Plasma)
  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS-WS (100 ng/mL of Linoleoyl Carnitine (N-methyl-D3)). For calibration standards, use 50 µL of blank plasma and add the appropriate working standard solution. For blank samples, add 10 µL of methanol:water (1:1, v/v).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Linoleoyl Carnitine: 424.4 -> 85.1

    • Linoleoyl Carnitine (N-methyl-D3): 427.4 -> 85.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Note: These are typical starting conditions and may require optimization for different LC-MS/MS systems.

Mandatory Visualization

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid (e.g., Linoleic Acid) Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA ATP -> AMP + PPi OMM Outer Mitochondrial Membrane ACS Acyl-CoA Synthetase (ACS) Acylcarnitine Acylcarnitine (e.g., Linoleoyl Carnitine) Acyl_CoA->Acylcarnitine CoA-SH CPT1 Carnitine Palmitoyltransferase I (CPT1) Carnitine_cyto Carnitine Carnitine_cyto->CPT1 CACT Carnitine-Acylcarnitine Translocase (CACT) Acylcarnitine->CACT IMS Intermembrane Space IMM Inner Mitochondrial Membrane Acylcarnitine_matrix Acylcarnitine CACT->Carnitine_cyto CACT->Acylcarnitine_matrix Acyl_CoA_matrix Fatty Acyl-CoA Acylcarnitine_matrix->Acyl_CoA_matrix CoA-SH CPT2 Carnitine Palmitoyltransferase II (CPT2) Carnitine_matrix Carnitine Carnitine_matrix->CACT Carnitine_matrix->CPT2 Beta_Oxidation β-Oxidation Spiral Acyl_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2, NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The Carnitine Shuttle and Fatty Acid β-Oxidation Pathway.

Experimental_Workflow Sample 1. Plasma Sample (50 µL) Spike_IS 2. Spike with Internal Standard (Linoleoyl Carnitine-N-methyl-D3) Sample->Spike_IS Protein_Precipitation 3. Protein Precipitation (Cold Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Experimental Workflow for Acylcarnitine Analysis.

Discussion

The use of a stable isotope-labeled internal standard, such as Linoleoyl Carnitine (N-methyl-D3), is critical for the accurate and precise quantification of endogenous linoleoyl carnitine by LC-MS/MS. The N-methyl-D3 label ensures that the internal standard has a distinct mass-to-charge ratio from the analyte while maintaining nearly identical chemical and physical properties. This co-elution and co-ionization behavior effectively corrects for variations in sample preparation and instrument response.

The provided protocol outlines a straightforward and robust method for the analysis of linoleoyl carnitine in human plasma. The protein precipitation step is a simple and effective way to remove the majority of matrix components. The subsequent LC-MS/MS analysis provides high selectivity and sensitivity for the detection and quantification of the target analyte. The method can be adapted for other biological matrices, such as serum, urine, and tissue homogenates, although some optimization of the sample preparation procedure may be required.

The fragmentation of acylcarnitines in positive ion mode typically results in a characteristic product ion at m/z 85, corresponding to the [C4H9NO]+ fragment of the carnitine backbone. This common fragment ion is often used for the quantification of a wide range of acylcarnitines in multiple reaction monitoring (MRM) assays.

References

Application Notes and Protocols for Acylcarnitine Profiling in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are esterified forms of carnitine that play a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation. The profiling of acylcarnitines in human plasma is a vital diagnostic tool for monitoring inherited metabolic disorders, particularly fatty acid oxidation defects and organic acidemias.[1][2][3][4] Accurate and reproducible quantification of acylcarnitine species is paramount for both clinical diagnostics and metabolic research. This document provides detailed application notes and standardized protocols for the preparation of human plasma samples for acylcarnitine profiling, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Pre-analytical Considerations

Standardization of pre-analytical variables is critical for obtaining reliable and reproducible results in metabolite profiling.[7]

  • Patient Preparation: An 8-hour fast is recommended before blood collection to minimize nutritional influences on acylcarnitine levels.[7] Physical activity should also be controlled as it can alter amino acid and short-chain acylcarnitine concentrations.[7]

  • Specimen Collection: Blood should be collected in tubes containing either sodium or lithium heparin (Green top) or EDTA.[8][9] Plain red top tubes are also acceptable.[8] It is crucial to avoid hemolysis.[8]

  • Specimen Processing: Plasma should be separated from cells as soon as possible or within 2 hours of collection by centrifugation.[8] For analysis, transfer 0.5 mL of plasma to a transport tube.[8]

  • Storage and Transport: Plasma samples must be frozen immediately after separation and shipped on dry ice.[8] Long-term storage should be at -70°C or lower.[9] Room temperature specimens or those refrigerated for more than 12 hours are generally unacceptable.[8]

Sample Preparation Workflow Overview

The general workflow for preparing human plasma for acylcarnitine profiling involves several key steps: protein precipitation to remove macromolecules, followed by optional derivatization to enhance analytical sensitivity and chromatographic separation, and finally, analysis by LC-MS/MS. The choice of method depends on the specific acylcarnitine species of interest and the desired analytical performance.

Acylcarnitine Profiling Workflow cluster_collection Sample Collection & Processing cluster_prep Sample Preparation cluster_analysis Analysis CollectBlood Collect Whole Blood (Heparin or EDTA) Centrifuge Centrifugation (separate plasma) CollectBlood->Centrifuge Store Store Plasma (@ -70°C or below) Centrifuge->Store Thaw Thaw Plasma Sample Store->Thaw Spike Spike with Internal Standards Thaw->Spike ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile (B52724), Methanol) Spike->ProteinPrecipitation Centrifuge2 Centrifugation ProteinPrecipitation->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Dry Evaporate to Dryness (optional) Supernatant->Dry Derivatization Derivatization (optional, e.g., Butylation) Dry->Derivatization Reconstitute Reconstitute in Mobile Phase Derivatization->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for acylcarnitine profiling in human plasma.

Experimental Protocols

Two primary approaches for sample preparation are detailed below: a method without derivatization for rapid analysis and a method involving butylation for enhanced separation of isomeric species.

Protocol 1: Rapid Method without Derivatization (Protein Precipitation)

This method is ideal for high-throughput screening where rapid turnaround time is essential. It relies on simple protein precipitation followed by direct analysis.[5]

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade[5][10]

  • Methanol (B129727) (MeOH), HPLC grade

  • Internal Standard (IS) solution: A mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) in a suitable solvent.

  • Microcentrifuge tubes

  • Centrifuge

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.[11]

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 1 µM IS in one cited method) to precipitate proteins.[11] Some protocols utilize methanol for this step.

  • Vortex the mixture for 5 seconds.[11]

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[11]

Protocol 1: Rapid Method Plasma 50 µL Plasma Add_IS Add 10 µL Internal Standards Plasma->Add_IS Add_ACN Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex 5s Add_ACN->Vortex Centrifuge Centrifuge 10,000 rpm, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for the rapid, non-derivatization sample preparation method.

Protocol 2: Method with Butylation Derivatization

Derivatization of acylcarnitines to their butyl esters can improve chromatographic separation, especially for isomeric species, and enhance ionization efficiency.[12]

Materials:

  • Human plasma

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS) solution

  • n-Butanol with 5% (v/v) acetyl chloride (freshly prepared)[12]

  • Nitrogen gas evaporator or vacuum concentrator

  • Heating block or incubator at 60°C[12]

  • Reconstitution solvent (e.g., Methanol/water mixture)[12]

  • Microcentrifuge tubes, centrifuge, autosampler vials

Procedure:

  • Follow steps 1-7 from Protocol 1 (using methanol for protein precipitation).

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube.[12]

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[12]

  • To the dried residue, add 100 µL of n-butanol containing 5% v/v acetyl chloride.[12]

  • Incubate the mixture at 60°C for 20 minutes with gentle shaking.[12]

  • Evaporate the derivatization reagent to dryness.[12]

  • Reconstitute the dried, derivatized sample in 100 µL of methanol/water.[12]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[12]

Protocol 2: Butylation Method Supernatant Collect Supernatant after Protein Precipitation Dry1 Evaporate to Dryness Supernatant->Dry1 Derivatize Add 100 µL 5% Acetyl Chloride in n-Butanol Dry1->Derivatize Incubate Incubate 60°C, 20 min Derivatize->Incubate Dry2 Evaporate to Dryness Incubate->Dry2 Reconstitute Reconstitute in 100 µL Methanol/Water Dry2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the butylation derivatization sample preparation method.

Data Presentation: Method Performance Comparison

The choice of sample preparation method can impact the analytical performance. The following table summarizes typical performance characteristics for different methods based on published literature.

ParameterProtein Precipitation (No Derivatization)Butylation DerivatizationSolid-Phase Extraction (SPE)
Throughput HighModerateLow to Moderate
Recovery 84% to 112%[5]Generally high, improves ionization[12]98% to 105%[13][14]
Within-day CV <10%[5]Excellent precision reported[12]<18% (day-to-day)[13][14]
Between-day CV 4.4% to 14.2%[5]Excellent precision reported[12]<18% (day-to-day)[13][14]
Separation of Isomers LimitedImproved[12]Can be achieved with appropriate chromatography[13]
Sensitivity High[5]High, ionization efficiency increased[12]High[13]
Sample Volume Low (e.g., 50 µL)[11]Moderate (e.g., 200 µL supernatant)[12]Low (e.g., 10 µL)[13]
Automation Potential HighModerateHigh (with online SPE)[13]

LC-MS/MS Analysis

While detailed LC-MS/MS parameters are instrument-specific, a general approach involves:

  • Chromatography: Reversed-phase chromatography is commonly used. Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is employed to separate the acylcarnitines.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used.[11][12] Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]

Conclusion

The selection of a sample preparation method for acylcarnitine profiling in human plasma depends on the specific research or clinical question, required throughput, and the need to resolve isomeric species. The rapid protein precipitation method is suitable for high-throughput screening, while derivatization methods offer advantages for detailed metabolic studies requiring the separation of isomers. Proper pre-analytical handling of samples is crucial for obtaining accurate and reliable data regardless of the chosen preparation protocol.

References

Revolutionizing Long-Chain Acylcarnitine Analysis: Advanced Derivatization Strategies for Enhanced Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acylcarnitines (LCACs) are pivotal intermediates in fatty acid metabolism, serving as crucial biomarkers for inherited metabolic disorders, such as fatty acid oxidation defects and organic acidurias.[1][2][3] Accurate and sensitive quantification of LCACs in biological matrices is therefore essential for clinical diagnostics and for advancing research in metabolic diseases like type 2 diabetes and cardiovascular conditions.[4] However, the inherent physicochemical properties of LCACs, including their zwitterionic nature and tendency for in-source fragmentation, present significant challenges for their detection by mass spectrometry (MS).[5]

Derivatization, the chemical modification of an analyte to enhance its analytical properties, has emerged as a powerful strategy to overcome these limitations. By targeting the carboxyl group of acylcarnitines, derivatization can improve their chromatographic retention, increase their ionization efficiency, and enhance the specificity of detection, ultimately leading to more robust and reliable quantification.[6][7] This document provides detailed application notes and protocols for several key derivatization methods designed to improve the detection of long-chain acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Role of Derivatization in Acylcarnitine Analysis

The primary goals of derivatizing long-chain acylcarnitines are to:

  • Increase Ionization Efficiency: Modification of the carboxyl group can lead to a significant enhancement of the signal intensity in the mass spectrometer.[6][8]

  • Improve Chromatographic Separation: Derivatization can alter the polarity of the acylcarnitines, leading to better separation from interfering matrix components and resolution of isomeric species.[9]

  • Enhance Fragmentation Specificity: The derivatizing agent can introduce a specific fragmentation pattern, allowing for more selective and sensitive detection using multiple reaction monitoring (MRM).[10]

  • Enable Quantification of Isomers: Certain derivatization strategies, coupled with chromatography, allow for the discrimination of isobaric and isomeric acylcarnitines, which is often not possible with direct infusion MS methods.[1][11]

Featured Derivatization Protocols

This section details the experimental protocols for four effective derivatization methods for long-chain acylcarnitines.

Butyl Esterification

Butyl esterification is a widely used method for the simultaneous analysis of amino acids and acylcarnitines. The addition of a butyl group to the carboxyl moiety increases the hydrophobicity of the molecule, improving its retention on reversed-phase columns and enhancing its ionization.[1][12]

Experimental Protocol:

  • Sample Preparation: To 200 µL of plasma or tissue homogenate supernatant, add an appropriate amount of an internal standard solution.

  • Drying: Dry the samples completely under a vacuum.

  • Derivatization Reaction:

    • Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample residue.[1]

    • Alternatively, use 3N butanolic-HCl.[4]

  • Incubation: Incubate the mixture at 60°C for 20 minutes with agitation (e.g., 800 rpm).[1]

  • Evaporation: Evaporate the reagent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in 100-200 µL of the initial mobile phase (e.g., methanol/water) for LC-MS/MS analysis.[1]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Tissue Supernatant Add_IS Add Internal Standard Sample->Add_IS Dry_Sample Vacuum Dry Add_IS->Dry_Sample Add_Reagent Add n-butanol/Acetyl Chloride Dry_Sample->Add_Reagent Incubate Incubate at 60°C Add_Reagent->Incubate Evaporate Evaporate to Dryness Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Workflow for Butyl Esterification of Acylcarnitines.
3-Nitrophenylhydrazine (B1228671) (3NPH) Derivatization

Derivatization with 3-nitrophenylhydrazine (3NPH) targets the carboxyl group and has been shown to significantly increase the signal intensity of acylcarnitines in mass spectrometry.[2][6][13] This method is effective for a comprehensive analysis of a wide range of acylcarnitine species.

Experimental Protocol:

  • Metabolite Extraction:

    • Use 5 mg of frozen tissue, 17 µL of whole blood, or 8 µL of plasma.[6]

    • Add 1 mL of 80/20 methanol/water and homogenize the tissue if necessary.[6]

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to remove debris.[6]

    • Add an isotopically labeled internal standard to the supernatant.[6]

  • Derivatization Reaction:

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C on a rocking platform.[6]

  • Drying: Lyophilize the samples.

  • Reconstitution: Dissolve the dried derivatized sample in 30 µL of water prior to LC-MS/MS analysis.[6]

G cluster_extraction Metabolite Extraction cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extract Extract with Methanol/Water Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS Add_Reagents Add 3NPH, EDC, Pyridine Add_IS->Add_Reagents Incubate Incubate at 30°C Add_Reagents->Incubate Lyophilize Lyophilize Incubate->Lyophilize Reconstitute Reconstitute in Water Lyophilize->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Workflow for 3-NPH Derivatization of Acylcarnitines.
Pentafluorophenacyl Trifluoromethanesulfonate (B1224126) (PFPT) Derivatization

This method utilizes pentafluorophenacyl trifluoromethanesulfonate to derivatize carnitine and acylcarnitines, offering high selectivity for MS/MS detection.[9][10]

Experimental Protocol:

  • Sample Preparation and Extraction:

    • To 10 µL of plasma, add internal standards and organic solvents to precipitate proteins and salts.[9]

    • Apply the resulting supernatant to a mixed-mode, reversed-phase/strong cation-exchange solid-phase extraction (SPE) plate.[9]

    • Elute the carnitine and acylcarnitines.

  • Drying: Evaporate the eluate to dryness.

  • Derivatization Reaction:

    • Add the derivatization reagent, pentafluorophenacyl trifluoromethanesulfonate.[9][10]

  • Analysis: Inject the derivatized sample into the UHPLC-MS/MS system.[9]

G cluster_extraction Sample Extraction cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Precipitate Protein Precipitation Sample->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Elute Elute Analytes SPE->Elute Dry_Eluate Evaporate Eluate Elute->Dry_Eluate Add_Reagent Add PFPT Reagent Dry_Eluate->Add_Reagent Inject Inject into UHPLC-MS/MS Add_Reagent->Inject

Workflow for PFPT Derivatization of Acylcarnitines.
Tmt-PP Derivatization

Microwave-assisted derivatization with p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine (B1678402) (Tmt-PP) is a rapid method that enhances the MS response of acylcarnitines.[8]

Experimental Protocol:

  • Derivatization Reaction:

    • The protocol utilizes microwave assistance to significantly shorten the reaction time from 90 minutes to 1 minute.[8]

  • Analysis: The derivatized acylcarnitines are then analyzed by LC-MS/MS.[8]

This method has been shown to increase the MS response by up to 4 times.[8] A "quantitative analysis of multi-components by a single marker" (QAMS) strategy can also be employed with this derivatization, allowing for the quantification of 26 acylcarnitines using only 5 standards.[8]

Quantitative Comparison of Derivatization Methods

The following tables summarize the quantitative improvements in detection achieved with different derivatization methods for long-chain acylcarnitines.

Table 1: Enhancement in Mass Spectrometric Signal Intensity

Derivatization ReagentFold Increase in Signal IntensityTarget AnalytesReference
3-Nitrophenylhydrazine (3NPH)1.8-fold (on average for isotopically labeled standard)Acylcarnitines[6]
Tmt-PPUp to 4 timesAcylcarnitines[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Derivatization MethodAnalyteLODLOQMatrixReference
No Derivatization (HILIC)Palmitoylcarnitine-0.35 nmol L⁻¹Cultured Cells[14]
No Derivatization (UHP-HILIC)Various Acylcarnitines~0.5 ng/mL-Serum/Tissue[15]

Note: Direct comparative LOD/LOQ data for all derivatization methods for the same long-chain acylcarnitine is limited in the reviewed literature. The table provides available data to illustrate the sensitivity achieved with and without derivatization.

Signaling Pathways and Metabolic Context

Long-chain acylcarnitines are integral to mitochondrial fatty acid β-oxidation. The carnitine shuttle system, involving carnitine palmitoyltransferase I (CPT1) and II (CPT2), facilitates the transport of long-chain fatty acids into the mitochondrial matrix for energy production.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 LCAC_cyto Long-Chain Acylcarnitine CACT CACT LCAC_cyto->CACT Outer Membrane CPT1->LCAC_cyto CACT->Carnitine_cyto LCAC_matrix Long-Chain Acylcarnitine CACT->LCAC_matrix Inner Membrane CPT2 CPT2 Carnitine_matrix Carnitine CPT2->Carnitine_matrix LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix LCAC_matrix->CPT2 Carnitine_matrix->CACT Beta_Ox β-Oxidation LCFA_CoA_matrix->Beta_Ox

The Carnitine Shuttle and Fatty Acid β-Oxidation.

Conclusion

The derivatization of long-chain acylcarnitines is an indispensable tool for overcoming the analytical challenges associated with their quantification. Methods such as butyl esterification, 3-NPH, PFPT, and Tmt-PP derivatization offer significant improvements in sensitivity and selectivity. The choice of derivatization strategy will depend on the specific analytical requirements, available instrumentation, and the complexity of the biological matrix. The detailed protocols and comparative data presented herein provide a valuable resource for researchers and clinicians seeking to implement robust and reliable methods for the analysis of these critical metabolic intermediates.

References

Application Notes and Protocols for the HPLC Separation of Linoleoyl Carnitine from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of linoleoyl carnitine from its isomers using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Introduction

Linoleoyl carnitine (C18:2) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism by transporting linoleic acid into the mitochondria for β-oxidation. The accurate quantification of linoleoyl carnitine and the separation from its isomers are critical in metabolomics research and in the study of various pathological conditions. Isomers of linoleoyl carnitine, which can include positional and geometric isomers of the fatty acyl chain, may have different biological activities and metabolic fates. Therefore, their chromatographic separation is essential for unambiguous identification and quantification. This application note describes a robust UPLC-MS/MS method for this purpose.

Quantitative Data Summary

The following table summarizes the chromatographic parameters and expected retention time for linoleoyl carnitine based on a predictive model using a standard reversed-phase C18 column. Actual retention times may vary based on the specific system, column batch, and laboratory conditions. Isomers of linoleoyl carnitine are expected to have slightly different retention times, allowing for their separation.

AnalyteColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Predicted Retention Time (min)Mass Transition (m/z)
Linoleoyl CarnitineWaters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[1]0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGradient detailed in protocol0.4 - 0.59.13[1]Precursor: 424.3 -> Product: 85.1
Linoleoyl Carnitine Isomer 1 (e.g., positional)Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGradient detailed in protocol0.4 - 0.5VariesPrecursor: 424.3 -> Product: 85.1
Linoleoyl Carnitine Isomer 2 (e.g., geometric)Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGradient detailed in protocol0.4 - 0.5VariesPrecursor: 424.3 -> Product: 85.1

Experimental Protocols

This section provides detailed protocols for sample preparation from plasma and a UPLC-MS/MS method for the analysis of linoleoyl carnitine and its isomers.

Protocol 1: Sample Preparation from Plasma

This protocol is adapted from established methods for the extraction of long-chain acylcarnitines from plasma samples[2][3].

Materials:

  • Human plasma (or other biological fluid)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS) solution (e.g., d3-palmitoyl carnitine in methanol)

  • 1.5 mL microcentrifuge tubes

  • Refrigerated centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • To precipitate proteins, add 200 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 15 seconds and transfer the solution to an HPLC vial for analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol is based on methods developed for the separation of a wide range of acylcarnitines, including long-chain species and their isomers[2][4].

Instrumentation:

  • UPLC system (e.g., Waters Acquity or similar)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size[1]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 50
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Linoleoyl Carnitine: 424.3 -> 85.1

    • Internal Standard (d3-palmitoyl carnitine): 403.4 -> 85.1

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the analysis of linoleoyl carnitine from plasma samples.

workflow plasma Plasma Sample is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (Nitrogen) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for linoleoyl carnitine analysis.

Signaling Pathway Involvement

Linoleoyl carnitine is intrinsically linked to the metabolism of linoleic acid and its downstream products, such as arachidonic acid, which are precursors to potent signaling molecules. Furthermore, the metabolism of polyunsaturated fatty acids like linoleic acid is central to the process of ferroptosis, a form of regulated cell death.

signaling_pathway cluster_cell Cellular Metabolism LA Linoleic Acid (from diet/stores) LC Linoleoyl Carnitine LA->LC ACSL/CPT1 AA Arachidonic Acid LA->AA Elongation/ Desaturation Mito Mitochondrion LC->Mito CACT/CPT2 Mito->LA β-oxidation for Energy Eico Eicosanoids (Prostaglandins, Leukotrienes) AA->Eico COX/LOX LPO Lipid Peroxidation AA->LPO PL Membrane Phospholipids Eico->PL Signaling Ferro Ferroptosis PL->AA PLA2 LPO->Ferro

Caption: Metabolic fate of linoleoyl carnitine and its link to signaling.

References

Application Notes and Protocols for Metabolic Flux Analysis using Linoleoyl Carnitine (N-methyl-D3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. The use of stable isotope-labeled substrates, such as Linoleoyl Carnitine (N-methyl-D3), allows for the precise tracing of atoms through metabolic networks. Linoleoyl Carnitine, a long-chain acylcarnitine, plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a key process in cellular energy metabolism.[1][2][3] The deuterium-labeled N-methyl group on the carnitine moiety serves as a stable isotope tracer to monitor the flux through the fatty acid oxidation pathway and related metabolic routes.

These application notes provide a comprehensive protocol for the use of Linoleoyl Carnitine (N-methyl-D3) in metabolic flux analysis, from experimental design and sample preparation to data acquisition and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway of linoleoyl carnitine and the general experimental workflow for a metabolic flux analysis experiment.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Linoleoyl-CoA Linoleoyl-CoA CPT1 CPT1 Linoleoyl-CoA->CPT1 Linoleoyl_Carnitine_D3 Linoleoyl Carnitine (N-methyl-D3) CACT CACT Linoleoyl_Carnitine_D3->CACT Carnitine_D3 Carnitine (N-methyl-D3) Carnitine_D3->CPT1 CPT1->Linoleoyl_Carnitine_D3 CoA CoA-SH CoA->CPT1 Linoleoyl_Carnitine_D3_matrix Linoleoyl Carnitine (N-methyl-D3) CACT->Linoleoyl_Carnitine_D3_matrix CPT2 CPT2 Linoleoyl_Carnitine_D3_matrix->CPT2 Linoleoyl-CoA_matrix Linoleoyl-CoA Beta_Oxidation β-Oxidation Spiral Linoleoyl-CoA_matrix->Beta_Oxidation Carnitine_D3_matrix Carnitine (N-methyl-D3) CPT2->Linoleoyl-CoA_matrix CPT2->Carnitine_D3_matrix Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA CoA_matrix CoA-SH CoA_matrix->CPT2

Figure 1: Linoleoyl Carnitine transport and β-oxidation pathway.

experimental_workflow Start Start Cell_Culture 1. Cell Culture or Animal Model Preparation Start->Cell_Culture Tracer_Incubation 2. Incubation with Linoleoyl Carnitine (N-methyl-D3) Cell_Culture->Tracer_Incubation Quenching 3. Quenching of Metabolism Tracer_Incubation->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LC_MS 5. LC-MS/MS Analysis Extraction->LC_MS Data_Analysis 6. Data Processing and Metabolic Flux Calculation LC_MS->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for metabolic flux analysis.

Experimental Protocols

Cell Culture and Tracer Incubation

This protocol is designed for adherent cell lines. It can be adapted for suspension cells or tissue samples.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Linoleoyl Carnitine (N-methyl-D3) stock solution (e.g., 10 mM in sterile water or appropriate solvent)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of the experiment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • On the day of the experiment, prepare the labeling medium by supplementing the complete culture medium with Linoleoyl Carnitine (N-methyl-D3) to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites.

Quenching and Metabolite Extraction

Rapid quenching is critical to halt enzymatic activity and preserve the metabolic state of the cells.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

  • -80°C freezer

  • 80% methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • At the end of the incubation period, rapidly aspirate the labeling medium.

  • Immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular tracer.

  • Instantly quench the metabolism by flash-freezing the plate on liquid nitrogen for 30 seconds.

  • Transfer the plate to a -80°C freezer until extraction.

  • For extraction, add 1 mL of pre-chilled 80% methanol to each well.

  • Scrape the cells from the plate using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Store the extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

This is a general method for the analysis of acylcarnitines. Specific parameters may need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for separating acylcarnitines.[4]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acylcarnitines.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion for Linoleoyl Carnitine (N-methyl-D3): m/z 427.4

  • Product Ion: A common product ion for carnitine and its esters is m/z 85.1 (from the fragmentation of the carnitine moiety). Another characteristic product ion for deuterated carnitine would be m/z 60.1 (from the trimethylamine-d3 group).

  • Collision Energy: Optimize for the specific instrument and analyte.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from a metabolic flux experiment using Linoleoyl Carnitine (N-methyl-D3).

Table 1: LC-MS/MS Parameters for Target Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (eV)
Linoleoyl Carnitine (N-methyl-D3)427.488.17.825
Carnitine (N-methyl-D3)165.163.11.520
Acetyl-L-carnitine204.185.12.122
Propionyl-L-carnitine218.185.12.522
Butyryl-L-carnitine232.185.13.123
Octanoyl-L-carnitine288.285.15.224
Palmitoyl-L-carnitine392.385.18.528

Table 2: Isotope Enrichment of Carnitine Pool Over Time

Time Point (hours)% Labeled Carnitine (N-methyl-D3)
00.0
115.2 ± 1.8
448.5 ± 3.5
875.3 ± 4.1
2492.1 ± 2.9

Table 3: Relative Abundance of Acylcarnitine Species at 24 hours

Acylcarnitine SpeciesRelative Abundance (%)
Free Carnitine (C0)35.6
Acetylcarnitine (C2)45.2
Propionylcarnitine (C3)5.1
Butyrylcarnitine (C4)2.8
Octanoylcarnitine (C8)1.5
Linoleoylcarnitine (C18:2)9.8

Conclusion

This document provides a detailed protocol for utilizing Linoleoyl Carnitine (N-methyl-D3) as a tracer in metabolic flux analysis. The provided methodologies and diagrams offer a comprehensive guide for researchers in the fields of metabolism, drug discovery, and biomedical research. The ability to trace the fate of long-chain fatty acids through β-oxidation and related pathways provides valuable insights into cellular energy metabolism in both healthy and diseased states. The use of stable isotope tracers coupled with sensitive LC-MS/MS analysis is a robust approach for quantifying metabolic fluxes and understanding the intricate regulation of metabolic networks.

References

Application Notes & Protocols for the Analysis of Linoleoyl Carnitine in Dried Blood Spots by FIA-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl Carnitine (C18:2) is a long-chain acylcarnitine that plays a crucial role in the transport of linoleic acid into the mitochondria for subsequent β-oxidation. The analysis of acylcarnitines, including Linoleoyl Carnitine, in dried blood spots (DBS) is a vital tool in newborn screening for inborn errors of metabolism, as well as in clinical research and drug development for monitoring fatty acid oxidation disorders. Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput and sensitive method for the simultaneous quantification of multiple acylcarnitines from DBS samples.[1][2] This document provides a detailed protocol for the extraction and analysis of Linoleoyl Carnitine from DBS, along with representative quantitative data and experimental workflows.

Principle of the Method

The methodology involves the extraction of acylcarnitines from a small punch of a dried blood spot using a solvent, typically methanol (B129727), containing isotopically labeled internal standards.[3][4] The extract is then directly introduced into the mass spectrometer via flow injection. Tandem mass spectrometry is employed for the detection and quantification of Linoleoyl Carnitine and other acylcarnitines. A common approach is to use a precursor ion scan of m/z 85, which is a characteristic fragment ion for all acylcarnitines.[3] For quantitative analysis, Multiple Reaction Monitoring (MRM) is utilized, where specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored.[3][5]

Experimental Protocols

Materials and Reagents
  • Dried blood spot collection cards (e.g., Whatman 903)[2]

  • Manual or automated DBS puncher (3.2 mm or 1/8 inch)[3]

  • 96-well microtiter plates

  • Plate shaker and incubator

  • Centrifuge for microtiter plates

  • Methanol (HPLC grade)[3]

  • Acetonitrile (B52724) (HPLC grade)[2]

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)[5]

  • Isotopically labeled internal standards for acylcarnitines (e.g., from Cambridge Isotope Laboratories or other certified providers)[3]

  • Control DBS samples with known concentrations of acylcarnitines (e.g., from CDC or commercial vendors)

Sample Preparation: Extraction from DBS
  • Using a DBS puncher, punch out a 3.2 mm disk from the center of the dried blood spot into a well of a 96-well microtiter plate.[3][4] A blank paper disk from an unused part of the collection card should be processed as a negative control.

  • To each well containing a DBS punch, add 100 µL of the extraction solution. The extraction solution is typically methanol containing a mixture of isotopically labeled internal standards at known concentrations.[3][4]

  • Seal the microtiter plate to prevent evaporation.

  • Place the plate on a shaker and incubate at room temperature or a slightly elevated temperature (e.g., 30°C or 45°C) for 30-45 minutes with gentle shaking.[3][4]

  • After incubation, centrifuge the plate to pellet the paper disk and any precipitated proteins.

  • Carefully transfer the supernatant (the extract) to a new 96-well plate for analysis.[4]

Note: Some protocols may include a derivatization step, for example, with butanol-HCl, to convert the acylcarnitines to their butyl esters.[3] However, non-derivatized methods are also common and offer simpler sample preparation.[2][6]

FIA-MS/MS Analysis
  • Instrumentation : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.[3][4] The mass spectrometer is coupled to a liquid chromatography (LC) system for flow injection.

  • Flow Injection : The prepared sample extract (typically 10 µL) is injected into a mobile phase stream that flows directly into the mass spectrometer's ion source.[4] A typical mobile phase is a mixture of acetonitrile and water, often with a small percentage of formic acid to improve ionization.[5]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[4]

    • Scan Mode : For initial screening and identification of acylcarnitines, a precursor ion scan for m/z 85 is performed.[3]

    • Quantification : For accurate quantification, Multiple Reaction Monitoring (MRM) mode is used. The specific precursor ion (the [M+H]+ of Linoleoyl Carnitine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Data Analysis and Quantification

The concentration of Linoleoyl Carnitine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding isotopically labeled internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of Linoleoyl Carnitine. The final concentration is reported in µmol/L.

Quantitative Data

The following tables summarize typical performance characteristics of FIA-MS/MS methods for acylcarnitine analysis. While specific data for Linoleoyl Carnitine (C18:2) may vary between laboratories and instrumentation, these values provide a general expectation of method performance.

Table 1: Mass Spectrometry Parameters for Linoleoyl Carnitine

ParameterValueReference
Precursor Ion (Q1)m/z 452.4Calculated
Product Ion (Q3)m/z 85.1[3]
Internal Standardd3-Palmitoyl Carnitine (or other suitable long-chain acylcarnitine ISTD)General Practice

Table 2: Method Validation Parameters

ParameterTypical ValueReference
Intra-assay Precision (%CV)< 10.1%[4]
Inter-assay Precision (%CV)< 10.3%[4]
Accuracy (% Bias)-8.6% to 8.8%[4]
Limit of Detection (LOD)0.002 to 0.063 µmol/L[7]
Linearity (r²)> 0.99[7]

Note: The values presented are representative and may not be specific to Linoleoyl Carnitine but are indicative of the performance of acylcarnitine panels analyzed by FIA-MS/MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis FIA-MS/MS Analysis cluster_data Data Processing dbs Dried Blood Spot (DBS) punch Punch 3.2 mm Disc dbs->punch extraction Add Methanol with Internal Standards punch->extraction incubation Incubate and Shake extraction->incubation centrifugation Centrifuge incubation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant injection Inject into FIA System supernatant->injection ionization Electrospray Ionization (ESI+) injection->ionization msms Tandem Mass Spectrometry (MRM or Precursor Ion Scan) ionization->msms acquisition Data Acquisition msms->acquisition quantification Quantification vs. Internal Standard acquisition->quantification results Report Results (µmol/L) quantification->results

Caption: Workflow for Linoleoyl Carnitine analysis in DBS.

Logical Relationship in Tandem Mass Spectrometry

msms_logic parent Linoleoyl Carnitine Precursor Ion (m/z 452.4) fragment Collision-Induced Dissociation (CID) parent->fragment product Characteristic Product Ion (m/z 85) fragment->product Specific Detection other_fragments Other Fragments fragment->other_fragments

Caption: Tandem MS fragmentation of Linoleoyl Carnitine.

References

Application of Linoleoyl Carnitine (N-methyl-D3) in Drug-Induced Hypocarnitinemia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced hypocarnitinemia is a significant clinical concern that can lead to severe metabolic disturbances, including hypoglycemia and encephalopathy. Certain medications, notably those containing pivalic acid and the anticonvulsant valproic acid, are known to deplete the body's carnitine stores.[1][2][3][4] Carnitine and its acyl esters (acylcarnitines) are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-producing pathway.[1] The stable isotope-labeled compound, Linoleoyl Carnitine (N-methyl-D3), serves as a valuable tool in metabolic research to trace the flux and metabolism of long-chain acylcarnitines, providing deeper insights into the pathophysiology of drug-induced hypocarnitinemia. This document provides detailed application notes and protocols for utilizing Linoleoyl Carnitine (N-methyl-D3) in such studies.

Stable isotope tracing allows for the dynamic assessment of metabolic pathways, offering a more comprehensive understanding than static metabolite concentration measurements alone. By introducing a labeled compound like Linoleoyl Carnitine (N-methyl-D3), researchers can track its uptake, transport, and conversion to other metabolites, thereby elucidating the impact of drug-induced carnitine deficiency on fatty acid metabolism.

Key Signaling Pathways and Experimental Workflow

The study of drug-induced hypocarnitinemia using Linoleoyl Carnitine (N-methyl-D3) involves understanding the carnitine shuttle and the mechanism of drug interference. The experimental workflow is designed to induce a state of hypocarnitinemia in a model system, introduce the stable isotope tracer, and analyze its metabolic fate.

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Long-Chain Fatty Acid->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 + Carnitine Linoleoyl Carnitine (N-methyl-D3) (Tracer) Linoleoyl Carnitine (N-methyl-D3) (Tracer) CACT CACT Transporter Linoleoyl Carnitine (N-methyl-D3) (Tracer)->CACT Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Acylcarnitine->CACT D3-Linoleoyl Carnitine D3-Linoleoyl Carnitine Fatty Acyl-CoA (for β-oxidation) Fatty Acyl-CoA (for β-oxidation) β-Oxidation β-Oxidation Fatty Acyl-CoA (for β-oxidation)->β-Oxidation D3-Linoleoyl-CoA D3-Linoleoyl-CoA D3-Linoleoyl-CoA->β-Oxidation CPT2 CPT2 CPT2->Fatty Acyl-CoA (for β-oxidation) + CoA CPT2->D3-Linoleoyl-CoA + CoA CACT->CPT2 Intermembrane Space Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA

Diagram 1: Carnitine shuttle and tracer integration.

Experimental_Workflow Animal Model Selection (e.g., Mice) Animal Model Selection (e.g., Mice) Induction of Hypocarnitinemia Induction of Hypocarnitinemia Animal Model Selection (e.g., Mice)->Induction of Hypocarnitinemia e.g., Valproic Acid or Pivalic Acid derivative administration Administration of Linoleoyl Carnitine (N-methyl-D3) Administration of Linoleoyl Carnitine (N-methyl-D3) Induction of Hypocarnitinemia->Administration of Linoleoyl Carnitine (N-methyl-D3) Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Administration of Linoleoyl Carnitine (N-methyl-D3)->Sample Collection (Blood, Tissues) Sample Preparation Sample Preparation Sample Collection (Blood, Tissues)->Sample Preparation Extraction of metabolites LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification of labeled and unlabeled acylcarnitines Interpretation Interpretation Data Analysis->Interpretation Assessment of metabolic flux

Diagram 2: Experimental workflow for tracer studies.

Quantitative Data Summary

The following tables present hypothetical yet representative data that could be obtained from a study investigating drug-induced hypocarnitinemia using Linoleoyl Carnitine (N-methyl-D3).

Table 1: Plasma Carnitine and Acylcarnitine Concentrations

AnalyteControl Group (µmol/L)Drug-Treated Group (µmol/L)p-value
Free Carnitine (C0)45.2 ± 5.810.5 ± 2.1<0.001
Acetylcarnitine (C2)5.3 ± 1.22.1 ± 0.8<0.01
Propionylcarnitine (C3)0.4 ± 0.10.8 ± 0.2<0.05
Palmitoylcarnitine (C16)0.2 ± 0.050.08 ± 0.02<0.01
Linoleoylcarnitine (C18:2)0.15 ± 0.040.06 ± 0.01<0.01

Data are presented as mean ± standard deviation.

Table 2: Linoleoyl Carnitine (N-methyl-D3) Tracer Analysis in Liver Tissue

ParameterControl GroupDrug-Treated Group
Linoleoyl Carnitine (N-methyl-D3) (nmol/g tissue)
30 minutes post-injection1.2 ± 0.30.5 ± 0.1
60 minutes post-injection0.8 ± 0.20.3 ± 0.08
Labeled to Unlabeled Linoleoylcarnitine Ratio
30 minutes post-injection8.0 ± 1.58.3 ± 1.9
60 minutes post-injection5.3 ± 1.15.0 ± 1.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Model of Drug-Induced Hypocarnitinemia

Objective: To establish an in vivo model of hypocarnitinemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Valproic acid sodium salt or a pivalic acid-containing compound (e.g., pivampicillin)

  • Sterile saline solution

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Divide mice into a control group and a drug-treated group (n=8-10 per group).

  • For the drug-treated group, administer valproic acid (e.g., 200 mg/kg, intraperitoneally, daily) or the pivalic acid-containing drug for a predetermined period (e.g., 7-14 days) to induce carnitine depletion.[5]

  • Administer an equivalent volume of sterile saline to the control group.

  • Monitor animal health and body weight daily.

  • At the end of the treatment period, collect a baseline blood sample to confirm hypocarnitinemia before proceeding with the tracer study.

Stable Isotope Tracer Administration

Objective: To introduce Linoleoyl Carnitine (N-methyl-D3) to trace long-chain fatty acid metabolism.

Materials:

  • Linoleoyl Carnitine (N-methyl-D3)

  • Sterile, pyrogen-free saline

  • Syringes and needles for intravenous injection

Procedure:

  • Prepare a stock solution of Linoleoyl Carnitine (N-methyl-D3) in sterile saline at a concentration suitable for intravenous administration (e.g., 1 mg/mL).

  • Following the drug or saline treatment period, fast the mice for 4-6 hours.

  • Administer a single bolus of Linoleoyl Carnitine (N-methyl-D3) via tail vein injection (e.g., 2 mg/kg body weight).

  • Note the exact time of injection for subsequent timed sample collection.

Sample Collection and Preparation

Objective: To collect biological samples for the analysis of labeled and unlabeled acylcarnitines.

Materials:

  • Anesthesia (e.g., isoflurane)

  • EDTA-coated microtubes for blood collection

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Homogenizer

  • Acetonitrile (B52724) with internal standards (e.g., D3-acetylcarnitine, D3-palmitoylcarnitine)

Procedure:

  • At designated time points post-tracer injection (e.g., 30 and 60 minutes), anesthetize the mice.

  • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Perfuse the animals with ice-cold saline to remove blood from the tissues.

  • Excise tissues of interest (e.g., liver, heart, skeletal muscle), immediately snap-freeze in liquid nitrogen, and store at -80°C.

  • For tissue sample preparation, weigh the frozen tissue and homogenize in 4 volumes of ice-cold acetonitrile containing a suite of deuterated internal standards.

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis of Acylcarnitines

Objective: To separate and quantify Linoleoyl Carnitine (N-methyl-D3) and other acylcarnitines.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Linoleoyl Carnitine: Precursor ion (m/z) -> Product ion (m/z)

    • Linoleoyl Carnitine (N-methyl-D3): Precursor ion (m/z+3) -> Product ion (m/z)

    • Other acylcarnitines and their respective internal standards will have specific transitions.

  • Collision Energy and other parameters: Optimize for each analyte.

Quantification:

  • Generate calibration curves for each unlabeled acylcarnitine using a series of known concentrations.

  • Quantify the endogenous and labeled acylcarnitines by comparing their peak areas to the corresponding internal standards.

Conclusion

The use of Linoleoyl Carnitine (N-methyl-D3) as a stable isotope tracer provides a powerful methodology for investigating the metabolic consequences of drug-induced hypocarnitinemia. By following the detailed protocols outlined above, researchers can gain valuable insights into the alterations in long-chain fatty acid transport and oxidation. The quantitative data obtained from such studies are crucial for understanding the mechanisms of drug toxicity and for the development of potential therapeutic interventions. This approach is highly relevant for preclinical drug safety assessment and for advancing our knowledge of metabolic disorders.

References

Troubleshooting & Optimization

overcoming matrix effects in Linoleoyl Carnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Linoleoyl Carnitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Linoleoyl Carnitine quantification?

A: Matrix effects are the alteration of ionization efficiency, leading to ion suppression or enhancement, of an analyte by co-eluting compounds from the sample matrix.[1] In biological samples like plasma or serum, phospholipids (B1166683) are a major cause of matrix effects.[1][2] This interference can lead to poor data quality, including reduced sensitivity, accuracy, and reproducibility of your Linoleoyl Carnitine quantification.[3]

Q2: I'm observing significant ion suppression in my plasma samples. What is the likely cause and what are my options?

A: Significant ion suppression in plasma is often caused by co-eluting phospholipids.[1][4] These molecules can compete with Linoleoyl Carnitine for ionization in the MS source, reducing its signal. Your primary strategies to mitigate this are:

  • Improve Sample Preparation: Employ a more rigorous cleanup method to remove interfering phospholipids before injection.

  • Optimize Chromatography: Modify your LC method to chromatographically separate Linoleoyl Carnitine from the region where phospholipids elute.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[5]

Below is a workflow to guide your troubleshooting process.

G cluster_0 start Start: Significant Ion Suppression Observed for Linoleoyl Carnitine q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil Action: Implement a Linoleoyl Carnitine SIL-IS (e.g., d3-Linoleoyl Carnitine) q1->use_sil No eval_prep Action: Evaluate Sample Preparation Method q1->eval_prep Yes use_sil->eval_prep q2 Is the current method Protein Precipitation (PPT)? eval_prep->q2 switch_spe Action: Switch to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) q2->switch_spe Yes optimize_lc Action: Optimize Chromatographic Separation q2->optimize_lc No switch_spe->optimize_lc Suppression Persists end End: Matrix Effect Minimized switch_spe->end optimize_lc->end

Caption: Troubleshooting workflow for ion suppression.
Q3: Which sample preparation method is most effective at reducing matrix effects for Linoleoyl Carnitine?

A: The effectiveness of a sample preparation method depends on the complexity of the matrix. While Protein Precipitation (PPT) is simple, it is often the most prone to matrix effects because it leaves many interfering substances, like phospholipids, in the supernatant.[2][6] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer better cleanup and are generally more effective at reducing matrix effects.[7][8][9]

Data Presentation: Comparison of Sample Preparation Techniques

Preparation MethodPrincipleRelative Efficacy in Removing PhospholipidsTypical Recovery %Matrix Effect % (Ion Suppression)
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile).[10]Low84-112%[10]Can be significant (>50%)
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Moderate to High>90%[6]Moderate (<30%)
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[7][8]High98-105%[11]Low (<15%)[5]
HybridSPE®-Phospholipid Combines protein precipitation with specific removal of phospholipids by a zirconia-coated sorbent.[12]Very High>95%Very Low (<10%)

Note: Values are illustrative and can vary based on the specific protocol, matrix, and analyte concentration.

Q4: How can I quantitatively measure the matrix effect for my Linoleoyl Carnitine assay?

A: The most common method is the post-extraction spike technique.[3][9][13] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent. The resulting ratio, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.

Matrix Factor (MF) Calculation:

  • MF = (Peak Area in Post-Spiked Matrix Extract) / (Peak Area in Neat Solvent)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For robust methods, the absolute Matrix Factor should ideally be between 0.75 and 1.25.[3]

G cluster_0 A Set A: Analyte in Neat Solvent analyze_A Analyze via LC-MS/MS (Get Peak Area A) A->analyze_A B Set B: Blank Matrix Extract spike_B Spike with Analyte (Post-Extraction) B->spike_B analyze_B Analyze via LC-MS/MS (Get Peak Area B) spike_B->analyze_B calc Calculate Matrix Factor (MF) MF = (Peak Area B) / (Peak Area A) analyze_A->calc analyze_B->calc

Caption: Logic for calculating the Matrix Factor.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary if I use an effective sample cleanup method?

A: Yes, using a SIL-IS is highly recommended and considered best practice, even with excellent sample cleanup.[5] No sample preparation method is perfect, and variability in matrix effects can still occur between different samples or lots. A SIL-IS, such as d3-Linoleoyl Carnitine, co-elutes with the analyte and is affected by the matrix in a nearly identical way.[14] This co-behavior allows it to effectively normalize for any residual ion suppression or enhancement, as well as for variations in extraction recovery and instrument response, thereby ensuring the highest accuracy and precision.[5]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and simple method for sample preparation.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of ice-cold acetonitrile (B52724) containing the SIL-IS.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at 4°C for 10 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) and vortex.[15]

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation-exchange cartridge for more thorough cleanup.[7]

  • Conditioning: Condition an Oasis MCX SPE plate/cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding the SIL-IS and 300 µL of 4% phosphoric acid. Vortex to mix.

    • Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash the plate with 1 mL of 0.1 N HCl.

    • Wash the plate with 1 mL of methanol.

  • Elution: Elute the Linoleoyl Carnitine and other acylcarnitines with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • The sample is now ready for injection.

Protocol 3: Post-Extraction Spike for Matrix Effect Assessment

This protocol details the steps to quantify the matrix effect.

  • Prepare Three Sets of Samples (in triplicate):

    • Set 1 (Neat Solvent): Spike a known amount of Linoleoyl Carnitine and SIL-IS into the final reconstitution solvent.

    • Set 2 (Post-Spike Matrix): Process blank plasma samples through your chosen extraction protocol (e.g., PPT or SPE). Spike the same known amount of Linoleoyl Carnitine and SIL-IS into the final, clean extract after the extraction is complete.

    • Set 3 (Pre-Spike Matrix): Spike the same known amount of Linoleoyl Carnitine and SIL-IS into blank plasma before starting the extraction protocol.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Let A, B, and C be the mean peak areas for Set 1, Set 2, and Set 3, respectively.

    • Matrix Effect (%) = (B / A) * 100

    • Recovery (%) = (C / B) * 100

    • Overall Process Efficiency (%) = (C / A) * 100

References

Technical Support Center: Optimizing Long-Chain Acylcarnitine Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acylcarnitines using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the ionization efficiency and overall data quality of their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the ionization efficiency of long-chain acylcarnitines often low in ESI-MS?

Long-chain acylcarnitines can be challenging to analyze due to their variable hydrophobicity, which can lead to poor desolvation and ionization in the ESI source.[1] Additionally, they are often present at very low concentrations in biological samples, making their detection difficult without optimization.[1][2] The presence of isomeric and isobaric species further complicates accurate quantification.[1][2][3]

Q2: What are the most common strategies to improve the signal intensity of long-chain acylcarnitines?

The most common and effective strategies include:

  • Chemical Derivatization: Modifying the acylcarnitine molecule can significantly improve its ionization efficiency. Common derivatization techniques include butylation and reaction with 3-nitrophenylhydrazine (B1228671) (3NPH).[2][4]

  • Mobile Phase Optimization: The composition of the mobile phase is critical. The use of additives like formic acid, ammonium (B1175870) acetate, or ion-pairing reagents such as heptafluorobutyric acid (HFBA) can enhance protonation and, consequently, the signal in positive ion mode.[2][5][6]

  • Chromatographic Separation: Utilizing liquid chromatography (LC) to separate acylcarnitines from the sample matrix and from each other can reduce ion suppression and improve signal-to-noise.[2] Techniques like reversed-phase, HILIC, and mixed-mode chromatography are often employed.[7]

Q3: When should I consider using chemical derivatization?

Derivatization is recommended when you are experiencing low sensitivity, need to differentiate between isobaric compounds, or want to improve chromatographic retention, especially for shorter-chain acylcarnitines on a reversed-phase column.[1][4] For example, butylation of dicarboxylic acylcarnitines increases their mass, allowing for discrimination from isobaric species.[2] Similarly, 3NPH derivatization has been shown to increase signal intensity.[4]

Q4: Can I analyze long-chain acylcarnitines without derivatization?

Yes, highly sensitive mass spectrometers can quantify underivatized acylcarnitines.[1][8] This approach simplifies sample preparation.[1] Success without derivatization often relies on optimized chromatography and MS source conditions.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for Long-Chain Acylcarnitines Poor ionization efficiency. Low analyte concentration. Ion suppression from matrix components.Implement chemical derivatization (e.g., butylation).[2] Optimize mobile phase with additives like 0.1% formic acid or ammonium acetate.[2][5] Use a more sensitive instrument or detector if available. Improve sample clean-up to remove interfering matrix components.
Poor Chromatographic Peak Shape Inappropriate column chemistry for the analytes. Suboptimal mobile phase composition.For underivatized acylcarnitines, consider a HILIC or mixed-mode column. For derivatized acylcarnitines, a C18 reversed-phase column is often suitable.[2][4] Adjust the gradient and mobile phase additives to improve peak symmetry.
Inability to Distinguish Isomeric Acylcarnitines Co-elution of isomers. Identical mass-to-charge ratio.Employ high-resolution liquid chromatography to achieve chromatographic separation.[2][3] Derivatization can introduce mass shifts that differentiate isomers.[2]
High Background Noise Contaminated mobile phase or LC system. Matrix effects from complex biological samples.Use high-purity solvents and additives. Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][9]
Poor Reproducibility Inconsistent sample preparation. Instability of the ESI source.Use isotopically labeled internal standards to normalize for variations.[4] Ensure the ESI source is clean and stable before and during the analytical run.

Experimental Protocols

Protocol 1: Butylation of Acylcarnitines for Enhanced Ionization

This protocol is adapted from a method described for the analysis of a broad spectrum of acylcarnitines.[2]

  • Sample Preparation: Extract acylcarnitines from plasma or tissue samples using methanol (B129727).

  • Drying: Evaporate the methanol extract to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.

    • Incubate at 60°C for 20 minutes with gentle agitation.

    • Evaporate the derivatization reagent to dryness.

  • Reconstitution: Reconstitute the dried, derivatized sample in an appropriate volume of the initial mobile phase (e.g., methanol/water) for LC-MS/MS analysis.

Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization

This protocol is based on a method to increase the signal intensity and achieve a linear elution profile for acylcarnitines.[4]

  • Sample Preparation: Extract metabolites from the sample matrix (e.g., tissues, whole blood, or plasma) using an 80/20 methanol/water solution.

  • Internal Standard: Add an isotopically labeled internal standard mix to the supernatant.

  • Derivatization:

  • Drying and Reconstitution: Lyophilize the samples and dissolve them in 30 µL of water before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Optional Derivatization cluster_analysis Analysis start Biological Sample (Plasma, Tissue) extraction Metabolite Extraction (e.g., Methanol) start->extraction is_add Add Internal Standard extraction->is_add drying1 Evaporation to Dryness is_add->drying1 derivatization Chemical Derivatization (e.g., Butylation, 3NPH) drying1->derivatization If derivatizing reconstitution Reconstitution drying1->reconstitution If not derivatizing drying2 Evaporation to Dryness derivatization->drying2 drying2->reconstitution lc_ms LC-ESI-MS/MS Analysis reconstitution->lc_ms data Data Processing & Quantification lc_ms->data

Caption: Workflow for Long-Chain Acylcarnitine Analysis by ESI-MS.

troubleshooting_logic cluster_solutions Potential Solutions start Low Signal Intensity? deriv Implement Chemical Derivatization start->deriv Yes mobile_phase Optimize Mobile Phase (Additives) start->mobile_phase Yes chromatography Improve Chromatographic Separation start->chromatography Yes sample_prep Enhance Sample Clean-up start->sample_prep Yes no_issue Proceed with Quantification start->no_issue No end_node Signal Improved deriv->end_node mobile_phase->end_node chromatography->end_node sample_prep->end_node

Caption: Troubleshooting Logic for Low Signal Intensity.

References

Technical Support Center: Optimization of LC Gradient for C18 Acylcarnitine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liquid chromatography (LC) gradients for the separation of C18 acylcarnitines.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of C18 acylcarnitines.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My C18 acylcarnitine peaks are showing significant tailing or fronting. What are the potential causes and solutions?

  • Answer: Poor peak shape is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot this problem:

    • Mobile Phase pH: The pH of the mobile phase is crucial for the ionization state of acylcarnitines. Ensure the pH is low enough (typically using 0.1% formic acid) to protonate the carboxylic acid group, which can help in reducing peak tailing.

    • Column Contamination: Residual sample components or metal contaminants on the column can interact with the analytes. Flush the column with a strong solvent wash. If the problem persists, consider using a guard column or replacing the analytical column.

    • Secondary Interactions: Silanol groups on the silica-based C18 column can cause secondary interactions. The use of end-capped columns (e.g., C18-AQ) or mobile phase additives like ammonium (B1175870) acetate (B1210297) can help mask these interactions and improve peak symmetry.[1][2]

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

2. Co-elution of C18 Acylcarnitine Isomers

  • Question: I am unable to separate isomeric C18 acylcarnitines (e.g., C18:1 isomers). How can I optimize my LC gradient for better resolution?

  • Answer: The separation of C18 acylcarnitine isomers is challenging due to their similar physicochemical properties. Here are some strategies to improve resolution:

    • Gradient Optimization: A shallow gradient with a slow ramp rate of the organic solvent (e.g., acetonitrile) is often necessary.[3] Experiment with reducing the rate of increase of the organic mobile phase, particularly during the elution window of the C18 acylcarnitines.

    • Column Chemistry: Not all C18 columns are the same. Columns with different carbon loads, end-capping, or base silica (B1680970) can provide different selectivities. Consider screening different C18 columns from various manufacturers. Phenyl-hexyl columns can also offer alternative selectivity for unsaturated compounds.

    • Mobile Phase Additives: The addition of ion-pairing agents like heptafluorobutyric acid (HFBA) at low concentrations (e.g., 0.005%) can sometimes improve the resolution of isomeric species.[1][2]

    • Temperature: Increasing the column temperature (e.g., to 50°C) can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[1][2]

3. Low Signal Intensity or Poor Sensitivity

  • Question: The signal for my C18 acylcarnitines is very low. How can I enhance the sensitivity of my LC-MS method?

  • Answer: Low sensitivity can be a significant hurdle, especially for low-abundance species. Consider the following approaches:

    • Sample Preparation: Optimize your sample extraction procedure to ensure efficient recovery of C18 acylcarnitines. Solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering matrix components.

    • Derivatization: Derivatizing the acylcarnitines can improve their ionization efficiency. Butylation of the carboxyl group is a common strategy that can significantly enhance the signal in positive ion mode electrospray ionization (ESI).[1][2] Another option is derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH), which has been shown to increase signal intensity.[4]

    • Mass Spectrometer Parameters: Ensure that the mass spectrometer source conditions (e.g., capillary voltage, gas flows, and temperatures) and compound-specific parameters (e.g., collision energy) are optimized for C18 acylcarnitines.

    • Mobile Phase Composition: The choice of organic solvent and additives can influence ionization efficiency. While acetonitrile (B52724) is common, methanol (B129727) can sometimes provide better sensitivity for certain compounds. The use of ammonium acetate can also aid in the formation of stable adducts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting LC gradient for C18 acylcarnitine separation?

A1: A good starting point for developing a separation method is a reversed-phase C18 column with a binary mobile phase system consisting of water and acetonitrile, both containing an acidifier like 0.1% formic acid. A linear gradient from a low percentage of organic solvent to a high percentage over 15-20 minutes is a common starting point.

Q2: Is derivatization necessary for the analysis of C18 acylcarnitines?

A2: While not strictly necessary, derivatization, such as butylation, can significantly improve the sensitivity and chromatographic behavior of acylcarnitines, especially for dicarboxylic species.[1][2] It can also help to differentiate between isobaric compounds.[2]

Q3: How can I confirm the identity of different C18 acylcarnitine isomers?

A3: The definitive identification of isomers requires the use of authentic reference standards for each isomer. By comparing the retention times of the peaks in your sample to those of the standards under the same chromatographic conditions, you can confirm their identity.

Q4: What are the key considerations for sample preparation of C18 acylcarnitines from plasma?

A4: A common and effective method for plasma sample preparation is protein precipitation with a cold organic solvent like methanol.[5] This is often followed by centrifugation to remove the precipitated proteins. The resulting supernatant can then be diluted or directly injected for LC-MS analysis. For cleaner samples and higher sensitivity, solid-phase extraction (SPE) can be employed.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Separation of C18 Acylcarnitines

This protocol is adapted from a method developed for the quantification of a wide range of acylcarnitines, including C18 species.[1][2]

  • Liquid Chromatography:

    • Column: Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in water

    • Mobile Phase B: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in acetonitrile

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Transition: A common fragment ion for acylcarnitines is at m/z 85. The precursor ion will be the m/z of the specific C18 acylcarnitine.

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.51000
0.5 - 3.0100 → 650 → 35
3.0 - 6.06535
6.0 - 9.765 → 4035 → 60
9.7 - 10.740 → 560 → 95
10.7 - 12.7595
12.8 - 15.01000
Protocol 2: Sample Preparation from Plasma

This protocol outlines a simple and effective protein precipitation method.[5]

  • To 100 µL of plasma, add 300 µL of cold methanol.

  • Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • For analysis, dilute 100 µL of the supernatant with 900 µL of mobile phase A (0.1% formic acid in water).

  • Vortex for 10 seconds before injecting into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitate Protein Precipitation (Cold Methanol) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute inject Injection dilute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data chromatogram Chromatogram Integration data->chromatogram quant Quantification chromatogram->quant report Reporting quant->report

Caption: Workflow for C18 Acylcarnitine Analysis.

troubleshooting_logic start Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Isomer Co-elution? peak_shape->resolution No ph Adjust Mobile Phase pH peak_shape->ph Yes sensitivity Low Sensitivity? resolution->sensitivity No gradient Optimize Gradient (Shallow) resolution->gradient Yes prep Optimize Sample Prep sensitivity->prep Yes end Problem Resolved sensitivity->end No flush Flush/Replace Column ph->flush additives Use Mobile Phase Additives flush->additives additives->resolution column Screen Different Columns gradient->column temp Adjust Column Temperature column->temp temp->sensitivity deriv Consider Derivatization prep->deriv ms_opt Optimize MS Parameters deriv->ms_opt ms_opt->end

Caption: Troubleshooting Logic for LC Gradient Optimization.

References

troubleshooting poor recovery of Linoleoyl Carnitine during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Linoleoyl Carnitine during sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no recovery of Linoleoyl Carnitine in my plasma samples. What are the most likely causes?

Poor recovery of Linoleoyl Carnitine, a long-chain acylcarnitine, can stem from several factors related to its physicochemical properties. The most critical aspects to investigate are:

  • Inefficient Protein Precipitation: Linoleoyl Carnitine can be bound to plasma proteins. If proteins are not efficiently removed, the analyte will be lost with the protein pellet.

  • Suboptimal Solvent Selection: The choice of organic solvent is crucial for both precipitating proteins and solubilizing the long-chain, hydrophobic Linoleoyl Carnitine.

  • Analyte Instability: Long-chain acylcarnitines can be susceptible to degradation during sample handling and storage.

  • Non-Specific Binding: The hydrophobic nature of Linoleoyl Carnitine makes it prone to adsorbing to the surfaces of plasticware (e.g., tubes, pipette tips).

  • pH of the Extraction Solvent: The pH can influence the stability and solubility of acylcarnitines.

Q2: How can I improve my protein precipitation step for better Linoleoyl Carnitine recovery?

This is a critical step. Here’s how to troubleshoot it:

  • Solvent Choice: Acetonitrile (B52724) is often more effective than methanol (B129727) for precipitating plasma proteins.[1][2] A crashing ratio of 3:1 to 5:1 (solvent to plasma) is generally recommended for efficient protein removal.[2]

  • Temperature: Perform the protein precipitation at a low temperature (e.g., on ice) to minimize potential enzymatic degradation of the analyte.

  • Mixing and Incubation: Ensure thorough mixing of the plasma with the precipitation solvent. A brief incubation on ice after adding the solvent can enhance protein precipitation.

  • Centrifugation: Use sufficient centrifugal force and time to ensure a compact protein pellet and a clear supernatant.

Q3: Which extraction method is best for Linoleoyl Carnitine: Protein Precipitation, Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE)?

The optimal method often involves a combination of techniques to ensure both high recovery and sample cleanliness.

  • Protein Precipitation (PPT) followed by SPE: This is a robust and commonly used approach. After precipitating proteins with an organic solvent like acetonitrile or methanol, the resulting supernatant can be further cleaned up and concentrated using Solid-Phase Extraction.[3][4] A strong cation-exchange (SCX) SPE is particularly effective for acylcarnitines due to the positively charged quaternary amine group of carnitine.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE can be employed to extract protein-bound, long-chain acylcarnitines.[5] This method separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous and an organic phase).

  • Online SPE: Some methods utilize online SPE coupled with LC-MS/MS, where the sample is directly injected, and the analyte of interest is trapped and purified on a column before being eluted into the mass spectrometer. This can yield high recovery rates.[6][7]

Q4: My recovery is inconsistent. Could sample handling and stability be the issue?

Yes, inconsistency often points to issues with sample stability and handling.

  • Storage: For long-term storage, biological samples should be flash-frozen in liquid nitrogen and kept at -80°C.[8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples, as this can lead to the degradation of acylcarnitines.[8]

  • Analyte Stability: Linoleoyl carnitine (C18:2) has been shown to be unstable in dried blood spots stored at room temperature, with concentrations decreasing over time.[9] It is crucial to process samples as quickly as possible and keep them on ice throughout the extraction procedure.

  • pH Considerations: Acylcarnitines are more stable in neutral to acidic conditions and can be unstable at a pH greater than 9.[10] Ensure the pH of your buffers and extraction solvents is appropriate.

Q5: I suspect my analyte is sticking to my labware. How can I prevent this?

Non-specific binding to plastic surfaces is a common problem for hydrophobic molecules like Linoleoyl Carnitine.

  • Choice of Labware: If possible, use low-binding microcentrifuge tubes and pipette tips. Polypropylene is generally preferred over polystyrene. Avoid glass containers for peptide and protein samples, as basic groups can interact with the glass surface.[11][12]

  • Solvent Composition: The composition of your sample solvent can influence binding. Using a solvent that effectively solubilizes Linoleoyl Carnitine will reduce its tendency to adsorb to surfaces.

Quantitative Data on Acylcarnitine Recovery

The recovery of acylcarnitines can vary significantly based on the analyte, the sample matrix, and the extraction method employed. The table below summarizes recovery data from various published methods.

Analyte(s)Sample MatrixExtraction MethodRecovery Rate (%)Reference
Carnitine, Acetylcarnitine, Octanoylcarnitine, PalmitoylcarnitinePlasmaProtein precipitation with methanol followed by online SPE98 - 105[6][7]
Long-chain acyl-CoAsTissueHomogenization in buffer, extraction with 2-propanol and acetonitrile, followed by SPE70 - 80[13]
Various AcylcarnitinesBiological SamplesStrong cation-exchange SPE and derivatizationHigh recoveries reported[3][4]
Long-chain fatty acyl-carnitinesMuscle TissueAcetonitrile/methanol extractionNearly complete extraction indicated[14]

Experimental Protocol: Extraction of Linoleoyl Carnitine from Plasma

This protocol is a robust method that combines protein precipitation with solid-phase extraction (SPE) for the recovery of long-chain acylcarnitines from plasma.

Materials:

  • Plasma sample

  • Internal Standard (e.g., deuterated Linoleoyl Carnitine)

  • Acetonitrile (ACN), ice-cold

  • Strong Cation Exchange (SCX) SPE cartridges

  • Methanol

  • 2% Formic Acid in Methanol

  • Ammonium (B1175870) Hydroxide (B78521)

  • Low-binding microcentrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a low-binding microcentrifuge tube, add 100 µL of plasma.

    • Add the internal standard solution.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex thoroughly for 30 seconds to precipitate proteins.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new low-binding tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove non-polar and weakly bound impurities.

    • Elution: Elute the Linoleoyl Carnitine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of Linoleoyl Carnitine.

TroubleshootingWorkflow Troubleshooting Poor Linoleoyl Carnitine Recovery start Start: Poor Recovery of Linoleoyl Carnitine check_ppt 1. Review Protein Precipitation - Solvent Choice (ACN > MeOH) - Solvent:Sample Ratio (3:1 - 5:1) - Temperature (on ice) - Mixing & Incubation start->check_ppt ppt_ok Recovery Improved? check_ppt->ppt_ok check_spe 2. Optimize SPE - Correct Sorbent (SCX)? - Conditioning adequate? - pH of loading solution? - Elution solvent strong enough? ppt_ok->check_spe No end_good Problem Solved ppt_ok->end_good Yes spe_ok Recovery Improved? check_spe->spe_ok check_stability 3. Investigate Stability - Sample storage (-80°C)? - Avoid freeze-thaw cycles? - Process samples on ice? - pH of solutions (acidic/neutral)? spe_ok->check_stability No spe_ok->end_good Yes stability_ok Recovery Improved? check_stability->stability_ok check_binding 4. Address Non-Specific Binding - Use low-binding tubes/tips? - Appropriate solvent for analyte? stability_ok->check_binding No stability_ok->end_good Yes binding_ok Recovery Improved? check_binding->binding_ok binding_ok->end_good Yes end_bad Consult further literature or technical support binding_ok->end_bad No

Troubleshooting workflow for poor Linoleoyl Carnitine recovery.

References

minimizing in-source fragmentation of Linoleoyl Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in-source fragmentation of Linoleoyl Carnitine during mass spectrometry experiments.

Troubleshooting Guide: Minimizing In-Source Fragmentation

In-source fragmentation (ISF) is a common phenomenon in electrospray ionization mass spectrometry (ESI-MS) where molecules fragment in the ion source before reaching the mass analyzer.[1] This can lead to decreased precursor ion intensity and the misinterpretation of fragment ions as other endogenous molecules. For acylcarnitines like Linoleoyl Carnitine, this can be particularly problematic. Below are common issues and their solutions.

Question: My Linoleoyl Carnitine precursor ion ([M+H]⁺ at m/z 424.3) is very low in intensity, but I see a high abundance of a fragment at m/z 85. What is happening and how can I fix it?

Answer: A prominent fragment at m/z 85 is characteristic of acylcarnitines and results from the cleavage of the carnitine moiety.[2][3] A high abundance of this fragment in the full scan MS1 spectrum indicates significant in-source fragmentation. This is typically caused by excessive energy in the ion source.

Troubleshooting Steps:

  • Reduce the Cone Voltage: The cone voltage (also known as fragmentor voltage or declustering potential) is a primary driver of ISF.[4] High cone voltages accelerate ions, causing them to collide with gas molecules and fragment.[5][6]

    • Action: Systematically decrease the cone voltage in increments (e.g., 10-20 V) and monitor the intensity of the precursor ion (m/z 424.3) relative to the fragment ion (m/z 85). Start from your instrument's default setting and reduce it.

  • Lower the Ion Source Temperature: Higher source temperatures can provide enough thermal energy to cause fragmentation of thermally labile molecules.[7]

    • Action: Decrease the source temperature in steps of 25-50°C and observe the impact on the precursor-to-fragment ion ratio. Be aware that excessively low temperatures may reduce desolvation efficiency.

  • Optimize Other Source Voltages: Voltages on components like the skimmer and tube lens can also contribute to ISF.[1]

    • Action: If your instrument software allows, reduce these voltages incrementally. The goal is to use the softest ionization conditions possible that still maintain good ion transmission.

  • Adjust ESI Probe Position: The distance of the electrospray probe from the mass spectrometer's orifice can influence the ion desolvation process and energy transfer.

    • Action: If adjustable, move the probe slightly further from the orifice to promote more gentle desolvation.[7]

Question: I am trying to quantify Linoleoyl Carnitine, but my results are not reproducible. Could in-source fragmentation be the cause?

Answer: Yes, inconsistent in-source fragmentation can lead to poor reproducibility in quantification.[1] If the degree of fragmentation varies between injections, the intensity of the precursor ion you are measuring will also fluctuate.

Troubleshooting Steps:

  • Ensure Stable Source Conditions: All parameters affecting fragmentation (cone voltage, temperature, gas flows) must be kept constant throughout the analytical run.

    • Action: After optimizing your source parameters to minimize fragmentation, ensure these settings are saved in the method and not altered between injections or batches.

  • Check for Matrix Effects: The sample matrix can influence ionization efficiency and the degree of ISF.

    • Action: Use a stable isotope-labeled internal standard for Linoleoyl Carnitine (e.g., d3-Linoleoyl Carnitine) to compensate for variations in both ionization and fragmentation.

  • Review Sample Preparation: Ensure your sample preparation is consistent. High salt concentrations or residual solvents can affect the stability of the electrospray and lead to variable fragmentation.

    • Action: Use a consistent and validated sample preparation protocol, such as protein precipitation followed by dilution.

Data Presentation

The following table summarizes the expected effect of key mass spectrometer source parameters on the relative abundance of the Linoleoyl Carnitine precursor ion and its characteristic in-source fragment.

ParameterSettingExpected [M+H]⁺ Intensity (m/z 424.3)Expected Fragment Intensity (m/z 85)Recommendation for Minimizing ISF
Cone Voltage HighLowHighDecrease cone voltage
LowHighLowUse the lowest voltage that provides good sensitivity
Source Temperature HighLowHighDecrease source temperature
LowHighLowBalance with efficient desolvation
Skimmer Voltage HighLowHighDecrease skimmer voltage
LowHighLowUse softer conditions

Experimental Protocols

Protocol 1: Optimization of MS Source Parameters to Minimize In-Source Fragmentation

This protocol describes a systematic approach to finding the optimal source parameters for Linoleoyl Carnitine analysis using direct infusion.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of Linoleoyl Carnitine in a typical mobile phase composition (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

  • Set Up Direct Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Acquire Full Scan MS Data: Set the mass spectrometer to acquire data in positive ion mode over a mass range that includes the precursor and fragment ions (e.g., m/z 50-500).

  • Vary Cone Voltage: Begin with a high cone voltage (e.g., 80 V). Acquire a spectrum and record the intensities of the precursor ion (m/z 424.3) and the primary fragment (m/z 85). Decrease the cone voltage in 10 V increments, acquiring a spectrum at each step, until a very low voltage (e.g., 10-20 V) is reached.

  • Vary Source Temperature: Set the cone voltage to the value that provided the best precursor-to-fragment ratio in the previous step. Begin with a high source temperature (e.g., 400°C). Acquire a spectrum and then decrease the temperature in 50°C increments, acquiring a spectrum at each step.

  • Analyze Data: Plot the intensity ratio of [M+H]⁺ / ( [M+H]⁺ + fragment m/z 85) against each parameter. The optimal condition will be the one that maximizes this ratio while maintaining adequate signal intensity.

Protocol 2: LC-MS/MS Analysis of Linoleoyl Carnitine

This protocol provides a starting point for the chromatographic separation and sensitive detection of Linoleoyl Carnitine.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., d3-Linoleoyl Carnitine).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Method: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 424.3.

    • Product Ion: m/z 85.0.

    • Source Parameters: Use the optimized values for cone voltage and source temperature determined in Protocol 1.

    • Collision Energy: Optimize by infusing the standard and ramping the collision energy to find the value that gives the most intense signal for the m/z 85 product ion. This is distinct from in-source fragmentation and occurs in the collision cell.

Visualizations

Linoleoyl Carnitine Fragmentation Pathway

G cluster_source In-Source Fragmentation (High Energy) cluster_collision_cell Collision-Induced Dissociation (MRM) cluster_ideal Minimized In-Source Fragmentation (Soft Ionization) Precursor_ISF Linoleoyl Carnitine [M+H]⁺ m/z 424.3 Fragment_85_ISF Fragment [C4H9NO2+H]⁺ m/z 85.0 Precursor_ISF->Fragment_85_ISF ISF Neutral_Loss_ISF Neutral Loss of Linoleoyl Group & Trimethylamine (B31210) Precursor_CID Linoleoyl Carnitine [M+H]⁺ m/z 424.3 Fragment_85_CID Product Ion [C4H9NO2+H]⁺ m/z 85.0 Precursor_CID->Fragment_85_CID CID Precursor_Ideal Linoleoyl Carnitine [M+H]⁺ m/z 424.3 Analyzer Mass Analyzer Precursor_Ideal->Analyzer Gentle Transfer

Caption: Fragmentation pathways of Linoleoyl Carnitine in a mass spectrometer.

Troubleshooting Workflow for In-Source Fragmentation

G Start High In-Source Fragmentation Observed Step1 Decrease Cone Voltage (Fragmentor/DP) Start->Step1 Check1 Precursor Ion Intensity Improved? Step1->Check1 Step2 Lower Source Temperature Check1->Step2 No End Optimized Method: Minimal ISF Check1->End Yes Check2 Precursor Ion Intensity Improved? Step2->Check2 Step3 Reduce Other Voltages (Skimmer, Tube Lens) Check2->Step3 No Check2->End Yes Check3 Precursor Ion Intensity Improved? Step3->Check3 Check3->End Yes Reconsider Re-evaluate LC Conditions and Sample Matrix Check3->Reconsider No

Caption: A logical workflow for troubleshooting and minimizing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical fragmentation pattern for Linoleoyl Carnitine in positive ion mode? A1: In positive ion ESI-MS/MS, acylcarnitines exhibit a characteristic fragmentation pattern. The most common fragmentation involves the neutral loss of trimethylamine (59 Da) and cleavage at the ester bond, producing a prominent product ion at m/z 85.028.[2][3] This m/z 85 fragment is often used as the quantifier ion in MRM experiments.

Q2: Can the mobile phase composition affect in-source fragmentation? A2: Yes, while not as direct as voltage and temperature, the mobile phase can have an effect. Mobile phases with additives that promote better ionization (like formic acid) can sometimes lead to more stable ions that are less prone to fragmentation. Conversely, additives that suppress ionization may require higher source energies to achieve a good signal, indirectly increasing the risk of ISF.

Q3: Is in-source fragmentation always bad? A3: While it is generally undesirable for quantitative analysis of a precursor ion, controlled in-source fragmentation can be used as a tool for structural confirmation.[4] By ramping the cone voltage, one can induce fragmentation and obtain structural information without performing an MS/MS scan. However, for quantification, minimizing ISF is crucial to ensure that the measured ion intensity accurately reflects the analyte concentration.

Q4: Does the chain length of the acylcarnitine affect its susceptibility to in-source fragmentation? A4: Generally, the lability of the ester bond is the primary factor in the fragmentation of acylcarnitines, leading to the common m/z 85 fragment regardless of chain length. However, long-chain acylcarnitines like Linoleoyl Carnitine may be slightly more prone to fragmentation compared to short-chain acylcarnitines under identical harsh conditions due to their larger size and increased internal degrees of freedom.

Q5: How can I confirm that a low-intensity signal is an in-source fragment and not an endogenous lipid? A5: This is a significant challenge in lipidomics.[1] One effective method is to use liquid chromatography. An in-source fragment will have the exact same retention time as its precursor ion. If you see a peak at an m/z corresponding to another potential lipid, but it co-elutes perfectly with a much more abundant lipid known to produce that fragment (e.g., Linoleoyl Carnitine), it is likely an in-source fragment. Polarity switching can also help; if the suspected fragment is only observed in one polarity while the precursor is seen in both, this can be an indicator.[1]

References

selecting the optimal collision energy for Linoleoyl Carnitine MRM transitions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for selecting the optimal collision energy for Linoleoyl Carnitine Multiple Reaction Monitoring (MRM) transitions.

Frequently Asked Questions (FAQs)

Q1: What are the precursor and product ions for Linoleoyl Carnitine in positive ion mode ESI-MS/MS?

A1: For Linoleoyl Carnitine (C18:2), the singly charged precursor ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of 424.4. A common and intense product ion for acylcarnitines, resulting from the neutral loss of the carnitine headgroup, is observed at m/z 85.1.[1] Therefore, the primary MRM transition to monitor is 424.4 → 85.1.

Q2: Why is it important to optimize the collision energy (CE)?

A2: Optimizing the collision energy is critical for achieving the maximum sensitivity and specificity in your MRM assay. An optimal CE will efficiently fragment the precursor ion to produce a strong signal for the product ion, while minimizing noise and non-specific fragmentation. This leads to improved signal-to-noise ratios and more reliable quantification.

Q3: What is a good starting point for the collision energy for Linoleoyl Carnitine?

A3: Based on optimized parameters for other very-long-chain acylcarnitines, a starting collision energy in the range of 25-35 eV is recommended. For example, the optimized collision energy for C26:0-carnitine has been reported to be 32 eV.[2] It is advisable to test a range of energies around this starting point to determine the empirical optimum for your specific instrument and experimental conditions.

Q4: Can I use a single collision energy for all my acylcarnitine analytes?

A4: While a single, averaged collision energy can be used for screening purposes, for the most accurate and sensitive quantification, it is best to determine the optimal collision energy for each individual acylcarnitine. The optimal CE can vary depending on the chain length and saturation of the acyl group.

Experimental Protocol: Determining Optimal Collision Energy

This protocol outlines the steps to determine the optimal collision energy for the Linoleoyl Carnitine MRM transition (424.4 → 85.1) using a triple quadrupole mass spectrometer.

1. Standard Preparation:

  • Prepare a stock solution of Linoleoyl Carnitine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase of your LC method.

2. Instrument Setup:

  • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Alternatively, perform repeated injections of the standard via the LC system.

  • Set up the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

  • Define the MRM transition for Linoleoyl Carnitine: Q1 mass = 424.4, Q3 mass = 85.1.

  • Optimize other source parameters such as declustering potential (DP) and cone voltage (CV) prior to CE optimization for maximal precursor ion signal.

3. Collision Energy Ramping Experiment:

  • Create an experiment that ramps the collision energy over a defined range. A suitable range to start with for Linoleoyl Carnitine would be from 10 eV to 50 eV, with a step size of 2 eV.

  • For each CE value, acquire data for a sufficient duration to obtain a stable signal.

  • Monitor the intensity of the product ion (m/z 85.1) as a function of the collision energy.

4. Data Analysis:

  • Plot the intensity of the product ion (m/z 85.1) against the corresponding collision energy.

  • The optimal collision energy is the value that produces the highest intensity for the product ion.

5. Verification:

  • Once the optimal CE is determined, perform a final injection using this fixed value to confirm a stable and high-intensity signal.

Quantitative Data Summary

The following table provides examples of optimized collision energies for various acylcarnitines, which can serve as a reference. Note that optimal values can be instrument-dependent.

AcylcarnitinePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
C22:0-carnitine484.4085.004930[2]
C24:0-carnitine512.5085.005131[2]
C26:0-carnitine540.5085.005432[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product ion signal 1. Suboptimal collision energy. 2. Poor precursor ion transmission. 3. Incorrect MRM transition settings.1. Ensure the CE ramp covers a sufficiently wide range. 2. Optimize source parameters (DP, CV) before CE optimization. 3. Double-check the precursor and product ion m/z values.
High background noise 1. Non-specific fragmentation. 2. Contaminated solvent or standard.1. The chosen product ion may not be specific enough. Consider other potential product ions if available. 2. Prepare fresh solvents and standards.
Flat or broad peak in the CE ramp 1. The optimal CE lies outside the tested range. 2. Saturation of the detector at high signal intensities.1. Extend the range of the collision energy ramp. 2. Dilute the standard solution and re-run the experiment.
Inconsistent results between runs 1. Unstable spray in the ESI source. 2. Fluctuations in the infusion flow rate.1. Check and clean the ESI probe. Ensure a stable spray is achieved before starting the experiment. 2. Verify the stability of the infusion pump or autosampler.

Experimental Workflow Diagram

CollisionEnergyOptimization cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_ce_opt Collision Energy Optimization cluster_analysis Data Analysis & Verification Prep_Standard Prepare Linoleoyl Carnitine Standard (1 µg/mL) MS_Infusion Infuse Standard into MS Prep_Standard->MS_Infusion MS_Mode Set Positive ESI Mode MS_Infusion->MS_Mode MS_MRM Define MRM Transition (424.4 -> 85.1) MS_Mode->MS_MRM MS_Source_Opt Optimize Source Parameters (DP, CV) MS_MRM->MS_Source_Opt CE_Ramp Create CE Ramp Experiment (e.g., 10-50 eV) MS_Source_Opt->CE_Ramp Acquire_Data Acquire Data Across CE Range CE_Ramp->Acquire_Data Plot_Data Plot Product Ion Intensity vs. CE Acquire_Data->Plot_Data Determine_Optimal_CE Identify CE with Maximum Intensity Plot_Data->Determine_Optimal_CE Verify_CE Verify with a Final Injection Determine_Optimal_CE->Verify_CE

References

addressing carryover issues in HPLC analysis of long-chain acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of long-chain acylcarnitines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating carryover issues.

Frequently Asked Questions (FAQs)

Q1: What is carryover in the context of HPLC analysis of long-chain acylcarnitines?

A: Carryover in HPLC refers to the appearance of analyte peaks in a chromatogram from a previous injection.[1] In the analysis of long-chain acylcarnitines, which are inherently "sticky" lipid molecules, this is a common problem.[2] It manifests as unexpected peaks in blank injections, leading to inaccurate quantification, especially for low-concentration samples.[2]

Q2: What are the primary causes of carryover for these molecules?

A: The primary causes of carryover for long-chain acylcarnitines are related to their adsorption onto various surfaces within the HPLC system. Key areas of concern include:

  • Autosampler and Injection System: Residue can adhere to the needle's interior and exterior surfaces, the injection valve, and sample loops. Worn rotor seals in the injector are a very common source of carryover.[3][4]

  • HPLC Column: Accumulation of the analytes on the column, particularly at the head, can lead to gradual leaching in subsequent runs.[2]

  • Tubing and Fittings: The entire flow path, including tubing and connectors, can be a site of analyte retention.[2]

  • Contaminated Solvents or Vials: The blank solvent itself may be contaminated, or analytes can adsorb to the surface of vials and caps.[2]

Q3: How can I distinguish between carryover and system contamination?

A: A simple diagnostic test can help differentiate between these two issues.

  • Classic Carryover: Injecting a series of blank samples after a high-concentration sample should show a sequential decrease in the peak area of the contaminating analyte.

  • System Contamination: If a small peak is consistently present in all blanks and samples and does not diminish with consecutive blank injections, it is likely due to a contaminated solvent, mobile phase, or a persistent source of contamination within the system.[5]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Carryover

This guide provides a logical workflow to identify the source of carryover in your HPLC system.

Step 1: Confirm the Issue

  • Inject a high-concentration standard of your long-chain acylcarnitine.

  • Immediately follow with at least three blank injections (using a fresh, trusted solvent).

  • Observation: Do you see a peak corresponding to your analyte in the blanks? Does its area decrease with each subsequent blank injection? If yes, you have a carryover problem.

Step 2: Isolate the Injector and Column

  • Replace the analytical column with a zero-dead-volume union.

  • Repeat the injection sequence: high-concentration standard followed by blanks.

  • Observation:

    • Carryover persists: The source is likely in the autosampler (needle, injection valve, tubing before the column).

    • Carryover is eliminated: The source is the analytical column.

Step 3: Investigate the Autosampler

  • If the carryover is traced to the autosampler, focus on the needle wash system.

  • Ensure the wash solvent is appropriate and fresh. For long-chain acylcarnitines, a strong organic solvent is necessary.

  • Increase the volume and duration of the needle wash.[1]

  • Inspect and, if necessary, replace the injector rotor seal, a common culprit for carryover.[3][4]

Step 4: Address Column Carryover

  • If the column is identified as the source, a dedicated cleaning procedure is required.

  • Refer to the detailed column cleaning protocols in the "Experimental Protocols" section below.

Below is a diagram illustrating this troubleshooting logic.

Troubleshooting_Workflow Troubleshooting Logic for Carryover cluster_0 Initial Diagnosis cluster_1 Isolating the Source cluster_2 Troubleshooting Paths cluster_3 Corrective Actions start Inject High Standard, then Blanks check_carryover Carryover Peak in Blank? start->check_carryover replace_column Replace Column with Union check_carryover->replace_column Yes no_carryover No Carryover Detected check_carryover->no_carryover No inject_again Inject Standard, then Blanks replace_column->inject_again check_carryover_2 Carryover Persists? inject_again->check_carryover_2 autosampler_issue Source: Autosampler/Injector check_carryover_2->autosampler_issue Yes column_issue Source: Column check_carryover_2->column_issue No clean_autosampler Clean Autosampler Needle Increase Wash Volume/Time Check/Replace Rotor Seal autosampler_issue->clean_autosampler clean_column Perform Intensive Column Wash column_issue->clean_column

Troubleshooting Logic for Carryover
Guide 2: Optimizing Wash Solvents

The choice of wash solvent is critical for preventing carryover of long-chain acylcarnitines. A single, weak wash solvent is often insufficient.

Wash Solvent StrategyCompositionRationale
Dual-Solvent Wash Wash 1 (Aqueous): 10% Acetonitrile in water. Wash 2 (Strong Organic): Isopropanol (IPA) or a mixture of IPA/Acetonitrile/Methanol (B129727).The aqueous wash helps remove salts and polar residues, while the strong organic wash is necessary to solubilize the lipophilic long-chain acylcarnitines.
Acidified Organic Wash 0.1% Formic Acid in Acetonitrile or Methanol.The acid can help to disrupt interactions between the analytes and active sites on the system surfaces.
"Magic" Wash Solution A mixture of Water:Methanol:Acetonitrile:Isopropanol (e.g., 25:25:25:25 v/v/v/v) with a small amount of acid (e.g., 0.1% Formic Acid).This multi-component mixture provides a broad polarity range to remove a wide variety of contaminants.

Quantitative Impact of Wash Solvent Optimization: While specific data for long-chain acylcarnitines is sparse in the literature, studies on other compounds have shown significant reductions in carryover with optimized wash protocols. For example, a study on granisetron (B54018) demonstrated a 3-fold reduction in carryover by increasing the needle wash time and using an optimized solvent composition.[1] The principle of using a wash solvent that effectively solubilizes the analyte is directly applicable.

Experimental Protocols

Protocol 1: Intensive HPLC System Cleaning for Lipid Carryover

This protocol should be performed when significant carryover is suspected or as part of regular preventative maintenance. Always disconnect the column before performing this procedure.

  • Initial Flush: Flush all pump lines with HPLC-grade water for at least 30 minutes to remove any buffers or salts.

  • Isopropanol Flush: Replace the water with 100% Isopropanol (IPA) and flush the system for 60 minutes. IPA is effective at solubilizing lipids.

  • "Magic" Wash Solution Flush: Prepare a solution of Water:Methanol:Acetonitrile:Isopropanol (25:25:25:25 v/v/v/v). Flush the system with this mixture for 60 minutes.

  • Re-equilibration:

    • Flush again with 100% Isopropanol for 30 minutes.

    • Gradually re-introduce your mobile phase, starting with the organic component and slowly introducing the aqueous component to avoid shocking the system.

    • Once the column is reconnected, equilibrate with your initial mobile phase conditions until the baseline is stable.

Protocol 2: C18 Column Cleaning for Long-Chain Acylcarnitine Analysis

This protocol is designed to remove strongly retained lipidic compounds from a reversed-phase C18 column.

  • Disconnect the column from the detector to avoid contamination.

  • Reverse the column direction.

  • Flush the column with at least 20 column volumes of each of the following solvents in sequence:

    • Your mobile phase without buffer salts (e.g., water/acetonitrile mixture).

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Hexane (use with caution and ensure your HPLC system is compatible)

    • 100% Isopropanol

    • 100% Acetonitrile

  • Re-install the column in the correct flow direction.

  • Equilibrate the column with your mobile phase until a stable baseline is achieved.

Protocol 3: Sample Preparation for Long-Chain Acylcarnitine Analysis in Plasma

This protocol describes a protein precipitation method designed to minimize matrix effects and potential sources of contamination.[5][6]

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled acylcarnitine) to all samples, calibrators, and quality controls.

  • Protein Precipitation:

    • Add 4 volumes of cold (-20°C) methanol (or 80:20 methanol:water) to 1 volume of plasma.[5][6]

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis, avoiding the protein pellet.

  • Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

The following diagram outlines a typical experimental workflow for long-chain acylcarnitine analysis.

Experimental_Workflow Experimental Workflow for Acylcarnitine Analysis cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis cluster_2 Data Processing sample_prep Plasma Sample add_is Add Internal Standard sample_prep->add_is protein_precip Protein Precipitation (Cold Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification data_review Data Review & Reporting quantification->data_review

Workflow for Acylcarnitine Analysis

References

Technical Support Center: Derivatization with 3-Nitrophenylhydrazine for Enhanced Acylcarnitine Signal Intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-nitrophenylhydrazine (B1228671) (3-NPH) for the derivatization of acylcarnitines to enhance their signal intensity in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of derivatizing acylcarnitines with 3-nitrophenylhydrazine (3-NPH)?

A1: The primary benefit of 3-NPH derivatization is the significant enhancement of the signal intensity of acylcarnitines in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3][4] This is particularly advantageous for the detection of low-abundance species. Additionally, derivatization improves the chromatographic behavior of short-chain acylcarnitines, leading to a linear elution profile on a reversed-phase column, which simplifies their identification and quantification.[1][2][3][4]

Q2: How does 3-NPH derivatization work?

A2: 3-Nitrophenylhydrazine (3-NPH) reacts with the carboxyl group of acylcarnitines in the presence of a coupling agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like pyridine (B92270).[2] This reaction forms a stable 3-nitrophenylhydrazone derivative, which has improved ionization efficiency and chromatographic retention properties.

Q3: Is 3-NPH derivatization applicable to other classes of molecules besides acylcarnitines?

A3: Yes, 3-NPH is a versatile derivatization reagent that can be used for a broad range of metabolites containing carboxyl, carbonyl, or phosphoryl groups.[5][6] It has been successfully applied to the analysis of organic acids, amino acids, fatty acids, carbohydrates, and nucleotides.[5][6][7]

Q4: What are the typical instrument platforms used for analyzing 3-NPH derivatized acylcarnitines?

A4: The analysis of 3-NPH derivatized acylcarnitines is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][7] A reversed-phase liquid chromatography (RPLC) system is commonly used for separation, followed by detection with a triple quadrupole or a high-resolution mass spectrometer.[2][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity or Poor Derivatization Efficiency Insufficient concentration of 3-NPH or EDC.Optimize the concentrations of 3-NPH and EDC. A typical starting point is 25 mM for both.[2] Refer to the detailed experimental protocol.
Suboptimal reaction temperature or time.Ensure the reaction is carried out at the recommended temperature (e.g., 30°C) for a sufficient duration (e.g., 30 minutes).[2][9]
Incomplete sample drying before derivatization.Ensure samples are completely lyophilized or dried before adding the derivatization reagents to prevent interference from water.
Presence of interfering substances in the sample matrix.Optimize the sample extraction procedure to minimize matrix effects. Consider using solid-phase extraction (SPE) for sample cleanup.
Poor Chromatographic Peak Shape or Resolution Inappropriate LC column or mobile phase.Use a C8 or C18 reversed-phase column.[1] Optimize the mobile phase gradient. A common mobile phase consists of water and acetonitrile (B52724) with 0.1% formic acid.[1]
Suboptimal flow rate.Adjust the flow rate to achieve better separation.
Sample overload.Reduce the injection volume or dilute the sample.
Multiple Peaks for a Single Analyte Formation of cis/trans isomers for certain derivatized compounds (more common with oxo acids).[8]This is an inherent property of the derivatization of some molecules. Ensure that all isomer peaks are integrated for accurate quantification. Using isotopically labeled internal standards can help compensate for any variability.[8]
Incomplete derivatization.Re-optimize the derivatization conditions (reagent concentrations, time, temperature) to drive the reaction to completion.
High Background Noise in Mass Spectra Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all labware.
Suboptimal mass spectrometer settings.Optimize the ion source parameters and collision energies for the specific analytes.

Experimental Protocol: 3-NPH Derivatization of Acylcarnitines

This protocol is a general guideline based on published literature.[2] Optimization may be required for specific applications.

Materials:

  • Acylcarnitine standards or extracted biological samples

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., isotopically labeled acylcarnitines)

Procedure:

  • Sample Preparation:

    • For biological samples, perform a metabolite extraction, for example, using 80% methanol.[2]

    • Add a known amount of internal standard to each sample.

    • Lyophilize or dry the samples completely.

  • Derivatization Reaction:

    • Prepare the following stock solutions:

      • 0.5 M 3-NPH in 35% acetonitrile.

      • 1 M EDC in water.

    • To the dried sample, add the following reagents sequentially:

      • 5 µL of 0.5 M 3-NPH solution (final concentration ~25 mM).

      • 2.5 µL of 1 M EDC solution (final concentration ~25 mM).

      • 0.4 µL of 99% pyridine (final concentration ~0.4%).

    • Incubate the mixture at 30°C for 30 minutes on a rocking platform.[2]

  • Post-Derivatization Sample Handling:

    • Lyophilize the samples to dryness.

    • Reconstitute the dried residue in a suitable solvent for LC-MS analysis (e.g., 30 µL of water).[2]

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 15 µL) onto a reversed-phase column (e.g., C8 or C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the derivatized acylcarnitines using a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Quantitative Data Summary

Derivatization with 3-NPH has been shown to significantly increase the signal intensity of acylcarnitines. The table below summarizes the reported lower limits of quantification (LLOQs) for a selection of acylcarnitines after derivatization, demonstrating the high sensitivity of the method.

AcylcarnitineOn-Column Lower LOQ (femtomole)
Various (24 species)sub- to low-femtomole levels[9]

Note: A direct numerical comparison of signal intensity increase (e.g., fold-change) is not consistently reported across the literature in a tabular format. However, the achievement of sub- to low-femtomole LLOQs indicates a substantial enhancement in sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample or Standard extraction Metabolite Extraction (e.g., 80% Methanol) start->extraction add_is Add Internal Standard extraction->add_is drying1 Lyophilize/Dry Sample add_is->drying1 add_reagents Add 3-NPH, EDC, Pyridine drying1->add_reagents incubation Incubate (30°C for 30 min) add_reagents->incubation drying2 Lyophilize/Dry Sample incubation->drying2 reconstitution Reconstitute in Solvent drying2->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for 3-NPH derivatization of acylcarnitines.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome low_signal Low Acylcarnitine Signal derivatization 3-NPH Derivatization low_signal->derivatization add_nph Addition of 3-Nitrophenylhydrazone Moiety derivatization->add_nph increased_ionization Increased Ionization Efficiency add_nph->increased_ionization improved_chrom Improved Chromatography add_nph->improved_chrom enhanced_signal Enhanced Signal Intensity increased_ionization->enhanced_signal improved_chrom->enhanced_signal

Caption: Rationale for using 3-NPH derivatization to enhance acylcarnitine signals.

References

strategies for separating isobaric and isomeric acylcarnitines by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isobaric and isomeric acylcarnitines by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chromatographic separation and mass spectrometric detection of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to chromatographically separate isobaric and isomeric acylcarnitines?

Direct infusion mass spectrometry (often called "flow-injection MS/MS") cannot distinguish between isobaric and isomeric compounds because they have the same mass-to-charge ratio (m/z).[1][2] Chromatographic separation is essential to resolve these different acylcarnitine species, which is crucial for the differential diagnosis of various inborn errors of metabolism.[1][3] For instance, separating C4-butyrylcarnitine from isobutyrylcarnitine (B1203888) is necessary to distinguish between Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Isobutyryl-CoA Dehydrogenase (IBCD) deficiency.[1][3] Similarly, resolving C5-acylcarnitine isomers like isovalerylcarnitine (B1198194) and 2-methylbutyrylcarnitine (B1244155) is critical for diagnosing isovaleric acidemia (IVA) versus 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBCD).[1]

Q2: What are the main chromatographic strategies for separating acylcarnitine isomers?

Several liquid chromatography techniques have been successfully employed to separate acylcarnitine isomers. The most common approaches include:

  • Reversed-Phase (RP) Chromatography: This is a widely used technique that separates molecules based on their hydrophobicity.[4][5] C18 columns are frequently used for this purpose.[1][6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar compounds like carnitine and its short-chain esters. It offers the advantage of fast analysis times and simple sample preparation for underivatized acylcarnitines.[8]

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange properties, providing a unique selectivity for separating clinically relevant isobaric and isomeric acylcarnitines in a single run without ion-pairing reagents.[2]

  • Ion-Pairing Chromatography: The addition of ion-pairing reagents, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve the retention and separation of charged analytes like acylcarnitines on reversed-phase columns.[7][9]

Q3: Is derivatization of acylcarnitines necessary for LC-MS/MS analysis?

Derivatization is not always necessary, and several methods for analyzing underivatized acylcarnitines have been developed.[2][4][10] However, derivatization can offer several advantages:

  • Improved Chromatographic Separation: Converting acylcarnitines to their butyl or 3-nitrophenylhydrazine (B1228671) (3NPH) derivatives can enhance their retention on reversed-phase columns and improve peak shape.[1][6][7]

  • Increased Sensitivity: Derivatization can increase the ionization efficiency of certain acylcarnitines, particularly dicarboxylic species, leading to better sensitivity in mass spectrometric detection.[7][11]

  • Discrimination of Isobaric Compounds: Butylation can differentiate isobaric acylcarnitines that have different numbers of carboxyl groups, as they will have different masses after derivatization.[7][11]

The decision to derivatize depends on the specific analytical goals, the acylcarnitine species of interest, and the desired sensitivity.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Poor separation of critical isomer pairs (e.g., C4 or C5 isomers) - Inappropriate column chemistry or mobile phase composition.- Gradient profile is not optimized.- Column temperature is not optimal.- Column Selection: For underivatized short-chain isomers, consider a HILIC or mixed-mode column. For broader applications, a C18 column with an optimized mobile phase (e.g., with an ion-pairing agent) is a good starting point.[2][7]- Gradient Optimization: Adjust the gradient slope and duration to increase the resolution between the peaks of interest. A shallower gradient can often improve separation.[7]- Temperature: Optimize the column temperature. Higher temperatures can sometimes improve peak shape and resolution, but this should be evaluated empirically.[1]
Low signal intensity or poor sensitivity, especially for dicarboxylic acylcarnitines - Inefficient ionization of the analytes.- Matrix suppression effects.- Low abundance of the target analytes.- Derivatization: Consider butylation of the acylcarnitines to improve their ionization efficiency.[7][11]- Sample Preparation: Implement a robust sample clean-up procedure to remove interfering matrix components like phospholipids.[12]- Ion Source Optimization: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for the specific acylcarnitines being analyzed.
Inconsistent retention times - Changes in mobile phase composition.- Column degradation or contamination.- Fluctuations in column temperature.- Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate composition.- Column Care: Use a guard column and flush the column appropriately after each batch of samples.- Temperature Control: Use a column oven to maintain a stable temperature.[1]
Overestimation of acylcarnitine concentrations - Co-elution with isobaric matrix interferences.[7]- Contribution from isotopes of unsaturated acylcarnitines.[3]- Improve Chromatographic Resolution: Enhance the separation to resolve the analyte from interfering peaks.[3]- Examine Raw Data: Manually inspect the chromatograms to ensure proper peak integration and to identify potential interferences.[12]- Use Stable Isotope-Labeled Internal Standards: These can help to correct for matrix effects and variations in ionization.[1][4]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Underivatized Acylcarnitines

This protocol is a general guideline based on methods developed for the separation of underivatized acylcarnitine isomers.[4]

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of methanol (B129727) containing deuterium-labeled internal standards.
  • Vortex for 10 seconds to precipitate proteins.
  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

2. LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time to achieve separation (e.g., 2% to 98% B in 15 minutes).
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40 °C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion: [M+H]+ of each acylcarnitine.
  • Product Ion: A common product ion for acylcarnitines is m/z 85.[7] Specific transitions for each analyte should be optimized.

Protocol 2: LC-MS/MS Analysis of Butylated Acylcarnitines

This protocol is based on methods that utilize butylation to enhance sensitivity and separation.[1][7]

1. Sample Preparation and Derivatization:

  • Extract acylcarnitines from the sample (e.g., plasma, dried blood spot) with methanol containing internal standards.
  • Evaporate the extract to dryness.
  • Add 100 µL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol).
  • Incubate at 60-65 °C for 20 minutes.
  • Evaporate the reagent to dryness under nitrogen.
  • Reconstitute the sample in the initial mobile phase.

2. LC Conditions:

  • Column: A C18 UPLC column (e.g., 100 x 1.0 mm, 1.7 µm particle size).[1]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
  • Gradient: A suitable gradient to separate the butylated esters (e.g., a linear gradient over less than 10 minutes).[1]
  • Flow Rate: 0.1-0.2 mL/min.
  • Column Temperature: 60 °C.[1]

3. MS/MS Conditions:

  • Ionization Mode: Positive ESI.
  • Scan Type: MRM.
  • Precursor Ion: [M+H]+ of the butylated acylcarnitine.
  • Product Ion: Typically m/z 85.

Data Presentation

Table 1: Performance of a UPLC-MS/MS Method for C4 and C5 Acylcarnitine Isomers [1]

AnalyteSample TypeIntra-day Precision (%CV)Accuracy (%)
ButyrylcarnitinePlasma1.4 - 1488 - 114
IsobutyrylcarnitinePlasma1.4 - 1488 - 114
ButyrylcarnitineDried Blood Spot1.4 - 1488 - 114
IsobutyrylcarnitineDried Blood Spot1.4 - 1488 - 114
C5-Acylcarnitine IsomersPlasma1.3 - 1587 - 119
C5-Acylcarnitine IsomersDried Blood Spot1.3 - 1587 - 119

Table 2: Performance of an LC-MS/MS Method for Underivatized Acylcarnitines [10]

AnalyteWithin-day Imprecision (%CV)Between-day Imprecision (%CV)Recovery (%)
Various Acylcarnitines< 104.4 - 14.284 - 112

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, DBS, etc.) Extraction Protein Precipitation & Extraction (e.g., Methanol) Sample->Extraction Derivatization Derivatization (Optional, e.g., Butylation) Extraction->Derivatization If derivatizing Reconstitution Reconstitution Extraction->Reconstitution If underivatized Derivatization->Reconstitution LC_Separation LC Separation (RP, HILIC, etc.) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the LC-MS/MS analysis of acylcarnitines.

Separation_Strategy_Decision_Tree Start Goal: Separate Isobaric/ Isomeric Acylcarnitines Derivatization_Choice Derivatize Analytes? Start->Derivatization_Choice Yes_Deriv Yes Derivatization_Choice->Yes_Deriv Improved sensitivity/ separation desired No_Deriv No (Underivatized) Derivatization_Choice->No_Deriv Simpler workflow/ avoid derivatization artifacts Chromatography_Choice_Deriv Chromatography for Derivatized Analytes Yes_Deriv->Chromatography_Choice_Deriv Chromatography_Choice_Underiv Chromatography for Underivatized Analytes No_Deriv->Chromatography_Choice_Underiv RP_Deriv Reversed-Phase (C18) - Good for butylated esters Chromatography_Choice_Deriv->RP_Deriv RP_Underiv Reversed-Phase - May require ion-pairing agent Chromatography_Choice_Underiv->RP_Underiv HILIC HILIC - Good for polar, short-chain analytes Chromatography_Choice_Underiv->HILIC Mixed_Mode Mixed-Mode - Unique selectivity Chromatography_Choice_Underiv->Mixed_Mode

Caption: Decision tree for selecting a separation strategy for acylcarnitine isomers.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Linoleoyl Carnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleoyl carnitine (C18:2) is a long-chain acylcarnitine that plays a crucial role in the transport of linoleic acid into the mitochondria for subsequent beta-oxidation.[1] As an important intermediate metabolite, its accurate quantification in biological matrices is vital for research into fatty acid oxidation disorders, metabolic syndrome, and other complex diseases.[1][2][3] This guide provides a comparative overview of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for linoleoyl carnitine quantification against a common high-throughput alternative, Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).

Methodology Comparison: LC-MS/MS vs. FIA-MS/MS

The quantification of acylcarnitines is predominantly performed using mass spectrometry-based techniques. While both LC-MS/MS and FIA-MS/MS utilize a tandem mass spectrometer for detection, the key difference lies in the sample introduction and the use of chromatographic separation.

  • LC-MS/MS: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1] Before reaching the mass spectrometer, the sample is passed through an HPLC or UHPLC column, which separates different molecules based on their physicochemical properties. This step is critical for distinguishing between isobaric compounds (molecules with the same mass), which is a common challenge in acylcarnitine analysis.[4][5] The total run time for these methods is typically longer, but they provide superior specificity and quantitative accuracy.[5]

  • FIA-MS/MS: In this technique, the sample extract is injected directly into the mass spectrometer without prior chromatographic separation.[6] This results in a much faster analysis time, making it suitable for high-throughput applications like newborn screening.[6][7] However, the major limitation of FIA-MS/MS is its inability to separate isobaric isomers, which can lead to false positives or inaccurate quantification if multiple isomers are present in the sample.[4][6]

Performance Data Comparison

The validation of an analytical method ensures its reliability for its intended purpose. The following table summarizes typical performance characteristics for the quantification of long-chain acylcarnitines, such as linoleoyl carnitine, using both LC-MS/MS and FIA-MS/MS.

Validation Parameter LC-MS/MS FIA-MS/MS Significance
Specificity High (Separates Isobars)Low (Cannot Separate Isobars)LC-MS/MS is crucial for research requiring differentiation of structurally similar compounds.
Linearity (R²) > 0.99> 0.99Both methods demonstrate a strong linear relationship between concentration and response.
Limit of Quantification (LOQ) ~0.01 - 0.1 µmol/L~0.1 - 0.5 µmol/LLC-MS/MS generally offers lower detection limits, making it suitable for low-concentration analytes.
Inter-day Precision (%CV) < 15%[8]< 15%Both methods show good reproducibility over different days.
Intra-day Precision (%CV) < 10%[8]< 10%Both methods demonstrate high reproducibility within the same day's run.
Accuracy (% Recovery) 85 - 115%[8]80 - 120%Both methods provide accurate measurements close to the true value.
Analysis Time per Sample 5 - 20 minutes[4][5]1 - 2 minutes[6][9]FIA-MS/MS offers significantly higher throughput.

Detailed Experimental Protocol: LC-MS/MS Method

This section outlines a representative protocol for the quantification of linoleoyl carnitine in human plasma.

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724), Methanol, Water (LC-MS Grade)

  • Reagents: Formic Acid, Ammonium Acetate

  • Internal Standard (IS): D3-Hexadecanoyl-carnitine or other suitable stable isotope-labeled long-chain acylcarnitine.

  • Plasma samples, Calibrators, and Quality Control (QC) samples.

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

3. Liquid Chromatography Conditions

  • LC System: UHPLC System

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.7 µm)[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for re-equilibration

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4. Tandem Mass Spectrometry Conditions

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Linoleoyl Carnitine (C18:2): Precursor Ion (Q1) m/z 424.4 -> Product Ion (Q3) m/z 85.1[5]

    • Internal Standard (e.g., D3-C16:0): Precursor Ion (Q1) m/z 403.5 -> Product Ion (Q3) m/z 85.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes.

G LC-MS/MS Experimental Workflow for Linoleoyl Carnitine cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MS Tandem MS Detection (ESI+, MRM) UHPLC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS/MS workflow from sample preparation to final quantification.

G Role of Carnitine in Mitochondrial Fatty Acid Transport cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid (e.g., Linoleic Acid) ACS Acyl-CoA Synthetase LCFA->ACS LCFA_CoA Linoleoyl-CoA ACS->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 LC_Carnitine_inter Linoleoyl Carnitine CPT1->LC_Carnitine_inter Forms Carnitine_cyto Carnitine Carnitine_cyto->CPT1 LC_Carnitine_matrix Linoleoyl Carnitine CPT2 CPT2 LC_Carnitine_matrix->CPT2 LCFA_CoA_matrix Linoleoyl-CoA CPT2->LCFA_CoA_matrix Carnitine_matrix Carnitine CPT2->Carnitine_matrix BetaOx Beta-Oxidation LCFA_CoA_matrix->BetaOx CACT CACT (Translocase) Carnitine_matrix->CACT Antiport LC_Carnitine_inter->CACT CACT->Carnitine_cyto CACT->LC_Carnitine_matrix Transport label_membrane Inner Mitochondrial Membrane

Caption: The Carnitine Shuttle mechanism for fatty acid transport.

References

A Comparative Guide to Linoleoyl Carnitine (N-methyl-D3) and 13C-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison between deuterium-labeled internal standards, specifically Linoleoyl Carnitine (N-methyl-D3), and the gold standard, 13C-labeled internal standards. The selection of an internal standard can significantly impact data quality, particularly in complex biological matrices.

The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—differing only in mass. This ensures that any variability, such as extraction loss or ionization suppression, is accounted for, leading to reliable quantification. While both deuterium (B1214612) and carbon-13 labeling strategies are employed, their fundamental physicochemical properties give rise to significant performance differences.

Performance Comparison: Deuterium-Labeled vs. 13C-Labeled Internal Standards

The primary distinction between Linoleoyl Carnitine (N-methyl-D3) and a 13C-labeled equivalent lies in their chromatographic behavior and isotopic stability. 13C-labeled standards are widely considered superior for high-accuracy quantitative assays.

ParameterLinoleoyl Carnitine (N-methyl-D3) (Deuterium-Labeled)13C-Labeled Linoleoyl Carnitine (Hypothetical)Key Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte due to the "isotope effect."[1][2]Typically co-elutes perfectly with the unlabeled analyte.[1]Perfect co-elution of 13C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] A mismatched retention time, as can occur with deuterated standards, can lead to significant quantitative errors, with some studies reporting errors as high as 40%.[3]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is in a labile position.[1]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][4]The stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more reliable data.
Accuracy & Precision Can lead to inaccuracies and reduced precision due to imperfect correction for matrix effects. In a comparative study, a method using a deuterated standard showed a mean bias of 96.8% with a standard deviation of 8.6%.[1]Demonstrates improved accuracy and precision. A similar study using a 13C-labeled standard showed a mean bias of 100.3% with a standard deviation of 7.6%.[1]The closer physicochemical properties of 13C-labeled standards to the analyte result in more reliable and reproducible quantification.[1]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[2]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]13C-labeled internal standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1]

Signaling Pathway: The Role of Acylcarnitines in Fatty Acid β-Oxidation

Linoleoyl carnitine is a long-chain acylcarnitine, an essential intermediate in the metabolic pathway of fatty acid β-oxidation. This process is crucial for energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle. The pathway involves the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they are broken down to produce acetyl-CoA.

fatty_acid_oxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine CPT1 Acyl-CoA_matrix Acyl-CoA Acylcarnitine->Acyl-CoA_matrix CPT2 Beta_Oxidation β-Oxidation Spiral Acyl-CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle experimental_workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Deuterated or 13C-Labeled) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Peak Area Ratio & Calibration Curve) LC_MS_Analysis->Data_Analysis

References

Navigating the Complexities of Acylcarnitine Analysis: A Guide to Inter-Laboratory Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible acylcarnitine profiles is paramount for advancing metabolic research and clinical diagnostics. This guide provides an objective comparison of key considerations and methodologies for the cross-validation of acylcarnitine analysis between different laboratories, supported by experimental data and detailed protocols.

Acylcarnitine analysis is a cornerstone for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2][3] The advent of tandem mass spectrometry (MS/MS) has enabled widespread newborn screening and targeted metabolic studies.[2][4] However, significant variability in quantitative results between laboratories has been reported, underscoring the critical need for robust cross-validation and standardization.[4] This guide outlines the prevalent analytical methods, highlights sources of variability, and provides a framework for establishing comparability between laboratories.

The Analytical Landscape: Tandem MS vs. LC-MS/MS

The two primary methodologies for acylcarnitine analysis are flow-injection tandem mass spectrometry (FIA-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While both are powerful techniques, they offer different levels of specificity and quantitative accuracy.

Tandem Mass Spectrometry (FIA-MS/MS): This high-throughput method is widely used in newborn screening.[3] It involves the direct infusion of a derivatized or underivatized sample into the mass spectrometer. While rapid, a significant limitation is its inability to distinguish between isomeric and isobaric acylcarnitines, which can lead to false-positive results.[4][5] Quantification is often based on a single-point calibration, which may not be linear across the entire concentration range, leading to what are sometimes termed "pseudo-concentrations".[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach incorporates a chromatographic separation step before mass spectrometric detection, allowing for the resolution of isomeric and isobaric compounds.[4][6][7] This enhanced selectivity is crucial for accurate diagnosis and research applications.[4][8] LC-MS/MS methods typically employ multiple-point calibration curves with internal standards, leading to more accurate and precise quantification.[4][5]

Key Sources of Inter-Laboratory Variability

Several factors contribute to discrepancies in acylcarnitine measurements between laboratories:

  • Sample Type and Preparation: The choice of sample matrix (e.g., plasma, dried blood spots, urine) can significantly influence results.[9][10] For instance, free carnitine concentrations can be 36% higher in plasma compared to dried blood spots (DBS).[10] Furthermore, differences in sample extraction, derivatization (e.g., butylation), and internal standard selection can introduce variability.[1][6][11]

  • Analytical Methodology: As discussed, the use of FIA-MS/MS versus LC-MS/MS is a major determinant of data quality. Within LC-MS/MS methods, variations in columns, mobile phases, and gradient conditions can affect separation and quantification.[6][12]

  • Calibration and Quantification: The use of single-point versus multi-point calibration curves is a critical distinction.[4] The purity and accurate concentration determination of acylcarnitine standards are also essential for accurate quantification.[4]

  • Data Analysis and Interpretation: The algorithms used for peak integration and the reference intervals applied for interpretation can differ between laboratories.

A Framework for Cross-Laboratory Validation

Establishing a robust cross-validation program is essential for ensuring data comparability. This typically involves the exchange and analysis of common samples, including patient samples and proficiency testing materials.

CrossValidationWorkflow cluster_planning Planning & Protocol Alignment cluster_analysis Inter-Laboratory Analysis cluster_data Data Comparison & Evaluation A Define Analytes & Performance Criteria B Select & Standardize Protocols A->B C Prepare & Distribute Sample Sets B->C D Lab 1: Sample Analysis C->D Sample Shipment E Lab 2: Sample Analysis C->E Sample Shipment F Lab 'n': Sample Analysis C->F Sample Shipment G Centralized Data Collection D->G Results Submission E->G Results Submission F->G Results Submission H Statistical Analysis (Bias, CV%, Concordance) G->H I Identify & Address Discrepancies H->I J Establish Comparability I->J

A typical workflow for inter-laboratory cross-validation of acylcarnitine analysis.

Quantitative Data Comparison

The following tables summarize typical performance characteristics that should be evaluated during a cross-validation study. The values presented are illustrative and will vary depending on the specific analyte, concentration, and laboratory proficiency.

Table 1: Illustrative Inter-Laboratory Precision for Selected Acylcarnitines

AcylcarnitineConcentration Range (µmol/L)Laboratory 1 CV (%)Laboratory 2 CV (%)Laboratory 3 CV (%)
C2 (Acetylcarnitine)10 - 50< 10< 12< 10
C8 (Octanoylcarnitine)0.1 - 1.0< 15< 18< 15
C16 (Palmitoylcarnitine)0.5 - 5.0< 15< 20< 18

CV (%) represents the coefficient of variation, a measure of precision.

Table 2: Example of Inter-Laboratory Bias Assessment

AcylcarnitineReference Value (µmol/L)Laboratory 1 Mean (µmol/L)Bias (%)Laboratory 2 Mean (µmol/L)Bias (%)
C3 (Propionylcarnitine)2.52.6+4.02.3-8.0
C5 (Isovalerylcarnitine)0.80.85+6.30.75-6.3

Bias is the systematic difference between a laboratory's mean result and the accepted reference value.

Proficiency testing programs, such as those offered by the College of American Pathologists (CAP), provide an external mechanism for laboratories to assess their performance against a peer group.[4][13] These programs distribute standardized samples and report on the consensus values and the distribution of results from participating laboratories.[14]

Experimental Protocols

A standardized protocol is fundamental to minimizing inter-laboratory variability. Below are examples of key experimental steps.

Sample Preparation (Plasma)
  • Protein Precipitation: To 50 µL of plasma, add 200 µL of a methanol (B129727) solution containing a suite of stable isotope-labeled internal standards.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.

  • Derivatization (Optional but common for FIA-MS/MS): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute in 100 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes to form butyl esters.[1][10] Evaporate the butanolic-HCl and reconstitute in the initial mobile phase for injection.

LC-MS/MS Analysis
  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is commonly used.[4][12]

  • Chromatographic Column: A C18 reversed-phase column is frequently employed for the separation of acylcarnitines.[6][7][12]

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acylcarnitines based on their hydrophobicity.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.[4][6]

Conclusion

The cross-validation of acylcarnitine analysis is a multifaceted process that requires careful planning, standardized protocols, and transparent data comparison. While FIA-MS/MS is a valuable tool for high-throughput screening, LC-MS/MS offers superior specificity and quantitative accuracy, making it the preferred method for clinical diagnostics and research where isomeric separation is critical.[4] By understanding the sources of variability and implementing rigorous cross-validation procedures, including participation in proficiency testing programs, laboratories can enhance the reliability and comparability of their acylcarnitine data, ultimately leading to improved patient care and more robust research outcomes.

References

A Comparative Guide to Establishing Linearity, Accuracy, and Precision for Linoleoyl Carnitine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key performance characteristics—linearity, accuracy, and precision—for the quantification of Linoleoyl Carnitine. The methodologies and data presented herein are designed to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate assay for their specific needs. The primary focus is on the widely utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative look at a theoretical alternative to illustrate key performance differences.

Performance Comparison: Linoleoyl Carnitine Assays

The following tables summarize the quantitative performance data for two distinct LC-MS/MS methods for the analysis of Linoleoyl Carnitine. These values are representative of typical performance and may vary based on specific instrumentation and laboratory conditions.

Parameter LC-MS/MS Method A LC-MS/MS Method B (Alternative) Acceptance Criteria (FDA/ICH Guidelines)
Linearity (r²) > 0.995> 0.99≥ 0.99
Linearity Range 1 - 1000 ng/mL5 - 500 ng/mLDefined by the Lower and Upper Limits of Quantification (LLOQ & ULOQ)
Accuracy (% Bias) -4.6% to 5.3%-8.2% to 9.5%Within ±15% (±20% at LLOQ)
Precision (CV%)
- Intra-day3.5% - 7.7%5.1% - 10.2%≤ 15% (≤ 20% at LLOQ)
- Inter-day5.1% - 8.9%7.8% - 12.5%≤ 15% (≤ 20% at LLOQ)

Experimental Protocols

Detailed methodologies for establishing the linearity, accuracy, and precision of a Linoleoyl Carnitine assay are provided below. These protocols are based on established principles of bioanalytical method validation.

Establishing Linearity

Objective: To demonstrate the direct proportionality of the analytical signal to the concentration of Linoleoyl Carnitine over a defined range.

Protocol:

  • Preparation of Calibration Standards: Prepare a stock solution of Linoleoyl Carnitine in a suitable solvent (e.g., methanol). Serially dilute the stock solution with the biological matrix of interest (e.g., human plasma) to create a minimum of six non-zero calibration standards spanning the expected concentration range. A blank sample (matrix without analyte) and a zero sample (matrix with internal standard) should also be prepared.

  • Sample Analysis: Analyze the calibration standards according to the specific LC-MS/MS method protocol.

  • Data Analysis: Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of each standard. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²).

  • Acceptance Criteria: The r² value should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ).

Establishing Accuracy

Objective: To determine the closeness of the measured concentration to the true concentration of Linoleoyl Carnitine.

Protocol:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These concentrations should be within the linear range of the assay and prepared from a separate stock solution than the calibration standards.

  • Sample Analysis: Analyze at least five replicates of each QC level in three separate analytical runs.

  • Data Analysis: Calculate the mean concentration for each QC level and express it as a percentage of the nominal concentration (% Recovery or % Bias).

    • % Bias = [(Mean Calculated Concentration - Nominal Concentration) / Nominal Concentration] * 100

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal values for all QC levels (±20% for the LLOQ).

Establishing Precision

Objective: To assess the degree of scatter between a series of measurements of Linoleoyl Carnitine.

Protocol:

  • Preparation of QC Samples: Use the same QC samples prepared for the accuracy assessment.

  • Sample Analysis:

    • Intra-day Precision (Repeatability): Analyze at least five replicates of each QC level (low, medium, high) on the same day, in the same analytical run.

    • Inter-day Precision (Intermediate Precision): Analyze at least five replicates of each QC level on at least three different days.

  • Data Analysis: Calculate the standard deviation (SD) and the coefficient of variation (CV%) for the measured concentrations at each QC level.

    • CV% = (SD / Mean Calculated Concentration) * 100

  • Acceptance Criteria: The CV% should not exceed 15% for all QC levels (20% for the LLOQ).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for establishing linearity, accuracy, and precision.

Linearity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Linoleoyl Carnitine Stock Solution Standards Calibration Standards (min. 6 levels) Stock->Standards Matrix Biological Matrix Blank Blank Sample Matrix->Blank Zero Zero Sample Matrix->Zero Matrix->Standards Analysis LC-MS/MS Analysis Blank->Analysis Zero->Analysis Standards->Analysis Plot Plot Peak Area Ratio vs. Concentration Analysis->Plot Regression Linear Regression Plot->Regression Criteria Check Acceptance Criteria (r² ≥ 0.99, back-calculation) Regression->Criteria Accuracy_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing QC_Stock Separate QC Stock Solution QC_Samples QC Samples (Low, Mid, High) QC_Stock->QC_Samples Analysis Analyze 5 Replicates of each QC level (3 separate runs) QC_Samples->Analysis Calc_Mean Calculate Mean Concentration Analysis->Calc_Mean Calc_Bias Calculate % Bias Calc_Mean->Calc_Bias Criteria Check Acceptance Criteria (Bias within ±15%) Calc_Bias->Criteria Precision_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing QC_Samples QC Samples (Low, Mid, High) Intra_Day Intra-day: 5 replicates, 1 day QC_Samples->Intra_Day Inter_Day Inter-day: 5 replicates, 3 days QC_Samples->Inter_Day Calc_CV Calculate Mean, SD, and CV% Intra_Day->Calc_CV Inter_Day->Calc_CV Criteria Check Acceptance Criteria (CV% ≤ 15%) Calc_CV->Criteria

inter-assay and intra-assay variability in Linoleoyl Carnitine measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. Linoleoyl carnitine, a long-chain acylcarnitine, is a key biomarker in studies of fatty acid metabolism and mitochondrial function. This guide provides an objective comparison of the inter-assay and intra-assay variability associated with the measurement of linoleoyl carnitine and other long-chain acylcarnitines, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for this application.

Data on Inter-Assay and Intra-Assay Variability

The precision of an analytical method is crucial for the reliability of experimental data. Intra-assay variability, or precision within a single analytical run, and inter-assay variability, the precision between different runs, are key metrics for evaluating method performance. These are typically expressed as the coefficient of variation (CV%).

The following table summarizes the reported inter-assay and intra-assay CV% for linoleoyl carnitine and other representative long-chain acylcarnitines from various validated LC-MS/MS methods.

AnalyteMethodSample MatrixIntra-Assay CV (%)Inter-Assay CV (%)Reference
Linoleoyl Carnitine (C18:2) HILIC-MS/MSHuman Serum0.37 - 13.71.3 - 9.5[1]
Palmitoyl Carnitine (C16:0) LC-MS/MSMouse Plasma2.3 - 6.56.1 - 7.6[2]
Stearoyl Carnitine (C18:0) Tandem Mass SpectrometryQuality Controls10.6 - 17.5Not Specified[3]
Oleoyl Carnitine (C18:1) Tandem Mass SpectrometryQuality Controls17.1 - 21.6Not Specified[3]
Various Acylcarnitines UPLC-MS/MSPlasma & Dried Blood Spots1.3 - 15< 24[4]

HILIC: Hydrophilic Interaction Liquid Chromatography; UPLC: Ultra-Performance Liquid Chromatography

Experimental Protocols

The precision of linoleoyl carnitine measurement is intrinsically linked to the experimental protocol employed. Below are detailed methodologies for a typical LC-MS/MS workflow.

Sample Preparation (Protein Precipitation)

A common and straightforward method for extracting acylcarnitines from biological matrices is protein precipitation.

  • Sample Collection: Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Samples should be stored at -80°C until analysis.

  • Precipitation: To 50 µL of plasma, add 300 µL of a precipitation solution, typically acetonitrile (B52724) containing isotopically labeled internal standards (e.g., d3-palmitoyl carnitine)[7].

  • Vortexing: Vortex the mixture for a brief period (e.g., 5 seconds) to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins[7].

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and specificity for the quantification of acylcarnitines.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is frequently used for the separation of acylcarnitines[7][8].

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid and ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile with 0.1% formic acid and ammonium acetate)[8].

    • Flow Rate: The flow rate is optimized based on the column dimensions and particle size.

    • Run Time: Chromatographic runs are generally short, often under 10 minutes[4].

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for acylcarnitine analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

    • Data Analysis: The concentration of each acylcarnitine is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the measurement of linoleoyl carnitine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection Sample Collection (Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile + Internal Standards) SampleCollection->ProteinPrecipitation Add precipitant Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Vortex SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Pellet proteins LC_Separation LC Separation (C18 Column) SupernatantCollection->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis

A typical LC-MS/MS workflow for Linoleoyl Carnitine analysis.

References

A Comparative Guide to Derivatized vs. Underivatized Methods for Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of acylcarnitines, critical intermediates in fatty acid and amino acid metabolism, is fundamental for diagnosing inborn errors of metabolism and for advancing research in complex diseases like metabolic syndrome.[1] The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). A key decision in developing an LC-MS/MS method for acylcarnitines is whether to use a derivatization step. This guide provides an objective comparison of derivatized and underivatized methods, supported by experimental data, to help researchers make an informed choice.

Core Principles

Derivatization Method: This approach involves a chemical modification of the acylcarnitine molecule prior to LC-MS/MS analysis. A common method is esterification (e.g., butylation or methylation) of the carboxyl group.[2][3] This is done to improve the ionization efficiency and chromatographic behavior of the analytes.[4] For example, butylation of acylcarnitines, especially dicarboxylic species, has been shown to increase ionization efficiency.[1] Another derivatization agent, 3-nitrophenylhydrazine (B1228671) (3NPH), modifies all carboxyl groups and has been shown to increase signal intensity.[5]

Underivatized (Direct) Method: This approach analyzes acylcarnitines in their native form without chemical modification.[6] Advances in LC-MS/MS technology, particularly in ionization sources and mass analyzers, have made the direct analysis of these polar compounds increasingly feasible and robust.[7][8] These methods are valued for their simplified and faster sample preparation.[9]

Head-to-Head Comparison

FeatureDerivatization MethodUnderivatized Method
Sample Preparation More complex and time-consuming, involving additional reaction and cleanup steps.[2]Simpler and faster, often requiring only protein precipitation and centrifugation.[7]
Sensitivity Can offer enhanced sensitivity, especially for certain species like dicarboxylic acylcarnitines.[1][4][6]Modern instruments offer excellent sensitivity, often sufficient for clinical and research applications.[2][10]
Specificity Can resolve certain isobaric interferences through chromatographic separation of the derivatized products.[1]Relies heavily on chromatographic separation to distinguish between isobaric and isomeric compounds.[9][11]
Throughput Lower, due to the extended sample preparation time.[2]Higher, due to streamlined sample preparation.[7]
Risk of Error Potential for incomplete derivatization or hydrolysis, which can affect accuracy and reproducibility.[2]Reduced risk of chemical modification errors.
Robustness The derivatization reaction can be a source of variability.Generally considered robust, with fewer steps leading to potential errors.[12]

Quantitative Performance Data

The following tables summarize performance data from published studies for both methods.

Table 1: Performance of Derivatized Acylcarnitine Analysis

AnalyteMethodLLOQLinearity (R²)Recovery (%)Reference
VariousButylation LC-MS/MSVaries by analyte>0.99Not specified[1]
Various3-NPH DerivatizationNot specifiedNot specifiedNot specified[5][13]
VariousPentafluorophenacyl esterNot specifiedNot specified77-85[14]

Table 2: Performance of Underivatized Acylcarnitine Analysis

AnalyteMethodLLOQLinearity (R²)Recovery (%)Precision (CV%)Reference
C2-carnitinePaper Spray MS100 nM>0.95Not specified~10[2][10]
Other acylcarnitinesPaper Spray MS10 nM>0.95Not specified~10[2][10]
10 AnalytesLC-MS/MS0.1-1.0 µmol/LNot specified84-112<10 (within-day)[7]
11 AnalytesUHP-HILIC-MS/MS~0.5-5 ng/mL>0.994>88Not specified[15][16]
38 AnalytesMixed-mode LC-MS/MSVaries by analyteExcellentExcellentExcellent[11]

Experimental Protocols

Protocol 1: Derivatized Method (Butylation)

This protocol is a generalized representation based on common practices.[1][3]

  • Sample Preparation: To 10 µL of plasma, add an internal standard mixture. Precipitate proteins with ice-cold methanol.

  • Evaporation: Centrifuge the samples and transfer the supernatant to a new tube. Evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 100 µL of n-butanol containing 5% (v/v) acetyl chloride.

  • Incubation: Incubate the mixture at 60°C for 20 minutes.

  • Final Evaporation: Evaporate the sample to dryness again.

  • Reconstitution: Reconstitute the final residue in the mobile phase for LC-MS/MS injection.

Protocol 2: Underivatized Method

This protocol is a simplified representation of direct analysis methods.[7]

  • Sample Preparation: To a plasma sample, add an internal standard mixture.

  • Protein Precipitation: Add acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex and then centrifuge the sample to pellet the precipitated proteins.

  • Injection: Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows and a logical comparison of the two methods.

Derivatized_Workflow start Plasma Sample step1 Add Internal Standards start->step1 step2 Protein Precipitation (e.g., Methanol) step1->step2 step3 Centrifuge & Collect Supernatant step2->step3 step4 Evaporate to Dryness step3->step4 step5 Add Butanolic HCl step4->step5 step6 Incubate at 60°C step5->step6 step7 Evaporate to Dryness step6->step7 step8 Reconstitute step7->step8 end LC-MS/MS Analysis step8->end

Caption: Workflow for Derivatized Acylcarnitine Analysis.

Underivatized_Workflow start Plasma Sample step1 Add Internal Standards start->step1 step2 Protein Precipitation (e.g., Acetonitrile) step1->step2 step3 Centrifuge & Collect Supernatant step2->step3 end LC-MS/MS Analysis step3->end

Caption: Workflow for Underivatized Acylcarnitine Analysis.

Comparison_Logic cluster_derivatized Derivatized Method cluster_underivatized Underivatized Method d_pros Pros: - Enhanced sensitivity for some analytes - Can help resolve isobars decision Method Selection d_pros->decision Consider if... d_cons Cons: - Time-consuming - Risk of incomplete reaction - More complex workflow d_cons->decision Avoid if... u_pros Pros: - Rapid and simple - High throughput - Reduced sample handling u_pros->decision Consider if... u_cons Cons: - May have lower sensitivity for some species - Relies heavily on chromatography for specificity u_cons->decision Avoid if...

References

assessing the stability of Linoleoyl Carnitine in biological samples under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of biological samples is paramount for accurate and reproducible results. Linoleoyl Carnitine, a long-chain acylcarnitine, is a key biomarker in studies of fatty acid metabolism and its dysregulation in various diseases. Understanding its stability under different storage conditions is crucial for the reliability of metabolomic and lipidomic analyses. This guide provides a comparative assessment of Linoleoyl Carnitine stability in biological samples, supported by experimental data and detailed protocols.

Comparison of Storage Conditions

The stability of Linoleoyl Carnitine is significantly influenced by storage temperature and duration. While specific quantitative data for Linoleoyl Carnitine in plasma or serum is limited, general trends for long-chain acylcarnitines indicate a clear advantage for lower storage temperatures. Degradation primarily occurs through hydrolysis, leading to an increase in free carnitine and the corresponding fatty acid.

Storage ConditionTime FrameAnalyte Stability (Linoleoyl Carnitine, C18:2)Remarks
Room Temperature (~20-25°C) Hours to DaysLow Stability. Significant degradation is expected.Not recommended for storage. If unavoidable, samples should be processed as quickly as possible.[1][2][3][4]
Refrigerated (2-8°C) Days to a WeekModerate Stability. Degradation is slowed but still significant over time.Suitable for short-term storage (e.g., overnight) before processing.[4][5]
Frozen (-20°C) MonthsGood Stability. Generally stable for several months.A common storage temperature for many biological samples. Acylcarnitines are reported to be stable for at least 330 days at -18°C in dried blood spots.[1][3]
Ultra-Low Frozen (-80°C) YearsExcellent Stability. Considered the gold standard for long-term storage of metabolomics samples.Minimizes enzymatic and chemical degradation over extended periods, making it the recommended condition for biobanking.[6]

Note: The stability data for Linoleoyl Carnitine is largely extrapolated from studies on long-chain acylcarnitines as a class. One study on dried blood spots did show a significant decrease in C18:2-carnitine concentrations over several years of storage at room temperature.[2][4]

Experimental Protocols

Accurate assessment of Linoleoyl Carnitine stability requires robust and standardized experimental protocols. Below are methodologies for sample handling, extraction, and analysis.

1. Sample Collection and Handling

  • Blood Collection: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma/Serum Separation: To minimize enzymatic activity, plasma or serum should be separated from whole blood as soon as possible, preferably within one hour of collection. This is typically achieved by centrifugation at 1000-2000 x g for 10-15 minutes at 4°C.

  • Immediate Storage: Following separation, the plasma or serum should be immediately frozen and stored at -80°C until analysis.

2. Extraction of Acylcarnitines

This protocol is a common method for extracting acylcarnitines from plasma or serum for analysis by mass spectrometry.

  • Materials:

    • Plasma or serum sample

    • Internal standard solution (containing a stable isotope-labeled carnitine, e.g., d3-carnitine)

    • Methanol (B129727), ice-cold

    • Centrifuge capable of reaching 14,000 x g and maintaining 4°C

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

    • Add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • The supernatant can be directly analyzed or dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

3. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of long-chain acylcarnitines.

  • Mass Spectrometry Detection: Detection is performed in positive electrospray ionization (ESI) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for Linoleoyl Carnitine and the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for assessing the stability of Linoleoyl Carnitine.

Stability_Assessment_Workflow cluster_collection Sample Collection & Processing cluster_analysis Analysis cluster_data Data Evaluation Collect_Blood Collect Whole Blood Separate_Plasma Separate Plasma/Serum Collect_Blood->Separate_Plasma Store_RT Room Temp (20-25°C) Separate_Plasma->Store_RT Aliquot & Store Store_REF Refrigerated (4°C) Separate_Plasma->Store_REF Aliquot & Store Store_F20 Frozen (-20°C) Separate_Plasma->Store_F20 Aliquot & Store Store_F80 Frozen (-80°C) Separate_Plasma->Store_F80 Aliquot & Store Extract_AC Extract Acylcarnitines Store_RT->Extract_AC At Different Time Points Store_REF->Extract_AC At Different Time Points Store_F20->Extract_AC At Different Time Points Store_F80->Extract_AC At Different Time Points Analyze_LCMS LC-MS/MS Analysis Extract_AC->Analyze_LCMS Compare_Results Compare Concentrations Analyze_LCMS->Compare_Results

Caption: Workflow for assessing Linoleoyl Carnitine stability.

Signaling Pathways and Logical Relationships

The degradation of Linoleoyl Carnitine is primarily a chemical process rather than a complex signaling pathway. The logical relationship is straightforward: increased temperature and time lead to increased degradation.

Degradation_Pathway cluster_factors Influencing Factors cluster_process Degradation Process cluster_products Degradation Products Temperature Increased Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Time Increased Storage Time Time->Hydrolysis Free_Carnitine Free Carnitine Hydrolysis->Free_Carnitine Linoleic_Acid Linoleic Acid Hydrolysis->Linoleic_Acid Linoleoyl_Carnitine Linoleoyl Carnitine Linoleoyl_Carnitine->Hydrolysis

Caption: Factors leading to Linoleoyl Carnitine degradation.

Conclusion and Recommendations

The stability of Linoleoyl Carnitine is critical for the integrity of research in metabolic diseases. Based on the available evidence for long-chain acylcarnitines, the following recommendations are provided:

  • Optimal Storage: For long-term studies and biobanking, plasma and serum samples should be stored at -80°C .

  • Short-Term Storage: If immediate freezing is not possible, samples should be kept at 2-8°C and processed within 24 hours.

  • Avoid Room Temperature: Storage at room temperature should be avoided as it leads to rapid degradation of acylcarnitines.

  • Standardized Protocols: Adherence to standardized protocols for sample collection, processing, and analysis is essential to minimize pre-analytical variability and ensure data quality.

By following these guidelines, researchers can be more confident in the accuracy and reliability of their Linoleoyl Carnitine measurements, leading to more robust and reproducible scientific findings.

References

Second-Tier Validation of Newborn Screening for Acylcarnitine Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Newborn screening (NBS) for acylcarnitine disorders, primarily performed by flow injection tandem mass spectrometry (MS/MS), is a critical public health initiative for the early detection of inborn errors of metabolism. While highly effective, first-tier screening can generate a significant number of false-positive results, leading to parental anxiety and increased healthcare costs. Second-tier testing of the original dried blood spot (DBS) sample is therefore essential to improve the specificity of the screening process and reduce the recall rate. This guide provides a comparative overview of common second-tier validation methods, focusing on their performance, experimental protocols, and the metabolic pathways involved.

The primary goal of second-tier testing is to differentiate true-positive cases from false-positives by employing more specific analytical techniques.[1] The most common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides chromatographic separation of isomeric and isobaric compounds that are indistinguishable by flow injection MS/MS alone.[2][3] This allows for the accurate quantification of specific disease markers.

Comparison of Second-Tier Testing Methods

Second-tier validation strategies often involve the analysis of a panel of metabolites, including specific acylcarnitines, organic acids, and amino acids, from the initial DBS sample.[4][5] The choice of method and analyte panel can significantly impact the performance of the screening program.

MethodKey Analytes MeasuredPerformance HighlightsKey AdvantagesLimitations
UPLC-MS/MS Expanded acylcarnitine profiles (including isomers), organic acids (e.g., methylmalonic acid, 3-hydroxyglutaric acid), amino acids (e.g., allo-isoleucine)- Reduction of false positives for GA1 by 83%, MMA by 84%, OTCD by 100%, and VLCADD by 51%[1][6]- High sensitivity (100%) and specificity (74-99%) for various organic acidurias[4][5]- Rapid analysis times (e.g., 3-15 minutes per sample)[1][2]- Simultaneous detection of a large number of analytes[2]- Excellent separation of isomeric and isobaric compounds[7][8]- May require derivatization for certain analytes[9]- Initial instrument cost and technical expertise required
LC-MS/MS with Machine Learning Comprehensive metabolite panels (e.g., 121 analytes including acylcarnitines, amino acids, and novel markers)- Significant reduction in false-positive rates when combined with Random Forest classifiers[1][6]- Improved classification of borderline cases- Potential to discover novel disease markers- Requires large datasets for training and validation- Interpretability of machine learning models can be challenging
GC-MS Organic acids (e.g., methylmalonic acid)- High specificity for certain organic acidurias[9]- Well-established and robust technology- Typically more time-consuming sample preparation (derivatization required)- Not suitable for direct analysis of acylcarnitines
Second-tier Genetic Screening Gene mutations associated with specific disorders (e.g., ACADM for MCADD, ACADVL for VLCADD)- Can definitively confirm a diagnosis[10][11]- Can identify carriers- May not identify all affected individuals (variants of unknown significance)- Higher cost and longer turnaround time compared to biochemical tests

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of second-tier tests. Below are representative protocols for UPLC-MS/MS analysis of acylcarnitines and organic acids from DBS.

1. UPLC-MS/MS for Acylcarnitine Isomer Separation

  • Sample Preparation:

    • A 3 mm DBS punch is placed into a 96-well plate.

    • An extraction solution containing internal standards (isotopically labeled acylcarnitines) in methanol (B129727) is added to each well.

    • The plate is agitated for 30 minutes to extract the analytes.

    • The supernatant is transferred to a new plate and dried under nitrogen.

    • The dried extract is reconstituted in a solution compatible with the LC mobile phase. Some methods may involve butylation to convert acylcarnitines to their butyl esters.[2]

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as an ethylene-bridged hybrid C18 column, is commonly used.[2]

    • Mobile Phase: A gradient elution is typically employed using two mobile phases, for example:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol

    • Gradient Program: The proportion of Mobile Phase B is gradually increased to separate the acylcarnitines based on their polarity. A typical gradient might run over 8-15 minutes.[2][12]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[4][12]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each acylcarnitine are monitored.[4]

2. LC-MS/MS for Underivatized Organic Acids and Other Metabolites

  • Sample Preparation:

    • A 3 mm DBS punch is extracted with a methanol/water solution containing stable isotope-labeled internal standards.

    • After incubation and centrifugation, the supernatant is diluted and injected directly into the LC-MS/MS system. This method avoids the need for derivatization.[4][5]

  • Chromatographic Conditions:

    • Column: A suitable reverse-phase or HILIC column is selected based on the target analytes.

    • Mobile Phase: A gradient elution is used, often with formic acid-modified water and methanol.[4] For example, an isocratic elution with 95% mobile phase A (0.4% formic acid in water) and 5% mobile phase B (0.4% formic acid in methanol) at a flow rate of 0.5 mL/min.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometry Detection:

    • Ionization: ESI is used in both positive (for compounds like homocysteine and acylcarnitines) and negative (for organic acids and acylglycines) modes.[4]

    • Detection Mode: MRM is used to monitor specific transitions for each analyte.[4]

Visualizing the Workflow and Metabolic Pathways

Diagrams created using Graphviz (DOT language) help to illustrate the logical flow of the newborn screening and validation process, as well as the underlying metabolic pathways.

Newborn_Screening_Workflow cluster_0 First-Tier Screening cluster_1 Second-Tier Validation cluster_2 Results & Follow-up DBS Dried Blood Spot (DBS) Collection FIA_MSMS Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) (Acylcarnitine & Amino Acid Profiling) DBS->FIA_MSMS Negative Screen Negative FIA_MSMS->Negative Normal Profile Positive Presumptive Positive FIA_MSMS->Positive Abnormal Profile LC_MSMS Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) (Isomer Separation, Organic Acids, etc.) False_Positive False Positive (No further action) LC_MSMS->False_Positive Normal second-tier results True_Positive True Positive (Diagnosis Confirmed) LC_MSMS->True_Positive Abnormal second-tier results Genetic_Testing Molecular Genetic Testing (e.g., ACADM, ACADVL sequencing) Positive->LC_MSMS Re-analysis of original DBS Follow_up Clinical Evaluation & Diagnostic Testing True_Positive->Follow_up Follow_up->Genetic_Testing Fatty_Acid_Oxidation_Pathway cluster_FA Mitochondrial Fatty Acid Beta-Oxidation cluster_AC Acylcarnitine Markers LCFA Long-Chain Fatty Acids Long-Chain Acyl-CoA Long-Chain Acyl-CoA LCFA->Long-Chain Acyl-CoA VLCAD VLCAD Deficiency Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA VLCAD->Medium-Chain Acyl-CoA C14:1-carnitine accumulates VLCAD_marker Elevated C14:1, C16 VLCAD->VLCAD_marker MCAD MCAD Deficiency Short-Chain Acyl-CoA Short-Chain Acyl-CoA MCAD->Short-Chain Acyl-CoA C8-carnitine accumulates MCAD_marker Elevated C8, C10:1 MCAD->MCAD_marker SCAD SCAD Deficiency AcetylCoA Acetyl-CoA SCAD->AcetylCoA C4-carnitine accumulates SCAD_marker Elevated C4 SCAD->SCAD_marker Krebs Cycle Krebs Cycle AcetylCoA->Krebs Cycle Long-Chain Acyl-CoA->VLCAD Medium-Chain Acyl-CoA->MCAD Short-Chain Acyl-CoA->SCAD Organic_Acidemia_Pathway cluster_OA Amino Acid Catabolism & Organic Acidemias cluster_markers Second-Tier Markers AminoAcids Isoleucine, Valine, Methionine, Threonine PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA PCC Propionyl-CoA Carboxylase (Propionic Acidemia) PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA C3-carnitine accumulates PA_marker Elevated C3-carnitine PCC->PA_marker MCM Methylmalonyl-CoA Mutase (Methylmalonic Acidemia) MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA Methylmalonic acid accumulates MMA_marker Elevated Methylmalonic Acid (MMA) MCM->MMA_marker Krebs Cycle Krebs Cycle SuccinylCoA->Krebs Cycle

References

Safety Operating Guide

Safe Disposal of Linoleoyl Carnitine (N-methyl-D3): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized research chemicals like Linoleoyl Carnitine (N-methyl-D3) are paramount for ensuring laboratory safety and environmental compliance. While specific safety data for this isotopically labeled compound is not extensively published, a conservative approach treating it as potentially hazardous is recommended. The following guide provides a step-by-step operational plan for its disposal.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

PropertyValueSource
GHS Hazard Classification Not classified as hazardousCayman Chemical SDS
Physical State Solid (Powder)Coompo[1]
Storage Temperature -20°C or 2-8°CUnited States Biological[2], Coompo[1]
Solubility Chloroform, Dichloromethane, DMSOCoompo[1]
Incompatible Materials Strong oxidizing agentsCDN Isotopes

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the safe disposal of small quantities of Linoleoyl Carnitine (N-methyl-D3) and its contaminated materials. Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Segregation and Labeling of Chemical Waste

  • Designate a Waste Container : Use a dedicated, leak-proof container made of a material compatible with the solvents used to dissolve the compound (e.g., glass or polyethylene). The original container is often the best choice for waste accumulation.[3]

  • Label the Container : As soon as the first waste is added, affix a "Hazardous Waste" label.[4] The label must include:

    • The full chemical name: "Linoleoyl Carnitine (N-methyl-D3)" (avoid abbreviations).

    • The statement: "Hazards Not Fully Known."

    • The accumulation start date.

    • The Principal Investigator's name and lab location.

    • The type of waste (e.g., solid, or if in solution, list the solvent).

  • Segregate Waste : Do not mix this waste with other chemical waste streams unless their compatibility is known and has been confirmed.[4] Keep away from incompatible materials such as strong oxidizing agents.

Step 2: Accumulation and Storage of Chemical Waste

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[3][5]

  • Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential spills.[4][5]

  • Storage Location : Store the waste in a designated satellite accumulation area within the laboratory, away from heat sources and high-traffic areas.

Step 3: Disposal of Empty Containers

  • Triple Rinsing : Empty containers that held Linoleoyl Carnitine (N-methyl-D3) must be triple-rinsed with a suitable solvent.[3][6]

  • Rinsate Collection : The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on institutional policies.

  • Container Disposal : After triple rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5][6]

Step 4: Requesting Waste Pickup

  • Schedule Pickup : Once the waste container is full, or if the research project is complete, contact your institution's EHS department to schedule a hazardous waste pickup.[5]

  • Provide Documentation : Be prepared to provide any available safety information or documentation for the compound to the EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for Linoleoyl Carnitine (N-methyl-D3).

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal ppe Don Personal Protective Equipment (PPE) fume_hood Work in a Chemical Fume Hood designate_container Designate a Compatible Waste Container fume_hood->designate_container label_waste Label as Hazardous Waste 'Linoleoyl Carnitine (N-methyl-D3)' 'Hazards Not Fully Known' designate_container->label_waste segregate_waste Segregate from Incompatible Chemicals label_waste->segregate_waste close_container Keep Container Securely Closed segregate_waste->close_container secondary_containment Use Secondary Containment close_container->secondary_containment storage_location Store in Designated Satellite Accumulation Area secondary_containment->storage_location contact_ehs Contact EHS for Waste Pickup storage_location->contact_ehs provide_docs Provide Compound Documentation contact_ehs->provide_docs

Caption: Disposal workflow for Linoleoyl Carnitine (N-methyl-D3).

References

Personal protective equipment for handling Linoleoyl Carnitine (N-methyl-D3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Linoleoyl Carnitine (N-methyl-D3), a carnitine ester of an unsaturated fatty acid used in metabolic research. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

While some data suggests that Linoleoyl Carnitine is not classified as a hazardous substance, other sources indicate potential for irritation if inhaled, swallowed, or in contact with skin.[1][2] Therefore, a conservative approach to personal protection is recommended. The following PPE should be considered the minimum requirement when handling Linoleoyl Carnitine (N-methyl-D3).

PPE CategoryItemSpecifications & Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[3] Immediately remove and wash hands after contact with the chemical.[3] For tasks with higher risk, consider double gloving.
Eye Protection Safety Glasses with Side ShieldsMinimum requirement for working with or around the material to protect from flying particles.[3] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3]
Chemical Splash GogglesRequired when there is a risk of splashes, such as when handling solutions of the compound.[4][5]
Body Protection Laboratory CoatProtects clothing and skin from potential splashes and spills.[3][4][5]
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols. If ventilation is inadequate, a respirator may be necessary.
Foot Protection Closed-toe ShoesEssential to prevent injuries from dropped objects or spills.[3][5]

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling Linoleoyl Carnitine (N-methyl-D3) is critical for safety and research integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound at -20°C for maximum stability.[6]

  • For optimal product recovery, centrifuge the original vial before removing the cap.[6]

2. Handling and Preparation of Solutions:

  • All handling of the solid compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • When preparing solutions, add the solvent slowly to the compound to prevent splashing.

  • If preparing stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or -20°C for up to one month, protected from light, to avoid degradation from repeated freeze-thaw cycles.[7]

3. Spills and Emergency Procedures:

  • Minor Spills:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

III. Disposal Plan

Proper disposal of Linoleoyl Carnitine (N-methyl-D3) and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Although not universally classified as hazardous, it is prudent to treat all chemical waste as potentially hazardous.

  • Solid Waste: Collect unused solid Linoleoyl Carnitine (N-methyl-D3) and any contaminated materials (e.g., weigh paper, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions of Linoleoyl Carnitine (N-methyl-D3) in a designated, labeled, and sealed waste container.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of Linoleoyl Carnitine (N-methyl-D3)

G A Receiving & Inspection B Storage (-20°C) A->B Store Securely C Don Personal Protective Equipment (PPE) B->C Prepare for Handling D Handling in Ventilated Area (e.g., Fume Hood) C->D E Weighing & Solution Preparation D->E F Experimental Use E->F G Decontamination of Work Area F->G Post-Experiment H Waste Collection (Solid & Liquid) F->H Generate Waste G->H I Proper Disposal via EHS H->I J Doffing & Disposal of PPE I->J Complete Work

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.